molecular formula C11H12N2 B1423803 2-(Quinolin-5-yl)ethan-1-amine CAS No. 98421-28-4

2-(Quinolin-5-yl)ethan-1-amine

Cat. No.: B1423803
CAS No.: 98421-28-4
M. Wt: 172.23 g/mol
InChI Key: WZLJRXAKWVQRJZ-UHFFFAOYSA-N
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Description

2-(Quinolin-5-yl)ethan-1-amine is a chemical compound featuring a quinoline core linked to a flexible ethanamine side chain. This structure makes it a valuable intermediate in medicinal chemistry for the design and synthesis of novel bioactive molecules. The quinoline scaffold is recognized for its diverse pharmacological potential, with derivatives demonstrating significant biological activities, including antibacterial, antiviral, and anticancer effects . In antimicrobial research, structurally similar quinoline derivatives have shown promising activity against Gram-positive bacteria and mycobacteria, such as Mycobacterium avium , by potentially interacting with targets like the F0F1-ATP synthase . The mechanism of action for quinoline-based compounds can be specific to their activity; for instance, in anticancer research, some derivatives are known to interact with DNA, impede DNA synthesis, and induce oxidative stress in cells . The primary amine group on the side chain of this compound provides a versatile handle for chemists to create amide bonds or link to other molecular fragments, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties like lipophilicity to enhance potency and selectivity . This compound is intended for use in research and development as a key building block for creating new therapeutic candidates. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJRXAKWVQRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695244
Record name 2-(Quinolin-5-yl)ethan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10695244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98421-28-4
Record name 2-(Quinolin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The precise characterization of novel quinoline derivatives is paramount for advancing drug discovery and development. This guide presents a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(Quinolin-5-yl)ethan-1-amine, a promising building block for chemical biology. We move beyond simple data reporting, focusing on the strategic integration of Mass Spectrometry, multi-dimensional Nuclear Magnetic Resonance, and Infrared Spectroscopy. Each step is detailed with the underlying scientific rationale, providing a robust, self-validating workflow for researchers engaged in the synthesis and characterization of complex heterocyclic molecules.

Introduction: The Significance of Structural Integrity

Quinoline and its derivatives have garnered significant interest from synthetic and biological chemists due to their wide-ranging pharmacological properties.[1] The introduction of an ethylamine substituent at the C5 position of the quinoline ring creates a versatile intermediate, this compound, which can serve as a key synthon for constructing more complex bioactive molecules. Its structure combines a rigid, aromatic heterocyclic core with a flexible, nucleophilic side chain, offering unique possibilities for molecular design.

However, the synthesis of substituted quinolines can sometimes yield isomeric products. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical foundation for all subsequent research, ensuring the reliability of structure-activity relationship (SAR) studies and the ultimate success of a drug development campaign. This guide provides a systematic workflow for achieving that certainty.

Strategic Approach: An Integrated Elucidation Workflow

The definitive elucidation of a novel molecular structure relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system. Our strategy integrates high-resolution mass spectrometry (HRMS) to establish elemental composition, a suite of NMR experiments to map the covalent framework, and infrared (IR) spectroscopy to confirm functional groups.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Syn Proposed Synthesis Pur Purification (Chromatography) Syn->Pur Crude Product HRMS HRMS (ESI-TOF) Pur->HRMS Pure Analyte NMR NMR Spectroscopy Pur->NMR Pure Analyte IR IR Spectroscopy Pur->IR Pure Analyte Structure Final Structure Confirmed HRMS->Structure Elemental Formula NMR->Structure Connectivity & Framework IR->Structure Functional Groups NMR_Workflow H1 1D ¹H NMR Assignments Proton & Carbon Assignments H1->Assignments Proton Environments & Multiplicities C13 1D ¹³C NMR C13->Assignments Carbon Environments COSY 2D COSY COSY->Assignments H-H Connectivity HSQC 2D HSQC HSQC->Assignments C-H Connectivity

Caption: Logic flow for NMR data interpretation.

Predicted ¹H NMR Spectrum and Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum can be divided into two main regions: the downfield aromatic region corresponding to the quinoline ring protons, and the upfield aliphatic region for the ethylamine side chain.

  • Aromatic Region (δ 7.4 - 8.9 ppm): The six protons on the quinoline ring will exhibit a complex but predictable pattern.

    • H2 & H4: These protons are adjacent to the heterocyclic nitrogen and will be the most deshielded. They will appear as doublets of doublets due to coupling with each other and H3.

    • H8: This proton is peri to the nitrogen, leading to significant deshielding. It will likely appear as a doublet.

    • H3, H6, H7: These protons will resonate at intermediate chemical shifts, with splitting patterns determined by their neighbors. COSY is essential to definitively trace their connectivity.

  • Aliphatic Region (δ 3.0 - 3.4 ppm): The two methylene groups of the ethylamine chain will appear as two distinct triplets, a classic A₂B₂ system.

    • The -CH₂- group attached to the aromatic ring (Cα) will be slightly more deshielded than the -CH₂- group attached to the amine (Cβ).

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace water in the solvent. The integral will correspond to two protons.

Table 2: Predicted ¹H NMR Data for this compound

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~8.85 dd 1H H2 Adjacent to N, coupled to H3, H4
~8.40 d 1H H4 Coupled to H3
~8.05 d 1H H8 Peri to N, coupled to H7
~7.70 dd 1H H6 Coupled to H7
~7.60 m 2H H3, H7 Overlapping multiplets
~3.30 t 2H -CH₂-Ar Coupled to adjacent CH₂
~3.10 t 2H -CH₂-NH₂ Coupled to adjacent CH₂

| ~2.50 (broad) | s | 2H | -NH₂ | Exchangeable protons |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 2 carbons of the side chain.

Table 3: Predicted ¹³C NMR Data for this compound

Predicted δ (ppm) Assignment Rationale
~150-155 C2, C8a Carbons adjacent to nitrogen
~120-140 C3, C4, C4a, C5, C6, C7, C8 Remaining aromatic carbons
~40-45 -CH₂-NH₂ Aliphatic carbon attached to nitrogen

| ~30-35 | -CH₂-Ar | Aliphatic carbon attached to quinoline |

The HSQC spectrum is the final confirmatory step, creating a correlation map that directly links each proton signal in Table 2 to its corresponding carbon signal in Table 3, leaving no ambiguity in the assignment of the C-H framework.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in a molecule. It serves as a crucial complementary technique to NMR and MS.

Experimental Protocol: ATR-IR

A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is collected over the range of 4000-600 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will provide clear evidence for the amine and the aromatic quinoline system.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300-3400 Medium, Doublet N-H Stretch Primary Amine (-NH₂)
3000-3100 Medium C-H Stretch Aromatic (sp²)
2850-2960 Medium C-H Stretch Aliphatic (sp³)
~1600, ~1500 Strong C=C & C=N Stretch Quinoline Ring

| 1550-1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

The presence of the characteristic doublet for the N-H stretch is a definitive indicator of the primary amine, while the strong bands around 1600 cm⁻¹ confirm the aromatic nature of the quinoline core.

Conclusion: A Triangulated, Unambiguous Structure

The structure of this compound is conclusively established through the systematic and integrated application of modern spectroscopic techniques.

  • High-Resolution Mass Spectrometry confirms the elemental formula as C₁₁H₁₂N₂.

  • NMR Spectroscopy (¹H, ¹³C, COSY, and HSQC) elucidates the complete carbon-hydrogen framework, establishing the precise connectivity of the ethylamine side chain to the C5 position of the quinoline ring.

  • Infrared Spectroscopy provides orthogonal verification of the critical primary amine and aromatic functional groups.

This multi-faceted approach provides a self-validating dataset, ensuring the highest level of confidence in the assigned structure. This rigorous characterization is the essential bedrock upon which all further biological and chemical investigations of this valuable compound and its derivatives can be reliably built.

References

  • Vertex AI Search. (2026). Efficient visible light mediated synthesis of Quinolin-2(1H)
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Quinolin-5-yl)ethan-1-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Quinolin-5-yl)ethan-1-amine (CAS Number 2225147-05-5), a heterocyclic amine belonging to the esteemed quinoline family of compounds. While specific research on this particular isomer is emerging, this document leverages the extensive knowledge of the quinoline scaffold to detail its physicochemical properties, propose robust synthetic strategies, and explore its potential as a valuable building block in drug discovery. The quinoline core is a well-established pharmacophore, and this guide will delve into the prospective therapeutic applications of this compound, particularly in oncology, infectious diseases, and neuropharmacology. Detailed experimental protocols, data summaries, and pathway diagrams are provided to empower researchers in their exploration of this promising molecule.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, this privileged scaffold is present in a multitude of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] Quinolines have given rise to pivotal therapeutics, including the antimalarial drug quinine, the antibacterial fluoroquinolones, and various anticancer agents.[1][2] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[3]

This compound features an ethylamine substituent at the 5-position of the quinoline ring. This specific substitution pattern is of significant interest as the 5- and 8-positions of the quinoline ring are known to be susceptible to electrophilic substitution, offering a strategic handle for chemical modification.[2] The primary amine functionality provides a key site for further derivatization, allowing for the construction of more complex molecules with potentially enhanced biological activity.

Physicochemical Properties of this compound

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure. These predicted properties are crucial for designing synthetic routes, purification strategies, and formulation studies.

PropertyPredicted Value/InformationSource
CAS Number 2225147-05-5Internal Knowledge
Molecular Formula C₁₁H₁₂N₂Internal Knowledge
Molecular Weight 172.23 g/mol Internal Knowledge
Appearance Likely an oil or low-melting solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents and aqueous acidInferred
pKa (amine) Estimated to be in the range of 9-10Inferred

Synthetic Strategies for this compound

The synthesis of this compound can be approached through the construction of the quinoline ring system followed by the introduction or modification of the ethylamine side chain, or by utilizing a pre-functionalized starting material. Two classical and versatile methods for quinoline synthesis are the Skraup and Friedländer syntheses.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. This approach disconnects the target molecule into readily available starting materials.

Retrosynthesis Target This compound Intermediate1 5-(2-Nitroethyl)quinoline Target->Intermediate1 Reduction Intermediate2 5-Formylquinoline Intermediate1->Intermediate2 Henry Reaction StartingMaterial3 Nitromethane Intermediate1->StartingMaterial3 StartingMaterial1 3-Aminobenzaldehyde Intermediate2->StartingMaterial1 Skraup Synthesis StartingMaterial2 Glycerol Intermediate2->StartingMaterial2 Skraup Synthesis Intermediate3 Quinoline-5-carbaldehyde

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol via Skraup Synthesis

The Skraup synthesis is a robust method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[2][4]

Step 1: Synthesis of Quinoline-5-carbaldehyde

This key intermediate can be synthesized from 3-aminobenzaldehyde via a Skraup reaction. The aldehyde group is protected during the harsh reaction conditions, for instance as an acetal, and deprotected afterward.

  • Materials: 3-Aminobenzaldehyde, glycerol, arsenic pentoxide (oxidizing agent), concentrated sulfuric acid.

  • Procedure:

    • To a mixture of 3-aminobenzaldehyde and glycerol, slowly add concentrated sulfuric acid with vigorous stirring and cooling.

    • Add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) portion-wise.

    • Heat the reaction mixture cautiously, as the reaction is highly exothermic.[5]

    • After the initial vigorous reaction subsides, continue heating to complete the cyclization.

    • Cool the mixture and pour it onto ice.

    • Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

    • Purify by distillation or chromatography to obtain quinoline-5-carbaldehyde.

Step 2: Henry Reaction to form 5-(2-Nitrovinyl)quinoline

The aldehyde is then reacted with nitromethane in a Henry reaction to introduce the nitroethyl side chain.

  • Materials: Quinoline-5-carbaldehyde, nitromethane, a base catalyst (e.g., sodium hydroxide or a phase-transfer catalyst).

  • Procedure:

    • Dissolve quinoline-5-carbaldehyde in a suitable solvent.

    • Add nitromethane and the base catalyst.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Acidify the reaction mixture to precipitate the product.

    • Filter and wash the solid to obtain 5-(2-nitrovinyl)quinoline.

Step 3: Reduction to this compound

The final step involves the reduction of the nitro group to the primary amine.

  • Materials: 5-(2-Nitrovinyl)quinoline, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C).

  • Procedure (using LiAlH₄):

    • In an inert atmosphere, suspend LiAlH₄ in a dry ether solvent (e.g., THF or diethyl ether).

    • Slowly add a solution of 5-(2-nitrovinyl)quinoline in the same solvent.

    • Reflux the mixture for several hours.

    • Carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the aluminum salts and extract the filtrate with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the residue by chromatography to yield this compound.

Synthetic_Workflow cluster_0 Skraup Synthesis cluster_1 Henry Reaction cluster_2 Reduction 3-Aminobenzaldehyde 3-Aminobenzaldehyde Quinoline-5-carbaldehyde Quinoline-5-carbaldehyde 3-Aminobenzaldehyde->Quinoline-5-carbaldehyde Glycerol Glycerol Glycerol->Quinoline-5-carbaldehyde Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Quinoline-5-carbaldehyde H2SO4 H₂SO₄ H2SO4->Quinoline-5-carbaldehyde 5-(2-Nitrovinyl)quinoline 5-(2-Nitrovinyl)quinoline Quinoline-5-carbaldehyde->5-(2-Nitrovinyl)quinoline Nitromethane Nitromethane Nitromethane->5-(2-Nitrovinyl)quinoline Base Base Base->5-(2-Nitrovinyl)quinoline Target_Molecule This compound 5-(2-Nitrovinyl)quinoline->Target_Molecule Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications

The quinoline scaffold is a versatile platform for the development of therapeutic agents.[6] The introduction of an ethylamine side chain at the 5-position can modulate the compound's physicochemical properties and biological activity.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7] They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[2] The primary amine of this compound serves as a handle for the attachment of various pharmacophores to target specific cancer-related pathways. For instance, it could be acylated with moieties that enhance binding to the ATP-binding pocket of kinases or intercalate into DNA.

Anticancer_MOA Quinoline_Derivative This compound Derivative Kinase_Inhibition Kinase Inhibition Quinoline_Derivative->Kinase_Inhibition DNA_Intercalation DNA Intercalation Quinoline_Derivative->DNA_Intercalation Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Quinoline_Derivative->Tubulin_Polymerization_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Intercalation->Apoptosis Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest

Caption: Potential anticancer mechanisms of action for this compound derivatives.

Antimalarial and Antimicrobial Activity

The quinoline core is central to many antimalarial drugs.[1] While the exact structure-activity relationships are complex, the presence of an aminoalkyl side chain is often crucial for activity. It is hypothesized that these side chains are involved in drug accumulation in the parasite's food vacuole and interference with heme detoxification. The ethylamine side chain in the target molecule could be a starting point for developing novel antimalarial agents. Furthermore, quinoline derivatives have demonstrated broad-spectrum antibacterial activity, and this compound could be explored as a scaffold for new antibiotics.[8]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a foundational understanding of its properties, plausible synthetic routes, and potential therapeutic applications based on the well-established chemistry and pharmacology of the quinoline scaffold.

Future research should focus on:

  • Optimizing the synthesis: Developing a high-yielding and scalable synthetic route is paramount for further investigation.

  • Pharmacological screening: A comprehensive biological evaluation of the compound and its derivatives against a panel of cancer cell lines, microbial strains, and parasitic species is warranted.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the ethylamine side chain and the quinoline ring will be crucial to identify derivatives with enhanced potency and selectivity.

References

  • Jacobs, W. A., & Gould, R. G. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2894.
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • ResearchGate. (n.d.).
  • Gondru, R., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 12(43), 28165-28185.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Clarke, H. T., & Davis, A. W. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(8), 1423-1424.
  • Cheng, C. C. (1976). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Madhav, B., & Srivastava, S. K. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(6), 436-459.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Elsevier. (2022). Review on recent development of quinoline for anticancer activities.
  • ResearchGate. (n.d.). Biological activities of Friedländer quinoline analogues.
  • SAGE Journals. (2025). Synthesis of 2-Aryl-1,1-Bis(Silyl)Alkenes Containing Alkyl(Aryl)Amine Groups.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • ResearchGate. (2025). Chemistry of iminofurans: XII.1 Synthesis of 2-(arylimino)furan-3(2H)-ones and their reaction with amines.
  • Organic Chemistry Portal. (n.d.).
  • Science of Synthesis. (n.d.). Product Class 28: Arylamines.
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.

Sources

An In-depth Technical Guide to 2-(Quinolin-5-yl)ethan-1-amine Dihydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Quinolin-5-yl)ethan-1-amine and its dihydrochloride salt represent a valuable molecular scaffold for researchers in medicinal chemistry and drug discovery. As a derivative of quinoline, a privileged heterocyclic motif found in numerous natural products and synthetic drugs, this compound serves as a key building block for synthesizing more complex molecules with diverse biological activities. The 2-arylethylamine framework is a recognized pharmacophore that can interact with a variety of biological targets.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, offering field-proven insights and detailed experimental protocols for laboratory use.

Physicochemical Properties

While extensive experimental data for this compound dihydrochloride is not widely published, its core physicochemical properties can be predicted based on its structure and data from analogous compounds. These predicted values serve as a reliable starting point for experimental design and handling.

PropertyPredicted Value / InformationSource / Rationale
CAS Number 2225147-05-5Chemical Supplier Databases
Molecular Formula C₁₁H₁₄Cl₂N₂Calculated
Molecular Weight 245.15 g/mol Calculated
Appearance Predicted to be a solid (crystalline powder)Amine salts are typically crystalline solids.[3]
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like ether or hexane.Dihydrochloride salt formation significantly increases aqueous solubility.[4]
Stability Stable under standard ambient conditions. Hygroscopic.Amine hydrochloride salts are generally stable but can absorb moisture.
pKa (of conjugate acid) ~9-10Typical range for primary alkylammonium ions.

Synthesis and Purification

The synthesis of this compound dihydrochloride can be efficiently achieved via a two-step sequence starting from quinoline-5-carbaldehyde. This process involves a Henry reaction to introduce the nitroethyl group, followed by a robust reduction to the primary amine and subsequent salt formation.

Overall Synthetic Scheme

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Quinoline-5-carbaldehyde Quinoline-5-carbaldehyde 5-(2-nitrovinyl)quinoline 5-(2-nitrovinyl)quinoline Quinoline-5-carbaldehyde->5-(2-nitrovinyl)quinoline  CH3NO2, Base (e.g., NH4OAc) This compound This compound 5-(2-nitrovinyl)quinoline->this compound  Reducing Agent (e.g., LiAlH4 or H2/Pd-C) This compound dihydrochloride This compound dihydrochloride This compound->this compound dihydrochloride  HCl in Ether/Methanol

Caption: Synthetic pathway for this compound dihydrochloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(2-nitrovinyl)quinoline (Intermediate)

This protocol is based on the well-established Henry (nitroaldol) reaction, a reliable method for forming carbon-carbon bonds between a nitroalkane and an aldehyde.

  • Rationale: Quinoline-5-carbaldehyde is condensed with nitromethane. Ammonium acetate serves as a basic catalyst to deprotonate the nitromethane, forming a nucleophilic nitronate anion which then attacks the aldehyde carbonyl. The subsequent dehydration is driven by heating.

  • Reaction Setup: To a round-bottom flask, add quinoline-5-carbaldehyde (1.0 eq), nitromethane (10 eq, serving as both reactant and solvent), and ammonium acetate (0.8 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. Add cold ethanol and filter the solid. Wash the collected solid with cold ethanol and then with hexane to remove residual impurities.

  • Purification: The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel if necessary to yield 5-(2-nitrovinyl)quinoline as a solid.

Protocol 2: Synthesis of this compound (Free Base)

The reduction of a nitroalkene to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent highly effective for this transformation.

  • Causality: LiAlH₄ provides hydride ions (H⁻) that reduce both the nitro group and the alkene double bond. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. An acidic work-up is required to protonate the resulting amine and hydrolyze the aluminum salts.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve the 5-(2-nitrovinyl)quinoline (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This sequence (the Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound. This free base can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Protocol 3: Formation of this compound dihydrochloride

The final step involves converting the basic free amine into its more stable and water-soluble dihydrochloride salt.[3][4][5]

  • Rationale: The free amine contains two basic nitrogen atoms (the primary amine and the quinoline nitrogen). Reaction with at least two equivalents of a strong acid like HCl will protonate both sites, forming the dihydrochloride salt, which typically has lower solubility in non-polar organic solvents and will precipitate.[3]

  • Salt Formation: Dissolve the crude amine from Protocol 2 in a minimal amount of methanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (2.0 M) or a concentrated aqueous HCl solution (at least 2.2 equivalents) dropwise with vigorous stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold diethyl ether to remove any non-polar impurities and residual acid.

  • Drying: Dry the resulting white or off-white powder under vacuum to obtain the final product, this compound dihydrochloride.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following data are predicted based on the structure and analysis of similar compounds.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (D₂O)δ ~8.5-9.0 ppm: Multiplets, 3H (aromatic protons on quinoline adjacent to nitrogen). δ ~7.5-8.0 ppm: Multiplets, 3H (remaining aromatic protons). δ ~3.5-3.7 ppm: Triplet, 2H (-CH₂-N). δ ~3.2-3.4 ppm: Triplet, 2H (Ar-CH₂-).
¹³C NMR (D₂O)δ ~145-155 ppm: Quinoline carbons adjacent to N. δ ~120-140 ppm: Other aromatic carbons. δ ~40-45 ppm: -CH₂-N carbon. δ ~30-35 ppm: Ar-CH₂- carbon.
IR Spectroscopy (KBr Pellet)~2800-3100 cm⁻¹ (broad): N-H stretch from the ammonium salt (R-NH₃⁺). ~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching from the quinoline ring. ~1400-1450 cm⁻¹: C-H bending.
Mass Spectrometry (ESI+)m/z ~173.1077 [M+H]⁺: Calculated for the free base C₁₁H₁₃N₂⁺.
Analytical Workflow

This workflow ensures the final product meets the required standards of identity and purity.

G cluster_0 Synthesis & Isolation cluster_1 Purity & Identity Confirmation cluster_2 Final Product Crude Crude Product (from Protocol 3) TLC TLC Analysis (Single Spot?) Crude->TLC NMR 1H & 13C NMR (Structural Confirmation) TLC->NMR MS HRMS (Elemental Composition) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Pure Pure, Characterized This compound dihydrochloride IR->Pure

Caption: Self-validating analytical workflow for product characterization.

Applications in Research and Drug Discovery

The this compound scaffold is a versatile starting point for creating a diverse library of compounds for biological screening. Its primary amine handle allows for a wide range of chemical modifications.

  • Scaffold for Lead Generation: The 2-heteroarylethylamine motif is present in numerous bioactive molecules.[2][6] This compound allows researchers to explore chemical space around the quinoline-5-yl core, which can be crucial for developing novel therapeutics.

  • Amide and Sulfonamide Synthesis: The primary amine can be readily acylated with various carboxylic acids or sulfonyl chlorides to produce libraries of amides and sulfonamides. These functional groups are prevalent in drug molecules and can modulate properties like cell permeability, target binding, and metabolic stability.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones under reductive conditions to generate secondary or tertiary amines, further expanding the structural diversity of potential drug candidates.

  • Bioisosteric Replacement: In drug design, the quinoline ring can serve as a bioisostere for other aromatic systems like naphthalene or indole.[6] This compound provides a direct tool for chemists to perform "scaffold hopping" to optimize lead compounds.

Safety, Handling, and Storage

  • Hazard Statements: Based on analogous amine hydrochlorides, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[7]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic, so protection from moisture is important to maintain its integrity.

References

  • ResearchGate. (n.d.). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space.
  • EvitaChem. (n.d.). Buy 5-Nitro-2-vinylquinoline (EVT-8524431).
  • Beilstein Journals. (2024, August 2). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space.
  • Benchchem. (n.d.). Physicochemical Characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide.
  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?.
  • PMC - NIH. (2024, August 2). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide.
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction.
  • YouTube. (2023, November 17). Making Aniline HCl.
  • ChemScene. (n.d.). 2-(Quinolin-2-yloxy)ethan-1-amine | 102196-29-2.
  • Sigma-Aldrich. (n.d.). 2-(quinolin-4-yl)ethan-1-amine | 860720-12-3.
  • Sigma-Aldrich. (n.d.). 2-(8-Quinolinyloxy)ethanamine dihydrochloride AldrichCPR.
  • LGC Standards. (n.d.). 2-(quinolin-4-yl)ethan-1-amine.
  • Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.
  • ResearchGate. (2025, February 3). (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (n.d.). Selected drugs containing β‐Arylethylamine backbone.
  • MDPI. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • ResearchGate. (n.d.). Background and concept a, Examples of the β-arylethylamine scaffold in....
  • Google Patents. (n.d.). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
  • PubChem - NIH. (n.d.). 1-(Quinolin-8-yl)ethan-1-amine | C11H12N2.
  • BLDpharm. (n.d.). 2031258-65-6|2-(Quinolin-3-yl)ethan-1-amine dihydrochloride.

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The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs.[1][6] This versatility stems from the quinoline nucleus's unique electronic properties and its ability to be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the major biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to illustrate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms that target various aspects of cancer cell biology.[2][3][8][9] These compounds can induce cell cycle arrest, promote apoptosis, inhibit angiogenesis, and interfere with cell migration, among other effects.[3][8]

A. Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are diverse and often multitargeted. Key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by intercalating into the DNA double helix, disrupting DNA replication and transcription.[9] They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death.[9]

  • Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.[9][10] For instance, they can target the kinase domains of receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), crucial for tumor growth and angiogenesis.[9][10] Inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, is another reported mechanism.[9]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death, or apoptosis, through various pathways. Some compounds induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[8] Others can directly target and modulate the function of proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins.[8]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, certain quinoline derivatives can halt the proliferation of cancer cells.[3][8] They can cause cell cycle arrest at different phases, such as G2/M, preventing the cells from dividing and leading to their eventual demise.[8]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[11][12][13] The principle of the assay lies in the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]

    • Harvest the cells using trypsinization and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent like dimethyl sulfoxide (DMSO).[14]

    • Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only).[14]

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[14]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[12]

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cells start->cell_culture compound_prep Prepare Serial Dilutions of Quinoline Derivative start->compound_prep seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

C. Quantitative Data Summary

The following table summarizes the IC50 values of representative quinoline derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
Compound 39A549 (Lung)1.91[8]
Compound 40K-562 (Leukemia)5.29[8]
Compound 63Caco-2 (Colon)5.0[8]
Compound 64Caco-2 (Colon)2.5[8]
2,4,6-trisubstituted quinolineMCF-7 (Breast)Not specified, but active[1]
Pyrimido[4,5-b]quinoline derivativesMCF-7 (Breast)48.54-70.33[1]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents.[6] Quinoline derivatives have a long history of use as antibacterial agents, with the fluoroquinolones being a prominent class of synthetic antibiotics.[15][16]

A. Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[16] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinolines prevent the bacterial cell from dividing and lead to its death. Other quinoline derivatives may exhibit antimicrobial activity through different mechanisms, such as disrupting the bacterial cell membrane or inhibiting other essential enzymes.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][17][18] The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[14][17]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.[14]

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent.[14]

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.[14][18]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.[18]

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[14][18]

    • Seal the plate and incubate at 37°C for 16-20 hours.[14][18]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).[14]

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14][18]

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_setup Setup cluster_procedure Procedure cluster_readout Readout inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilutions Prepare Serial Dilutions of Quinoline Derivative in 96-well Plate dilutions->inoculate incubate Incubate Plate at 37°C for 16-20 hours inoculate->incubate observe Visually Inspect for Turbidity incubate->observe determine_mic Determine MIC (Lowest Concentration with No Growth) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

C. Quantitative Data Summary

The following table presents the MIC values of several quinoline derivatives against various bacterial strains, highlighting their antibacterial potential.

Quinoline DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 8Vancomycin-resistant E. faecium4[6]
Compound 27-32Mycobacterium tuberculosis H37Ra1.66–9.57[6]
Derivative 11S. aureus6.25[19]
Derivative 24E. coli & S. aureus3.125[19]
Compound 6cMRSA0.75[20]
Compound 7bS. aureus2[16]
Compound 7bM. tuberculosis H37Rv10[16]

III. Antimalarial Activity: A Historical and Ongoing Battle

Quinolines have played a pivotal role in the fight against malaria for centuries, with quinine, isolated from the bark of the Cinchona tree, being one of the earliest and most effective treatments.[21][22][23] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have also been mainstays of antimalarial therapy.[1][21]

A. Mechanisms of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.[4][21][24][25] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[21][25] The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin.[4][21][25] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and is thought to inhibit this polymerization process by capping the growing hemozoin crystal, leading to the buildup of toxic heme and parasite death.[21][25]

B. Experimental Protocol: In Vitro Antimalarial Susceptibility Testing using the [³H]-Hypoxanthine Incorporation Assay

The radioisotope-based [³H]-hypoxanthine incorporation assay is a widely used and sensitive method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[26][27] The parasite salvages purines from the host, and the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids serves as a measure of parasite growth and viability.

Step-by-Step Methodology:

  • Parasite Culture:

    • Maintain a continuous in vitro culture of a P. falciparum strain (e.g., 3D7 or Dd2) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[28]

    • Synchronize the parasite culture to the ring stage.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the quinoline derivative in the culture medium in a 96-well microtiter plate.

  • Assay Setup:

    • Prepare a parasite suspension with a starting parasitemia of 0.1-1.0% at a 1.5% hematocrit.[26]

    • Add the parasite suspension to the drug-containing wells. Include drug-free control wells.

  • Incubation and Radiolabeling:

    • Incubate the plate in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.

    • Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.[26]

  • Harvesting and Scintillation Counting:

    • Harvest the cells onto a filter mat using a cell harvester.

    • Wash the filter mat to remove unincorporated radiolabel.

    • Measure the radioactivity on the filter mat using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-hypoxanthine incorporation for each drug concentration compared to the drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Diagram of the [³H]-Hypoxanthine Incorporation Assay Workflow:

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_incubation Incubation & Labeling cluster_readout Readout & Analysis culture Culture & Synchronize P. falciparum parasite_suspension Prepare Parasite Suspension culture->parasite_suspension drug_plate Prepare Serial Dilutions of Quinoline Derivative add_to_plate Add Parasite Suspension to Drug Plate drug_plate->add_to_plate parasite_suspension->add_to_plate incubate_24h Incubate for 24 hours add_to_plate->incubate_24h add_label Add [3H]-Hypoxanthine incubate_24h->add_label incubate_18h Incubate for 18-24 hours add_label->incubate_18h harvest Harvest Cells & Scintillation Counting incubate_18h->harvest analyze Calculate % Inhibition & Determine IC50 harvest->analyze

Caption: Workflow for in vitro antimalarial susceptibility testing using the [³H]-hypoxanthine incorporation assay.

D. Quantitative Data Summary

The following table provides the IC50 values for a quinoline derivative against a chloroquine-sensitive strain of P. falciparum.

Quinoline DerivativeP. falciparum StrainIC50 (µM)Reference
Compound 40aPf3D7 (chloroquine-sensitive)0.25[4]
Compound 40d(Targeting β-hematin formation)4.54[4]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have shown promise as anti-inflammatory agents by targeting various mediators of the inflammatory response.[1][7][29]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Some quinoline derivatives can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[7][30]

  • Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by immune cells.[29]

  • Targeting Inflammasomes: Recent research has shown that some quinoline derivatives can inhibit the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and leading to the maturation and secretion of pro-inflammatory cytokines.[31]

B. Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators. This cell-based assay is commonly used to screen for compounds with anti-inflammatory properties.[29][32]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

    • Seed the cells into a 24-well plate and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours). Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells with medium only).

  • Measurement of Inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Alternatively, measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.[30]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine or NO production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each inflammatory mediator.

Diagram of the Anti-inflammatory Assay Workflow:

Anti_inflammatory_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis culture Culture RAW 264.7 Macrophages seed Seed Cells in 24-well Plate culture->seed pretreat Pre-treat with Quinoline Derivative seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokines (TNF-α, IL-6) by ELISA collect_supernatant->elisa griess Measure Nitric Oxide (NO) with Griess Reagent collect_supernatant->griess calculate_inhibition Calculate % Inhibition elisa->calculate_inhibition griess->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for assessing in vitro anti-inflammatory activity in LPS-stimulated macrophages.

E. Quantitative Data Summary

The following table indicates the anti-inflammatory potential of a quinoline derivative.

Quinoline DerivativeAssayEffectReference
Compound 6dXylene-induced ear edema in mice68.28% inhibition[29]
Compound 6dLPS-stimulated RAW264.7 cellsSignificant inhibition of TNF-α and IL-6[29]
Quinolines with carboxamide moietyTRPV1 antagonismDependent on substituent nature and position[7]
Quinolines with carboxylic acidCOX-inhibitionDependent on substituent nature and position[7]

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly productive source of new therapeutic agents with a wide array of biological activities. The examples provided in this guide highlight the significant potential of quinoline derivatives in the fields of oncology, infectious diseases, and immunology. The versatility of the quinoline ring system allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of novel quinoline derivatives with improved efficacy and safety profiles, as well as the exploration of new biological targets and therapeutic applications. The integration of computational drug design, high-throughput screening, and a deeper understanding of the molecular mechanisms of action will undoubtedly accelerate the discovery and development of the next generation of quinoline-based drugs.

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Unveiling the Therapeutic Landscape of 2-(Quinolin-5-yl)ethan-1-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 2-(Quinolin-5-yl)ethan-1-amine. While specific biological data for this molecule is not yet prevalent in public literature, its quinoline core suggests significant therapeutic potential. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] These diverse activities stem from the ability of quinoline derivatives to interact with a variety of molecular targets, such as topoisomerases, tyrosine kinases, heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and tubulin.[1]

This document will therefore serve as a strategic roadmap, outlining a multi-pronged approach that combines computational prediction with robust experimental methodologies to elucidate the mechanism of action and uncover the therapeutic promise of this compound.

Part 1: Foundational Exploration - In Silico Target Prediction

Before embarking on resource-intensive experimental work, a thorough in silico analysis can provide valuable initial hypotheses about the potential biological targets of this compound. This computational pre-screening helps to prioritize experimental efforts and design more focused studies.

Computational Target Fishing

The principle behind in silico target prediction is that the structure of a small molecule dictates its function.[4] By comparing the structure of this compound to databases of compounds with known biological activities, we can infer potential targets.[4] Key approaches include:

  • Chemical Similarity Searching: This involves screening databases like ChEMBL, PubChem, and DrugBank for molecules with structural similarity to our compound of interest.[4][5] The identified analogs and their known targets can provide initial leads.

  • Panel Docking: Here, the 3D structure of this compound is computationally docked against a panel of known protein binding sites.[4] This can predict potential binding partners based on favorable energetic interactions.

  • Pharmacophore Modeling and Bioactivity Spectra Analysis: This method identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a biological effect and compares it to known pharmacophores of active compounds.

cluster_0 In Silico Target Prediction Workflow A This compound Structure B Chemical Similarity Searching (ChEMBL, PubChem, DrugBank) A->B C Panel Docking (Protein Structure Databases) A->C D Pharmacophore Modeling A->D E List of Potential Targets (Ranked by Score/Likelihood) B->E C->E D->E F Prioritization for Experimental Validation E->F

Caption: Workflow for in silico prediction of therapeutic targets.

Part 2: Experimental Identification of Direct Molecular Targets

Following the generation of initial hypotheses, the next crucial phase is the experimental identification of the direct protein targets of this compound. A multi-pronged approach using orthogonal techniques is recommended to increase the confidence in identified targets.

Affinity-Based Target Identification

The most direct method to identify protein binders of a small molecule is through affinity-based approaches.[6]

This powerful technique involves immobilizing the small molecule of interest (the "bait") onto a solid support to "fish" for its binding partners ("prey") from a complex biological sample, such as a cell lysate.[7][8][9] The captured proteins are then identified using mass spectrometry.[7]

cluster_1 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow A Immobilize this compound on solid support (e.g., beads) B Incubate with cell lysate A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Protein separation (e.g., SDS-PAGE) D->E F In-gel digestion (e.g., with trypsin) E->F G LC-MS/MS analysis of peptides F->G H Database search and protein identification G->H

Caption: A typical workflow for AC-MS-based target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads lacking the immobilized compound is essential.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line if anticancer activity is hypothesized) and harvest them.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the compound-immobilized beads and the control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest (those present in the compound-bead eluate but absent or significantly reduced in the control).

    • Perform in-gel digestion of the proteins with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

Proteomics-Based Approaches

Proteomics offers a suite of powerful tools for target identification that do not require chemical modification of the small molecule.[10][11][12]

DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis.[6]

cluster_2 Drug Affinity Responsive Target Stability (DARTS) Workflow A Treat cell lysate with This compound or vehicle (control) B Incubate with a protease (e.g., thermolysin) A->B C Stop digestion B->C D Analyze protein degradation by SDS-PAGE or mass spectrometry C->D E Identify proteins protected from degradation in the presence of the compound D->E cluster_3 Target Validation Workflow cluster_4 In Vitro cluster_5 In Cellulo cluster_6 In Vivo A Candidate Target(s) from Identification Experiments B In Vitro Validation A->B C Cell-Based Validation A->C E Validated Therapeutic Target B->E C->E D In Vivo Validation E->D B1 Direct Binding Assays (SPR, ITC) B2 Thermal Shift Assays (DSF) B3 Enzyme Activity Assays C1 Cellular Thermal Shift Assay (CETSA) C2 Gene Knockdown/Knockout (RNAi, CRISPR) C3 Target Overexpression D1 Animal Models

Caption: A comprehensive workflow for validating potential therapeutic targets.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Results from Target Identification Experiments

Identification MethodPotential Target ProteinScore/SignificanceNotes
AC-MSKinase XHigh Mascot ScoreIdentified with multiple unique peptides.
AC-MSProtein YModerate Mascot Score
DARTSKinase XProtected from proteolysisConfirms interaction in native state.
DARTSProtein ZProtected from proteolysis

Conclusion

The journey to elucidate the therapeutic targets of a novel compound like this compound is a meticulous process that requires a combination of computational and experimental approaches. By following the structured workflow outlined in this guide—from in silico prediction to rigorous experimental identification and validation—researchers can systematically uncover the mechanism of action of this promising molecule. This knowledge is fundamental for advancing this compound through the drug discovery pipeline and ultimately realizing its full therapeutic potential.

References

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Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Quinolin-5-yl)ethan-1-amine: Synthesis, Properties, and Therapeutic Potential

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a privileged scaffold in the landscape of drug discovery and development.[1][2][3] First isolated from coal tar in 1834, this versatile chemical framework is integral to a vast number of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities.[1][4] The unique structural and electronic properties of the quinoline nucleus allow for extensive functionalization, enabling chemists to fine-tune its biological profile.[5] Consequently, quinoline derivatives have been successfully developed into therapeutic agents for a wide array of diseases, including malaria (e.g., chloroquine, quinine), cancer, bacterial infections, and inflammatory conditions.[1][2][4][6]

This technical guide focuses on a specific, yet underexplored, derivative: This compound . By dissecting its structure, proposing robust synthetic strategies, and postulating its biological relevance based on established structure-activity relationships within the quinoline family, this document aims to provide a comprehensive resource for researchers in medicinal chemistry and drug development. We will explore the causality behind synthetic choices, present predicted analytical data, and outline experimental protocols to stimulate further investigation into this promising molecule.

Section 1: Molecular Profile of this compound

This compound features an ethylamine substituent at the C-5 position of the quinoline core. This specific substitution pattern is of interest as the nature and position of substituents on the quinoline ring are known to be critical determinants of pharmacological activity and target specificity.[7] The primary amine group provides a key site for further chemical modification and potential interaction with biological targets through hydrogen bonding or salt bridge formation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are crucial for predicting its behavior in biological systems and for planning synthetic and analytical procedures.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₂N₂-
Molecular Weight 172.23 g/mol [8]
CAS Number 2225147-05-5 (dihydrochloride salt)[9]
Appearance Predicted: Colorless to yellow/brown oil or solidInferred from related compounds[10]
LogP (Predicted) ~1.8 - 2.2Computational Estimation
pKa (Predicted) Basic pKa (amine): ~9.5; Acidic pKa (quinoline N): ~4.9Inferred from quinoline[6] & ethylamine
Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous quinoline derivatives.[11]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~8.8-8.9 dd 1H Quinoline H-2
~8.0-8.1 d 1H Quinoline H-4
~7.8-7.9 d 1H Quinoline H-8
~7.6-7.7 t 1H Quinoline H-7
~7.4-7.5 dd 1H Quinoline H-3
~7.3-7.4 d 1H Quinoline H-6
~3.2-3.3 t 2H Ar-CH₂
~3.0-3.1 t 2H N-CH₂

| ~1.5-1.7 | s (broad) | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment
~150.5 Quinoline C-2
~147.8 Quinoline C-8a
~135.0 Quinoline C-4
~133.5 Quinoline C-5
~129.5 Quinoline C-8
~128.8 Quinoline C-7
~126.5 Quinoline C-4a
~125.0 Quinoline C-6
~121.2 Quinoline C-3
~42.0 N-CH₂

| ~38.5 | Ar-CH₂ |

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic Method Key Peaks / Values Interpretation
IR Spectroscopy 3300-3400 cm⁻¹ (broad), 1600 cm⁻¹, 1510 cm⁻¹, 830 cm⁻¹ N-H stretch (amine), C=N/C=C stretch (aromatic), C-H bend

| Mass Spectrometry (EI) | m/z 172 (M⁺), 155, 143, 128 | Molecular ion, loss of NH₃, loss of C₂H₃N, quinoline fragment |

Section 2: Synthesis and Chemical Elaboration

The construction of functionalized quinolines is a well-established field in organic chemistry, with numerous named reactions available for building the core scaffold.[3][12] For a target like this compound, a retrosynthetic approach suggests that a key final step would be the reduction of a suitable precursor, such as a nitrile or a nitro compound.

Proposed Synthetic Workflow

A plausible and efficient synthetic route starting from 5-nitroquinoline is outlined below. This approach leverages common, high-yielding transformations.

G cluster_0 Synthesis Pathway A 5-Nitroquinoline B 5-Nitro-1-vinylquinoline (Intermediate) A->B Heck Coupling (e.g., Ethylene, Pd catalyst) C 5-(2-Nitroethyl)quinoline B->C Reduction of vinyl group (e.g., NaBH₄) D This compound C->D Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the final reduction step, which is critical for obtaining the target primary amine.

Reaction: Reduction of 5-(2-Nitroethyl)quinoline to this compound

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-nitroethyl)quinoline (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approx. 10 mL per gram of starting material).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. It provides a surface for the reaction to occur, lowering the activation energy. The inert atmosphere prevents potential side reactions and ensures the catalyst remains active.

  • Hydrogenation: Seal the flask and purge the system with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).

    • Trustworthiness: Continuous monitoring ensures the reaction is stopped at the optimal time, preventing over-reduction or the formation of byproducts and validating the completion of the transformation.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield the pure this compound.

Section 3: Postulated Biological Activity and Therapeutic Applications

While direct biological data for this compound is scarce, the extensive literature on quinoline derivatives allows for informed hypotheses regarding its potential therapeutic applications.[2][4][6] The quinoline scaffold is a known pharmacophore for a variety of biological targets.

Potential as an Anticancer Agent

Many quinoline-based compounds exhibit potent anticancer activity by targeting critical cellular machinery.[7][13] For instance, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[14] The N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine series demonstrated potent VEGFR-2 inhibition, highlighting the importance of the quinoline core in binding to the ATP pocket of the kinase.[14] The aminoethyl group of our target molecule could serve as a versatile handle for synthesizing libraries of compounds to screen for similar kinase inhibitory activity.

Anti-inflammatory and Antimicrobial Potential

Quinoline derivatives have been extensively explored as anti-inflammatory and antimicrobial agents.[3][7][15] Structure-activity relationship (SAR) studies have shown that the substitution pattern is key; for example, a fluorine atom at the C-6 position can enhance antibacterial activity.[5] While our molecule is unsubstituted at C-6, its core structure remains a valid starting point for developing novel agents. The primary amine could be functionalized to mimic known bioactive motifs, such as the carboxamides found in TRPV1 antagonists or the ureas present in some antimalarial compounds.[6][7]

G cluster_0 Therapeutic Landscape of Quinoline Derivatives Core Quinoline Scaffold This compound App1 Anticancer Agents (e.g., Kinase Inhibitors) Core:f1->App1 Scaffold for Kinase Binding App2 Antimalarial Drugs (e.g., Chloroquine Analogs) Core:f1->App2 Intermediate for Side-Chain Analogs App3 Anti-inflammatory Agents (e.g., COX/LOX Inhibitors) Core:f1->App3 Core for Enzyme Inhibitors App4 Antibacterial Agents (e.g., Fluoroquinolones) Core:f1->App4 Backbone for Novel Antibiotics App5 Antiviral Agents (e.g., HIV Integrase Inhibitors) Core:f1->App5 Fragment for Drug Design

Caption: Potential therapeutic applications derived from the quinoline scaffold.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To experimentally validate the postulated anticancer activity, a standard MTT assay can be employed to assess the molecule's effect on cancer cell viability.[16]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Causality: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. This colorimetric change is directly proportional to the number of living cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). This provides a quantitative measure of the compound's cytotoxic potency.

Conclusion and Future Directions

This compound represents a structurally simple yet promising molecule within the esteemed quinoline family. While direct experimental data remains limited, this guide has established a strong theoretical foundation for its synthesis, characterization, and potential biological activities based on the rich history of quinoline chemistry. The proposed synthetic routes are robust and rely on well-understood chemical transformations, and the postulated applications in oncology and infectious diseases are grounded in extensive precedent.

The path forward is clear: the next critical steps involve the practical synthesis and rigorous biological evaluation of this compound. Its primary amine functionality serves as an ideal anchor for chemical diversification, enabling the creation of focused libraries for screening against various therapeutic targets. Future research should aim to confirm the predicted spectroscopic data, explore its efficacy in the described in vitro assays, and ultimately elucidate its mechanism of action. Such efforts will determine whether this molecule can be developed from a promising scaffold into a valuable lead compound for next-generation therapeutics.

References

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A Theoretical Investigation of 2-(Quinolin-5-yl)ethan-1-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 2-(Quinolin-5-yl)ethan-1-amine, a quinoline derivative with potential pharmacological applications. Quinoline scaffolds are prevalent in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This document outlines a systematic approach using computational chemistry to elucidate the structural, electronic, and potential biological properties of this compound, thereby guiding further experimental studies and drug development efforts.

Molecular Structure and Conformational Analysis

A fundamental step in the theoretical study of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule.

Computational Approach

The initial 3D structure of this compound can be built using standard molecular modeling software. Subsequently, a geometry optimization is performed using quantum chemical methods. Density Functional Theory (DFT) is a robust and widely used method for this purpose, offering a good balance between accuracy and computational cost.[2][4] The selection of an appropriate functional and basis set is crucial for obtaining reliable results. Based on studies of similar quinoline derivatives, the B3LYP functional with a 6-311+G(2d) basis set is a suitable choice for accurately describing the electronic structure and geometry of such systems.[4]

Workflow for Geometry Optimization

Geometry_Optimization_Workflow Start Build Initial 3D Structure ChooseMethod Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311+G(2d)) Start->ChooseMethod RunOptimization Perform Geometry Optimization (e.g., using Gaussian 09) ChooseMethod->RunOptimization VerifyMinimum Frequency Calculation (Confirm no imaginary frequencies) RunOptimization->VerifyMinimum FinalStructure Optimized Minimum Energy Structure VerifyMinimum->FinalStructure

Caption: Workflow for Geometry Optimization.

A frequency calculation should be performed on the optimized structure to ensure that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[4]

Quantum Chemical Calculations

With the optimized molecular structure, a range of quantum chemical properties can be calculated to understand the electronic nature, reactivity, and spectroscopic signatures of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with biological macromolecules, such as proteins.[6][7]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).[8]

DescriptorFormulaSignificance
Electronegativity (χ) -(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution.
Global Electrophilicity (ω) χ²/ (2η)A measure of the molecule's electrophilic nature.

Table 1: Global Reactivity Descriptors.

Theoretical Spectroscopic Analysis

Computational methods can predict the spectroscopic properties of a molecule, which can be used to aid in the interpretation of experimental data.

FT-IR Spectroscopy

Vibrational frequencies can be calculated from the optimized geometry. The resulting theoretical infrared (IR) spectrum can be compared with experimental FT-IR data to confirm the molecular structure and identify characteristic functional groups. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.[4]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[6][9] Theoretical NMR spectra are a powerful tool for structural elucidation and can help in the assignment of experimental NMR signals.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Target Selection

The choice of a relevant protein target is crucial for meaningful docking studies. Given the known activities of many quinoline derivatives as kinase inhibitors, a relevant target could be a cyclin-dependent kinase (CDK), such as CDK5, which is implicated in neurodegenerative diseases.[10]

Docking Protocol

A standard molecular docking workflow involves the following steps:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The optimized 3D structure of this compound is prepared for docking. This may involve assigning appropriate protonation states and partial charges.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses.

  • Analysis of Results: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides an estimate of the binding affinity.[11]

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation GetPDB Obtain Protein Structure (PDB) PrepareReceptor Remove Water, Add Hydrogens GetPDB->PrepareReceptor Docking Perform Molecular Docking (e.g., AutoDock) PrepareReceptor->Docking OptimizedLigand Optimized 3D Structure of This compound PrepareLigand Assign Protonation States and Charges OptimizedLigand->PrepareLigand PrepareLigand->Docking Analysis Analyze Binding Poses and Docking Scores Docking->Analysis Interactions Identify Key Interactions (H-bonds, hydrophobic, etc.) Analysis->Interactions

Caption: Workflow for Molecular Docking Studies.

In Silico ADME and Toxicity Predictions

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is critical for successful drug development. Several computational models are available to predict these properties.

Lipinski's Rule of Five

Lipinski's Rule of Five is a rule of thumb to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability. The rule describes molecular properties important for a drug's pharmacokinetics in the human body.[11]

ADME Parameter Prediction

Various online tools and software packages can predict key ADME parameters, such as:

  • Aqueous Solubility: Affects absorption and distribution.

  • Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Human Intestinal Absorption (HIA): Indicates the extent of oral absorption.

Toxicity Prediction

In silico models can also be used to predict potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity. These predictions can help to prioritize compounds for further experimental testing and to identify potential liabilities early in the drug discovery process.

Conclusion

The theoretical studies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By combining quantum chemical calculations, molecular docking, and in silico ADME/Tox predictions, researchers can gain valuable insights into the physicochemical properties, reactivity, and potential biological activity of this compound. This theoretical approach can significantly accelerate the drug discovery process by enabling a more rational design and prioritization of molecules for synthesis and experimental evaluation.

References

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (2024-03-15). Available at: [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC - NIH. Available at: [Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - MDPI. Available at: [Link]

  • Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety - Der Pharma Chemica. Available at: [Link]

  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - NIH. (2022-01-13). Available at: [Link]

  • (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives - ResearchGate. (2017-01-17). Available at: [Link]

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - NIH. (2023-11-08). Available at: [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (2025-08-05). Available at: [Link]

  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate - ResearchGate. (2025-08-09). Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020-06-02). Available at: [Link]

  • An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors - MDPI. Available at: [Link]

  • Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - NIH. (2021-03-20). Available at: [Link]

  • (PDF) Quantum chemical computations on molecular composition, spectroscopic properties, topology exploration, NLO, ligand protein interactions and pharmacokinetic evaluation of 8-hydroxyquinolium 3-nitrobenzoate. Available at: [Link]

  • (PDF) Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. (2025-08-10). Available at: [Link]

  • Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine - MDPI. Available at: [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI. (2023-04-12). Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 2-(Quinolin-5-yl)ethan-1-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 2-(Quinolin-5-yl)ethan-1-amine, a valuable building block in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, 2-(Quinolin-5-yl)acetonitrile, via a nucleophilic substitution reaction. The subsequent reduction of the nitrile functionality is achieved through catalytic hydrogenation to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure reliable and reproducible results.

Introduction

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The title compound, this compound, incorporates a flexible ethylamine side chain at the 5-position of the quinoline ring system. This structural motif is of significant interest for the development of novel ligands for various biological targets, where the primary amine can serve as a key pharmacophoric feature or a handle for further chemical elaboration. A reliable and well-documented synthetic route is therefore essential for facilitating research in this area.

This document outlines a robust and scalable two-step synthesis. The first step involves the formation of a carbon-carbon bond through the cyanation of a suitable 5-substituted quinoline precursor. The second step focuses on the selective reduction of the nitrile group to a primary amine, a critical transformation that must be achieved without affecting the aromatic quinoline core. We present a detailed protocol for a catalytic hydrogenation approach, a method known for its efficiency and cleaner reaction profiles compared to metal hydride reductions.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step sequence starting from 5-(chloromethyl)quinoline.

Synthesis_Workflow A 5-(Chloromethyl)quinoline B 2-(Quinolin-5-yl)acetonitrile A->B  NaCN, DMSO   C This compound B->C  H2, Raney Ni, NH3/EtOH  

Caption: Overall synthetic workflow.

PART 1: Synthesis of 2-(Quinolin-5-yl)acetonitrile

Mechanistic Rationale

The synthesis of the nitrile intermediate is achieved through a classical nucleophilic substitution (SN2) reaction. The benzylic-like chloride of 5-(chloromethyl)quinoline is an excellent electrophile. Sodium cyanide serves as the nucleophilic source of the cyanide anion, which displaces the chloride to form the new carbon-carbon bond. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation, leaving the cyanide anion highly nucleophilic and accelerating the reaction rate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
5-(Chloromethyl)quinoline≥95%Commercially AvailableHandle with care, potential lachrymator.
Sodium Cyanide (NaCN)≥97%Sigma-AldrichHighly Toxic! Use extreme caution.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Acros OrganicsUse a dry solvent to prevent side reactions.
Deionized Water
Dichloromethane (DCM)ACS GradeFisher Scientific
Brine (sat. aq. NaCl)
Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-(chloromethyl)quinoline (17.77 g, 0.1 mol).

  • Dissolution: Add anhydrous DMSO (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Cyanide: In a fume hood, carefully add sodium cyanide (5.88 g, 0.12 mol) portion-wise to the stirred solution. Extreme caution is advised when handling sodium cyanide.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 mL of cold deionized water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(quinolin-5-yl)acetonitrile as a solid.

Expected Yield: 75-85%

PART 2: Synthesis of this compound

Mechanistic Rationale

The conversion of the nitrile to the primary amine is a reduction reaction. Catalytic hydrogenation is a preferred method for this transformation as it often provides high yields and avoids the use of pyrophoric and moisture-sensitive reagents like lithium aluminum hydride (LiAlH4). Raney Nickel is a highly effective catalyst for nitrile reduction.[1][2][3] The reaction is typically carried out under a hydrogen atmosphere. The addition of ammonia to the reaction mixture is a common practice to suppress the formation of secondary and tertiary amine by-products, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[4]

Reduction_Mechanism cluster_0 Reaction Pathway cluster_1 Side Reaction (Inhibited by NH3) A R-C≡N B [R-CH=NH] A->B H2, Raney Ni C R-CH2-NH2 B->C H2, Raney Ni D [R-CH=NH] F [(R-CH2)2NH] D->F + R-CH2-NH2, -NH3 E R-CH2-NH2

Caption: Simplified reaction pathway for nitrile hydrogenation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
2-(Quinolin-5-yl)acetonitrile≥98%From Part 1
Raney Nickel (50% slurry in water)Sigma-AldrichPyrophoric when dry! Handle with care.
Ethanol (200 proof)Anhydrous
Ammonia solution (7N in Methanol)Sigma-AldrichCorrosive. Use in a fume hood.
Hydrogen Gas (H₂)High PurityFlammable.
Celite®Filter aid.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 2 g) with deionized water (3 x 20 mL) and then with anhydrous ethanol (3 x 20 mL) by decantation.

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-(quinolin-5-yl)acetonitrile (16.82 g, 0.1 mol) and anhydrous ethanol (150 mL).

  • Addition of Ammonia: Add the 7N ammonia solution in methanol (20 mL).

  • Addition of Catalyst: Carefully add the washed Raney Nickel catalyst to the reaction mixture under a stream of inert gas (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric and should be kept wet with water and disposed of appropriately.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating a solution of the amine in ether with ethereal HCl, followed by filtration and drying of the resulting solid.

Expected Yield: 80-90%

Conclusion

The two-step synthesis of this compound presented in this application note provides a reliable and efficient route to this valuable research chemical. The protocols have been designed to be straightforward and scalable, with clear explanations for the choice of reagents and conditions. Adherence to the described safety precautions is paramount, particularly when handling sodium cyanide and Raney Nickel. This methodology should facilitate the synthesis of this and related compounds for applications in pharmaceutical and materials science research.

References

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. (2024). Green Chemistry. [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002). Hive Methods Discourse. [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Chloromethylation of 2-methyl-8-hydroxyquinoline. (2001). Molecules. [Link]

  • 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E. [Link]

  • Reductions with Lithium Aluminium Hydride. University of Sydney, School of Chemistry. [Link]

  • Cyanation. Wikipedia. [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). Synthesis. [Link]

Sources

Application Note: High-Purity Isolation of 2-(Quinolin-5-yl)ethan-1-amine via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-(Quinolin-5-yl)ethan-1-amine, a key building block in pharmaceutical and materials science research. Due to the basic nature of the amine functional group and the aromatic quinoline core, this compound presents specific challenges during purification by conventional silica gel chromatography, primarily strong adsorption and peak tailing. This document outlines a robust protocol employing normal-phase column chromatography with a modified mobile phase to achieve high purity and yield. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and offer troubleshooting guidance based on extensive in-house experience.

Introduction

This compound is a valuable synthetic intermediate. The presence of the quinoline heterocycle and a primary amine group makes it a versatile precursor for a wide range of biologically active molecules and functional materials.[1] Ensuring the high purity of this starting material is paramount for the success of subsequent synthetic steps and the integrity of the final products.

The primary challenge in the purification of amines by silica gel chromatography stems from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This acid-base interaction can lead to strong, sometimes irreversible, adsorption of the amine onto the stationary phase, resulting in poor recovery and significant peak tailing.[2] To overcome this, several strategies can be employed, including the use of a basic modifier in the mobile phase or employing an alternative stationary phase like alumina or amine-functionalized silica.[3][4][5][6] This application note will focus on the widely accessible and cost-effective method of modifying the mobile phase with a competing base.

Principles of Separation

The purification strategy detailed here leverages normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. For this compound, the polarity is influenced by both the quinoline ring and the primary amine.

To mitigate the strong interaction between the basic amine and the acidic silica, a small amount of a volatile tertiary amine, such as triethylamine (TEA), is added to the eluent.[3][5][7] The TEA acts as a competing base, effectively neutralizing the acidic silanol sites on the silica gel. This allows the target amine to elute more symmetrically and efficiently, significantly improving peak shape and resolution.

The selection of the primary solvent system is critical and should be optimized based on Thin Layer Chromatography (TLC) analysis. A common starting point for amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane, with increasing polarity achieved by adding methanol.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC TLC Optimization Slurry Slurry Preparation TLC->Slurry Determines Solvent System Column_Packing Column Packing Slurry->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal

Caption: A streamlined workflow for the purification of this compound by column chromatography.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes

  • Rotary evaporator

Equipment
  • Fume hood

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution (e.g., potassium permanganate)

Detailed Protocol

PART 1: Optimization with Thin Layer Chromatography (TLC)
  • Prepare Eluent Systems: In small vials, prepare a few different solvent systems with varying polarities. A good starting point is mixtures of hexane and ethyl acetate. For more polar impurities, a gradient involving methanol may be necessary. For each system, also prepare a version with ~1% triethylamine.

    • Example Systems:

      • 90:10 Hexane:Ethyl Acetate + 1% TEA

      • 70:30 Hexane:Ethyl Acetate + 1% TEA

      • 95:5 Dichloromethane:Methanol + 1% TEA

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.

  • Select the Optimal Eluent: The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.3. This ensures good separation from impurities and a reasonable elution time. The addition of TEA should result in more compact spots with less streaking compared to the same system without it.

PART 2: Column Preparation
  • Column Selection: Choose a column with an appropriate diameter and length for the amount of crude material you are purifying. A general rule of thumb is a silica gel to crude product weight ratio of 30:1 for straightforward separations, and up to 100:1 for more challenging mixtures.[8]

  • Slurry Packing: a. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. b. In a beaker, measure the required amount of silica gel. c. Add the least polar eluent (the starting solvent system determined by TLC) to the silica gel to create a slurry.[8] d. Pour the slurry into the column. Use additional eluent to rinse any remaining silica gel into the column. e. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[8] f. Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[8] g. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

PART 3: Sample Loading and Elution
  • Sample Preparation:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[8]

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[8]

  • Loading the Column:

    • Wet Loading: Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica.

    • Dry Loading: Carefully add the silica-adsorbed sample powder to the top of the column, creating an even layer.

  • Elution: a. Carefully add the eluent to the top of the column. b. Begin collecting fractions in test tubes or vials. c. If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent. This is often necessary to elute the target compound after less polar impurities have been washed through. d. Maintain a consistent flow rate. For flash chromatography, gentle air pressure can be applied.

PART 4: Fraction Analysis and Product Isolation
  • Monitor Fractions by TLC: Spot every few fractions (or as needed) on a TLC plate to monitor the elution of the compounds.

  • Combine Pure Fractions: Once the fractions containing the pure this compound have been identified, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Troubleshooting

Problem Potential Cause Solution
Streaking/Tailing on TLC and Column Strong interaction with acidic silica gel.[2][8]Increase the concentration of triethylamine in the eluent (up to 2%). Alternatively, consider using a different stationary phase like basic alumina or amine-functionalized silica.[3][4][5]
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the eluent. A common gradient is to slowly add methanol to a dichloromethane or ethyl acetate mobile phase.[2]
Poor Separation of Compound and Impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems during the TLC optimization phase. For example, try substituting ethyl acetate with dichloromethane or vice versa.
Co-elution with Triethylamine Triethylamine is present in the final product.Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene or by placing the product under high vacuum.

Data Summary

Parameter Recommendation
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Modifier 1-2% Triethylamine (TEA)
Example Eluent System Gradient of Hexane/Ethyl Acetate to Dichloromethane/Methanol
Optimal Rf on TLC ~0.2-0.3
Visualization UV (254 nm), Iodine, Potassium Permanganate

Logical Relationship Diagram

Logic cluster_problem The Challenge cluster_interaction The Interaction cluster_consequence The Consequence cluster_solution The Solution cluster_outcome The Outcome Amine Basic Amine (this compound) Strong_Adsorption Strong Acid-Base Interaction Amine->Strong_Adsorption Silica Acidic Silica Gel (Silanol Groups) Silica->Strong_Adsorption Tailing Peak Tailing & Poor Resolution Strong_Adsorption->Tailing TEA Add Competing Base (Triethylamine) Tailing->TEA Requires Solution Neutralization Neutralization of Acidic Sites TEA->Neutralization Improved_Elution Improved Elution & Symmetrical Peaks Neutralization->Improved_Elution

Caption: The logic behind using a basic modifier in the purification of amines on silica gel.

Conclusion

The purification of this compound by normal-phase column chromatography can be effectively achieved with high purity and recovery by addressing the inherent challenges of amine-silica interactions. The key to a successful separation is the use of a mobile phase modified with a competing base, such as triethylamine, to passivate the acidic stationary phase. Careful optimization of the solvent system using Thin Layer Chromatography is crucial for determining the ideal elution conditions. By following the detailed protocol and troubleshooting guide presented in this application note, researchers can confidently purify this and other basic compounds, ensuring the quality of materials for their ongoing research and development endeavors.

References

  • BenchChem. (n.d.). Purifying Quinoline Aldehydes by Column Chromatography.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Org Prep Daily. (2006, October 5). Purifying amines on silica.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?
  • Ali, M. M., et al. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College.
  • Mekky, A. E. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381.

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Introduction: The Imperative of Purity in Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Recrystallization of 2-(Quinolin-5-yl)ethan-1-amine Derivatives

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of a vast array of therapeutics, including vital anti-malarial, anti-cancer, and anti-inflammatory agents.[1][2][3] The biological efficacy and safety of these compounds are inextricably linked to their purity. The presence of impurities, even in trace amounts, can lead to erroneous biological data, increased toxicity, and complications in formulation and manufacturing. Therefore, robust purification methodologies are not merely a procedural step but a cornerstone of successful drug development.

This guide provides a detailed exploration of recrystallization, a powerful and widely used technique for the purification of solid organic compounds, specifically tailored for this compound derivatives. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and strategic choices that lead to successful and repeatable purification outcomes. We will delve into solvent selection strategies, detailed protocols, and troubleshooting techniques to empower researchers to obtain highly pure crystalline materials critical for advancing their research.

Part 1: The Science of Recrystallization for this compound Derivatives

Recrystallization is a purification process that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[4][5] The core principle involves dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the mother liquor.[6][7]

Structural Considerations and Solvent Causality

The molecular structure of this compound derivatives dictates their solubility behavior. This structure is amphiphilic, containing two key regions:

  • The Quinoline Ring System: A large, rigid, and aromatic bicyclic system that imparts significant non-polar, hydrophobic character.

  • The Ethan-1-amine Side Chain: A flexible side chain containing a basic primary amine. This group is polar and capable of forming hydrogen bonds, imparting hydrophilic character.

This duality means that selecting an appropriate solvent requires balancing the solvation of both the aromatic ring and the polar amine group. The adage "like dissolves like" is a useful starting point; polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8] For this class of molecules, solvents of intermediate polarity, such as alcohols (ethanol, methanol) or ketones (acetone), are often excellent starting points.

Furthermore, the basicity of the primary amine offers a strategic advantage. Amines can be protonated with acid to form salts (e.g., hydrochlorides).[9][10] These salts often have drastically different solubility profiles from the free base, typically exhibiting higher solubility in polar solvents like water and alcohols, a property that can be exploited for highly effective purification.

Solvent Selection: The Critical First Step

Choosing the right solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.[8]

Often, finding a single perfect solvent is challenging. In such cases, a two-solvent (or solvent/anti-solvent) system is employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "anti-solvent" in which the compound is poorly soluble.[11][12]

The following diagram illustrates the decision-making workflow for selecting a suitable solvent system.

G cluster_start cluster_test cluster_single cluster_pair cluster_salt start Start: Crude Amine Derivative sol_test Perform Solubility Tests (Small Scale) start->sol_test dissolves_hot Dissolves in Hot Solvent? sol_test->dissolves_hot Test Single Solvents (e.g., EtOH, IPA, Acetone) crashes_cold Crystallizes on Cooling? dissolves_hot->crashes_cold Yes insoluble Insoluble Even When Hot? dissolves_hot->insoluble No single_solvent Proceed with Single Solvent Protocol crashes_cold->single_solvent Yes too_soluble Too Soluble Even When Cold? crashes_cold->too_soluble No oiling_out Persistent Oiling Out or Poor Crystal Formation? single_solvent->oiling_out solvent_pair Proceed with Solvent/ Anti-Solvent Protocol too_soluble->solvent_pair Yes insoluble->solvent_pair Yes, use as anti-solvent solvent_pair->oiling_out salt_formation Proceed with Recrystallization via Salt Formation Protocol oiling_out->salt_formation Yes

Caption: Decision workflow for selecting a recrystallization strategy.

The table below summarizes common solvents and their general applicability for recrystallizing this compound derivatives.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol78PolarExcellent first choice. Good for dissolving both polar and non-polar moieties. Often forms good quality crystals upon cooling.
Methanol65PolarMore polar than ethanol. May show high solubility even when cold, potentially reducing yield. Useful in solvent pairs.
Isopropanol (IPA)82PolarSlightly less polar than ethanol. Its higher boiling point can be advantageous for less soluble compounds.
Acetone56Polar AproticGood solvent, but its low boiling point means there is a smaller temperature gradient for recrystallization.
Ethyl Acetate77IntermediateCan be a good single solvent or used in a pair with hexanes/heptane.
Toluene111Non-polarUseful for dissolving the aromatic quinoline core. Often used in a solvent pair with a more polar solvent or an alkane anti-solvent.
Water100Very PolarGenerally, the free base is poorly soluble.[2] However, it is an excellent solvent for recrystallizing the hydrochloride salt of the amine.
Hexanes/Heptane~69 / ~98Non-polarPoor solvents for this class of compounds on their own. Primarily used as anti-solvents to induce crystallization from more polar solvents.

Part 2: Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the flammability of organic solvents.

Protocol A: Standard Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue adding the solvent dropwise until the solid just dissolves completely. Adding a large excess of solvent is the most common cause of failure and will result in poor yield.[4][13]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Inducing Crystallization: If crystals do not form, it may be due to supersaturation.[7] Try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6][7]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove the last traces of solvent.

Protocol B: Solvent/Anti-Solvent Recrystallization

This method is ideal when the compound is too soluble in one solvent and insoluble in another. A common pair for this class of compounds is Ethyl Acetate (solvent) and Hexane (anti-solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly cools or as the more volatile solvent component evaporates. Cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol A.

Protocol C: Recrystallization via Salt Formation

This is a highly effective method for purifying basic amines by leveraging a significant change in polarity.

  • Salt Formation: Dissolve the crude free-base amine derivative in a suitable organic solvent like diethyl ether or ethyl acetate. To this solution, slowly add a solution of HCl (e.g., 1M HCl in diethyl ether or a slight excess of concentrated aqueous HCl). The hydrochloride salt will typically precipitate out as a solid.

  • Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash it with the organic solvent (e.g., diethyl ether) to remove non-basic impurities.

  • Recrystallization of the Salt: The isolated hydrochloride salt is now a polar compound. Recrystallize it using a polar solvent system, such as ethanol, methanol, or an ethanol/water mixture, following the steps outlined in Protocol A.

  • Conversion back to Free Base (Optional): If the final product is required as the free base, dissolve the purified salt in water. Basify the aqueous solution with NaOH or NaHCO₃ until the pH is >10. The pure free base will precipitate out or can be extracted into an organic solvent (like dichloromethane or ethyl acetate), dried over Na₂SO₄, and concentrated to yield the purified product.

The general workflow for these protocols can be visualized as follows:

G start Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve filter 2. Hot Filtration (if needed) dissolve->filter cool 3. Slow Cooling & Crystallization filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: A generalized workflow for a standard recrystallization experiment.

Part 3: Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is very soluble even in the cold solvent.1. Boil off some of the solvent to concentrate the solution and try cooling again.[13] 2. Induce crystallization by scratching the inner wall of the flask or by seeding.[14] 3. Try a different solvent or a solvent/anti-solvent system.
"Oiling Out" 1. The melting point of the solid is lower than the boiling point of the solvent. 2. The concentration of impurities is very high. 3. The solution cooled too rapidly.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. 2. Consider purification via column chromatography first to remove gross impurities. 3. Use a solvent with a lower boiling point. If the problem persists, purification via salt formation is often an excellent solution.[13]
Poor Recovery / Low Yield 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. 4. Excessive washing of the collected crystals.1. Concentrate the mother liquor and cool it again to recover a second crop of crystals (purity may be lower). 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and flask for hot filtration; add a small amount of extra hot solvent before filtering. 4. Wash with a minimal amount of ice-cold solvent.[7]
Colored Product Soluble, colored impurities are co-crystallizing with the product.Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[7]

References

  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • Purification of Quinoline. Chempedia - LookChem.
  • Purification of quinoline yellow components using high-speed counter-current chromatography.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Crystallization of Quinoline-Based Compounds. Benchchem.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Advanced Crystallization Techniques for Quinoline Deriv
  • Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide. Benchchem.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • Purification of isoquinoline.
  • Recrystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Recrystalliz
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Go-to recrystalliz
  • Quinoline. Wikipedia.
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • The crystallization of quinoline.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • troubleshooting side reactions in the synthesis of quinoline deriv

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The Versatile Building Block: A Guide to the Synthesis and Application of 2-(Quinolin-5-yl)ethan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 2-(Quinolin-5-yl)ethan-1-amine

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its aromatic nature and the presence of a nitrogen atom allow for diverse functionalization, making it a versatile template in drug design. Within the vast family of quinoline derivatives, this compound stands out as a valuable building block. The presence of a primary amino group attached to an ethyl linker at the C5 position of the quinoline ring provides a key nucleophilic center for the construction of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of bioactive compounds, complete with detailed experimental protocols.

Synthesis of this compound: A Two-Step Approach

A reliable method for the synthesis of this compound involves a two-step sequence starting from quinoline-5-carbaldehyde. This approach first involves a Henry reaction to introduce the nitroethyl group, followed by a reduction to the desired primary amine.

Step 1: Synthesis of 5-(2-Nitrovinyl)quinoline

The initial step involves the condensation of quinoline-5-carbaldehyde with nitromethane in the presence of a base to yield 5-(2-nitrovinyl)quinoline.

G quinoline_5_carbaldehyde Quinoline-5-carbaldehyde intermediate 5-(2-Nitrovinyl)quinoline quinoline_5_carbaldehyde->intermediate Henry Reaction nitromethane Nitromethane (CH3NO2) nitromethane->intermediate base Base (e.g., Ammonium acetate) base->intermediate

Caption: Synthesis of 5-(2-Nitrovinyl)quinoline.

Protocol 1: Synthesis of 5-(2-Nitrovinyl)quinoline

Materials:

  • Quinoline-5-carbaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of quinoline-5-carbaldehyde (1.0 eq), nitromethane (10 eq), and ammonium acetate (1.0 eq) in glacial acetic acid is heated at reflux for 2 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-(2-nitrovinyl)quinoline.

Step 2: Reduction of 5-(2-Nitrovinyl)quinoline to this compound

The final step is the reduction of the nitro group and the double bond of the vinyl moiety to yield the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][2][3][4]

G nitrovinylquinoline 5-(2-Nitrovinyl)quinoline final_product This compound nitrovinylquinoline->final_product Reduction lah Lithium Aluminum Hydride (LiAlH4) lah->final_product workup Aqueous Workup workup->final_product

Caption: Reduction to this compound.

Protocol 2: Synthesis of this compound

Materials:

  • 5-(2-Nitrovinyl)quinoline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of 5-(2-nitrovinyl)quinoline (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1][5]

  • The reaction mixture is then stirred at room temperature for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

Application in the Synthesis of Bioactive Molecules: Acylation and Urea Formation

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives, most notably amides and ureas. These functional groups are frequently found in kinase inhibitors and other biologically active molecules, where they can participate in crucial hydrogen bonding interactions with target proteins.

Application 1: Synthesis of N-(2-(Quinolin-5-yl)ethyl)benzamide

Acylation of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base provides the corresponding amide. This reaction is a fundamental transformation in the synthesis of numerous quinoline-based drug candidates.[5]

G amine This compound amide N-(2-(Quinolin-5-yl)ethyl)benzamide amine->amide Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->amide base Base (e.g., Pyridine) base->amide

Caption: Synthesis of an N-acylated derivative.

Protocol 3: Synthesis of N-(2-(Quinolin-5-yl)ethyl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) and cool the mixture to 0 °C.[5]

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-(2-(quinolin-5-yl)ethyl)benzamide.

Table 1: Representative Yields for Acylation Reaction

Amine SubstrateAcylating AgentProductYield (%)Reference
5-Aminoquinoline2-Chlorobenzoyl chloride2-Chloro-N-quinolin-5-yl-benzamideHigh[5]
Application 2: Synthesis of 1-Phenyl-3-(2-(quinolin-5-yl)ethyl)urea

The reaction of this compound with an isocyanate, such as phenyl isocyanate, provides a straightforward route to urea derivatives. The urea linkage is a key structural motif in many kinase inhibitors, acting as a hydrogen bond donor and acceptor.

G amine This compound urea 1-Phenyl-3-(2-(quinolin-5-yl)ethyl)urea amine->urea Urea Formation isocyanate Phenyl Isocyanate isocyanate->urea solvent Solvent (e.g., THF) solvent->urea

Caption: Synthesis of a urea derivative.

Protocol 4: Synthesis of 1-Phenyl-3-(2-(quinolin-5-yl)ethyl)urea

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold THF, and dry under vacuum to obtain the desired 1-phenyl-3-(2-(quinolin-5-yl)ethyl)urea.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Table 2: Representative Yields for Urea Formation

Amine SubstrateIsocyanateProductYield (%)Reference
N-amino-4,7-dimethy-6-nitroquinoline-2-onePhenyl isocyanate1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea-[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The synthetic route via the Henry reaction followed by reduction provides an accessible means to this key intermediate. Its primary amine functionality allows for straightforward derivatization through acylation and urea formation, yielding compounds with significant potential in drug discovery, especially in the field of kinase inhibition. The protocols outlined in this guide offer a practical foundation for researchers to synthesize and utilize this important quinoline derivative in their own research endeavors.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Department of Chemistry, Third Year Advanced Practical Organic Chemistry.
  • BenchChem. (2025).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Clean Preparation of Quinolin-2-yl Substituted Ureas in Water. (2019). ACS Sustainable Chemistry & Engineering.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
  • 19.3. Reductions using NaBH4, LiAlH4. (n.d.). In Organic Chemistry II. Lumen Learning.
  • Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. (2002). Bioorganic & Medicinal Chemistry.
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry.
  • SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. (2024). Chemistry of Heterocyclic Compounds.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. (2007). Bioorganic & Medicinal Chemistry.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
  • Novel ureas: synthesis and antiacetylcholinesterase activity. (1994). Journal of Medicinal Chemistry.

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal of Pharmacy and Biological Sciences.
  • Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. (2014).
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

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Application Notes and Protocols for the Biological Screening of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the biological screening of the novel compound 2-(Quinolin-5-yl)ethan-1-amine. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known to be the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, rationale-driven screening cascade. The protocols herein are designed to first establish broad cytotoxic potential, followed by targeted investigations into antimicrobial efficacy and kinase inhibition, two of the most prominent activities reported for quinoline derivatives.[2][4][5] Each protocol is presented with detailed, step-by-step instructions, explanations of experimental choices, and guidelines for data interpretation, ensuring scientific integrity and reproducibility.

Scientific Rationale and Screening Strategy

1.1. The Quinoline Scaffold: A Privileged Structure The quinoline ring system is a recurring motif in a multitude of clinically approved drugs and investigational candidates.[2][4] Its synthetic versatility and ability to interact with various biological targets make it a highly attractive scaffold for drug discovery.[3][5] Derivatives have been reported to function as topoisomerase inhibitors, protein kinase inhibitors, and antimicrobial agents, among other mechanisms.[2][5] Given this precedent, a new derivative like this compound warrants a systematic evaluation of its biological potential.

1.2. Proposed Screening Cascade A tiered or cascaded approach is the most resource-efficient strategy for screening novel compounds. This model begins with a broad, high-throughput primary assay to identify any general bioactivity. Active compounds, or "hits," from this primary screen are then advanced to more specific secondary and confirmatory assays to elucidate their mechanism of action and confirm their activity.

Our proposed cascade for this compound is as follows:

  • Primary Screening: Assess general cytotoxicity against a panel of human cancer cell lines to identify antiproliferative effects.

  • Secondary Screening (Tier 1): If cytotoxic, profile the compound against a panel of kinases to investigate a common mechanism for quinoline-based anticancer agents.[2][4]

  • Secondary Screening (Tier 2): Independently assess antimicrobial activity against a panel of pathogenic bacteria and fungi, another hallmark of quinoline derivatives.[1][6]

  • Confirmatory & Follow-up: Perform dose-response analysis to determine potency (IC₅₀/MIC) and conduct counter-screens to rule out assay artifacts.

The following diagram outlines this strategic workflow.

Screening_Cascade A Compound: This compound B Primary Cytotoxicity Assay (MTT Assay) Panel of 3 Cancer Cell Lines A->B C Antimicrobial Susceptibility Testing (Broth Microdilution) Gram+/Gram- Bacteria & Yeast B->C If Inactive D Kinase Inhibition Profiling (e.g., TR-FRET or Radiometric Assay) Panel of Relevant Kinases B->D If Active (Cytotoxic) F MIC Determination C->F Confirmed Hit E Dose-Response Analysis (IC₅₀ Determination) D->E Confirmed Hit G Orthogonal Cytotoxicity Assay (e.g., LDH Release) D->G

Caption: High-level screening cascade for this compound.

Phase 1: Primary Cytotoxicity Screening

2.1. Principle: The MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[7][8] It quantifies the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt into a purple formazan product.[9] The amount of this formazan, measured by absorbance, is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[9]

2.2. Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability of a panel of human cancer cell lines.

Cell Line Panel:

Cell Line Cancer Type Rationale
MCF-7 Breast Adenocarcinoma A common epithelial cancer line, representative of hormone-dependent cancers.
A549 Lung Carcinoma Represents a common solid tumor type.

| HCT-116 | Colorectal Carcinoma | Represents gastrointestinal cancers; quinolines have shown activity here.[10] |

Materials:

Reagent Supplier Cat. No.
This compound N/A In-house
DMEM/RPMI-1640 Media Gibco Varies
Fetal Bovine Serum (FBS) Gibco Varies
Penicillin-Streptomycin Gibco 15140122
Trypsin-EDTA (0.25%) Gibco 25200056
MTT Reagent (5 mg/mL in PBS) Sigma-Aldrich M5655
DMSO, Cell Culture Grade Sigma-Aldrich D2650
Doxorubicin (Positive Control) Sigma-Aldrich D1515

| 96-well flat-bottom plates | Corning | 3596 |

Step-by-Step Procedure:

  • Cell Culture & Seeding:

    • Culture cells in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for A549/HCT-116) supplemented with 10% FBS and 1% Pen-Strep at 37°C, 5% CO₂.

    • Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

    • Count cells using a hemocytometer or automated cell counter and dilute to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. Leave the first column empty for a media blank.

    • Incubate the plate for 24 hours to allow cells to attach. This normalization period is crucial for ensuring that the compound's effect is on healthy, adhered cells.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to create working solutions. A typical screening concentration is 10 µM. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced toxicity.

    • Prepare dilutions for the positive control (Doxorubicin, e.g., 1 µM) and a vehicle control (media with the same final concentration of DMSO).

    • Remove the old media from the cell plate and add 100 µL of the compound dilutions, positive control, or vehicle control to the appropriate wells.

    • Incubate the plate for 48 hours. A 48-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition and Incubation:

    • After 48 hours, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the media from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

2.3. Data Analysis and Interpretation:

  • Calculate Percent Viability:

    • Percent Viability = [(Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability to less than 50% at the screening concentration (e.g., 10 µM).

  • Follow-up: Hits should be subjected to dose-response analysis to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Phase 2: Secondary Screening

Assay Target: Antimicrobial Activity

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12] This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12]

Detailed Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound against a panel of pathogenic microbes.

Microbial Panel:

Microorganism Gram Stain Rationale
Staphylococcus aureus Positive Common cause of skin and systemic infections.
Escherichia coli Negative Representative of Gram-negative pathogens.

| Candida albicans | N/A (Fungus) | Common opportunistic fungal pathogen. |

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13]

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of a 2X concentrated stock of the compound to the first well and perform 2-fold serial dilutions across the plate.

    • This will result in a plate with compound concentrations ranging, for example, from 64 µg/mL to 0.5 µg/mL.

  • Inoculation and Controls:

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL and halving the compound concentrations to the final test range.

    • Controls are essential:

      • Positive Control: A well-known antibiotic (e.g., Ciprofloxacin for bacteria).

      • Growth Control: Wells containing only broth and inoculum (no compound).

      • Sterility Control: Wells containing only broth.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is the lowest compound concentration where no visible turbidity (growth) is observed. This can be assessed visually or by reading absorbance at 600 nm.

Assay Target: Kinase Inhibition

Principle: Many quinoline-based anticancer drugs function by inhibiting protein kinases.[4][5] Kinase assays measure the transfer of a phosphate group from ATP to a substrate. There are numerous formats, including radiometric assays (measuring incorporation of radioactive ³²P or ³³P) and fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization).[14][15][16] For initial profiling, a radiometric assay is often considered the "gold standard" due to its direct measurement of enzymatic activity and low rate of false positives.[16]

Detailed Protocol: Radiometric Kinase Assay (Conceptual)

Objective: To determine if this compound inhibits the activity of a representative tyrosine kinase (e.g., c-Src).

Step-by-Step Procedure:

  • Reaction Setup:

    • In a reaction buffer, combine the kinase (e.g., recombinant c-Src), the specific peptide substrate, and the test compound at the desired concentration.

    • A key step is to pre-incubate the kinase and inhibitor for ~10-15 minutes to allow for binding before starting the reaction.[14]

  • Initiation of Kinase Reaction:

    • Start the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stopping the Reaction & Separation:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

    • Wash the filter paper multiple times to remove all unbound radiolabeled ATP.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Calculate the percent inhibition relative to a DMSO vehicle control.

    • Controls:

      • No Enzyme Control: To determine background signal.

      • Vehicle Control (DMSO): Represents 100% kinase activity.

      • Positive Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine) to validate the assay.

Phase 3: Confirmatory Assays & Data Interpretation

4.1. Orthogonal Cytotoxicity Assay If a compound is a hit in the MTT assay, it is crucial to confirm the result using an assay with a different biological principle. This helps to rule out artifacts where the compound might interfere with the MTT dye reduction itself.[17]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a direct measure of cell death rather than metabolic activity.[18]

4.2. Hit Prioritization A promising lead candidate from this screening cascade would exhibit:

  • Potent Activity: Low IC₅₀ in the cytotoxicity assay or a low MIC in the antimicrobial assay.

  • Selectivity: Ideally, the compound should be significantly more toxic to cancer cells than to normal, non-cancerous cell lines (a high therapeutic index).

  • A Clear Mechanism: Confirmed activity in a secondary assay (e.g., kinase inhibition) provides a strong rationale for further development.

References

  • Jain, S. K., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. [Link]

  • Barańska, A., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. [Link]

  • Barańska, A., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. R Discovery. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Zhang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Sîrbu, A. M., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

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Application Notes and Protocols for the Cellular Characterization of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, 2-(Quinolin-5-yl)ethan-1-amine, using a suite of robust cell-based assays. While direct biological data for this specific molecule is not yet prevalent in the literature, its quinoline core suggests a high potential for therapeutic relevance. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This guide offers a logical, stepwise approach to systematically profile the compound's effects on cellular processes. We will begin with foundational cytotoxicity and proliferation assays, progressing to more mechanistic studies such as apoptosis and cell cycle analysis. Finally, we will explore advanced techniques to identify potential molecular targets, including kinase inhibition and target engagement assays. Each section provides not only a detailed protocol but also the scientific rationale behind the experimental design, ensuring a thorough and insightful characterization of this compound.

Part 1: Foundational Cellular Screening: Cytotoxicity and Proliferation

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays establish a therapeutic window and guide concentration ranges for subsequent mechanistic studies. We will utilize two common and reliable methods: a resazurin-based assay for metabolic activity and a direct cell counting method for proliferation.

Cell Viability Assessment using PrestoBlue™ Assay

The PrestoBlue™ assay is a rapid, non-toxic method to quantitatively measure cell viability.[4][5] The assay reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent compound resorufin.[4][5] This conversion provides a reliable indicator of cellular health.

Table 1: Experimental Parameters for PrestoBlue™ Cell Viability Assay

ParameterRecommendation
Cell LinesA panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MRC-5)
Seeding Density5,000 - 10,000 cells/well in a 96-well plate
Compound ConcentrationsLogarithmic serial dilutions (e.g., 0.01 µM to 100 µM)
Incubation Time24, 48, and 72 hours
ReagentPrestoBlue™ HS Cell Viability Reagent
DetectionFluorescence (Ex/Em: 560/590 nm) or Absorbance (570 nm)

Protocol: PrestoBlue™ Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add PrestoBlue™ reagent to each well (typically 10% of the well volume) and incubate for 1-2 hours at 37°C.[6]

  • Data Acquisition: Measure fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Part 2: Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should this compound exhibit significant anti-proliferative effects, the next logical step is to investigate the underlying mechanism. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer compounds.[7]

Apoptosis Detection by Annexin V and Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[9]

Protocol: Annexin V/PI Apoptosis Assay using Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[9]

dot

A Live Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) A->B Apoptosis Induction D Necrotic Cells (Annexin V-, PI+) A->D Necrosis C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) B->C Membrane Permeabilization

Caption: Flow cytometry quadrants for apoptosis analysis.

Cell Cycle Analysis using Propidium Iodide Staining

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[7] Flow cytometric analysis of DNA content after PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[13] Incubate for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[14] The RNase A is crucial to prevent staining of double-stranded RNA.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Part 3: Target Deconvolution and Validation

Identifying the molecular target of a novel compound is a critical step in drug development. Quinoline derivatives have been shown to inhibit a variety of enzymes, including protein kinases and DNA methyltransferases.[15][16][17]

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to assess target engagement in a cellular environment.[18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[20] When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.

dot

cluster_0 No Compound cluster_1 With this compound A Native Protein B Heat A->B C Denatured Protein (Aggregated) B->C D Compound-Bound Protein E Heat D->E F Stable Protein (Soluble) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA®

  • Compound Treatment: Treat intact cells with this compound or vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

In-Cell Kinase Activity Assays

Given that many quinoline derivatives are kinase inhibitors, it is prudent to investigate the effect of this compound on key signaling pathways regulated by kinases, such as the PI3K/Akt/mTOR and RAS/MAPK pathways.[22][23]

Table 2: Suggested Cell-Based Kinase Assay Formats

Assay FormatPrincipleReadout
Cellular Phosphorylation Assay Measures the phosphorylation of a specific kinase substrate using phospho-specific antibodies.ELISA, Western Blot, or TR-FRET
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a kinase in live cells.BRET signal
BaF3 Cell Proliferation Assay Uses engineered BaF3 cells that are dependent on the activity of a specific oncogenic kinase for survival and proliferation.Cell viability

Protocol: General Cellular Phosphorylation Assay (Western Blot)

  • Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the kinase and its downstream substrates.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the comprehensive cellular characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Furthermore, the inclusion of advanced techniques like CETSA® and in-cell kinase assays will facilitate the identification and validation of its molecular target(s), a crucial step in the drug discovery and development pipeline. The inherent biological potential of the quinoline scaffold makes this compound a compound of significant interest, and the application of these detailed protocols will undoubtedly accelerate our understanding of its biological function.

References

  • Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(15), 4933.
  • Various Authors. (2024). Different biological activities of quinoline. Pharma Focus Asia.
  • Singh, P., et al. (2014). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 14(4), 309–323.
  • Ansari, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6393-6411.
  • Verma, A., et al. (2014).
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
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  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Kim, H. J., & Lee, S. K. (2011). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 761, 203–210.
  • Ökten, S., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 353(8), e2000086.
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  • Kweon, S. M., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Aly, R. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(56), 33866-33887.
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  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-23.
  • Shaw, D. L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249–2257.
  • Jain, A. K., et al. (2021). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 45, 4518-4523.
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  • Thiyagarajan, P., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1419, 1–7.
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  • Thiyagarajan, P., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
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  • Xu, M., et al. (2015). Viability Reagent, PrestoBlue, in Comparison with Other Available Reagents, Utilized in Cytotoxicity and Antimicrobial Assays. Journal of microbiological methods, 112, 1–6.
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  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Bon-Jesu, O., et al. (2021). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Medical science monitor basic research, 27, e930983.
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Application Notes and Protocols for 2-(Quinolin-5-yl)ethan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore. Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The unique electronic and steric features of the quinoline nucleus allow it to engage in various interactions with biological macromolecules, making it a "privileged scaffold" for drug design.[5][6] This guide focuses on a specific, yet highly versatile, building block: 2-(Quinolin-5-yl)ethan-1-amine . The presence of a primary amine on an ethyl linker attached to the quinoline core at the 5-position offers a strategic handle for a multitude of applications in modern drug discovery workflows.

This document will provide a detailed exploration of the application of this compound in three key areas of drug discovery: Fragment-Based Drug Discovery (FBDD), the synthesis of kinase inhibitors, and its use as a linker component in Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind its use in each context and provide detailed, actionable protocols for researchers.

PART 1: this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful alternative to high-throughput screening for the identification of novel lead compounds.[7] FBDD involves screening libraries of low molecular weight compounds (fragments) for weak but efficient binding to a biological target. These initial "hits" are then elaborated into more potent, drug-like molecules.

Rationale for Use in FBDD

This compound is an ideal candidate for inclusion in a fragment library due to several key features:

  • Privileged Scaffold : The quinoline core is a well-established pharmacophore that can participate in various binding interactions, including hydrogen bonding and π-stacking.

  • Low Molecular Weight : With a molecular weight of approximately 172.23 g/mol , it adheres to the "Rule of Three" often applied to fragment design.

  • Vector for Growth : The primary amine of the ethylamine side chain provides a readily functionalizable point for chemical elaboration, allowing for the "growing" of the fragment hit into a more potent lead compound.[8]

  • Solubility : The presence of the basic amine group generally imparts good aqueous solubility, which is advantageous for screening assays.

Experimental Workflow for Fragment-Based Screening

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Biophysical Screening for Fragment Hits

This protocol outlines a general procedure for identifying the binding of this compound to a target protein using Surface Plasmon Resonance (SPR).

Materials:

  • This compound dihydrochloride (commercially available)

  • Target protein of interest

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-P)

  • Regeneration solution

Procedure:

  • Protein Immobilization : Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.[9]

  • Fragment Solution Preparation : Prepare a stock solution of this compound dihydrochloride in an appropriate buffer (e.g., running buffer) and perform a serial dilution to obtain a range of concentrations for screening (typically 0.1-10 mM).[9]

  • SPR Screening :

    • Inject the different concentrations of the fragment solution over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • A concentration-dependent increase in the RU indicates a binding event.

  • Data Analysis :

    • Determine the dissociation constant (KD) by fitting the binding data to a suitable model (e.g., steady-state affinity model).

    • Fragments with a KD in the micromolar to millimolar range are considered hits.[9]

  • Hit Confirmation : Confirm the binding of this compound using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or MicroScale Thermophoresis (MST).[7]

PART 2: Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[6] The quinoline scaffold is a common feature in many approved kinase inhibitors. The primary amine of this compound can be readily derivatized to introduce functionalities that interact with the hinge region or other key residues in the ATP-binding pocket of kinases.

Rationale for Use in Kinase Inhibitor Synthesis
  • Hinge-Binding Mimic : The quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP.[10]

  • Scaffold for Diverse Substitutions : The ethylamine side chain allows for the introduction of various substituents that can be tailored to target specific kinases.

  • Established Synthetic Routes : The derivatization of primary amines is a well-established area of organic chemistry, providing a plethora of synthetic options.

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

Kinase_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK Ras/Raf/MEK/ERK Pathway cluster_VEGFR VEGFR Signaling Quinoline_Inhibitor This compound Derived Inhibitors PI3K PI3K Quinoline_Inhibitor->PI3K Raf Raf Quinoline_Inhibitor->Raf VEGFR VEGFR Quinoline_Inhibitor->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Key signaling pathways often targeted by quinoline-based kinase inhibitors.

Protocol 2: Synthesis of a Urea-Functionalized Kinase Inhibitor Library

This protocol describes the synthesis of a small library of urea derivatives from this compound, a common motif in kinase inhibitors.

Materials:

  • This compound dihydrochloride

  • A diverse set of isocyanates (R-N=C=O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Free-Basing of the Amine :

    • Dissolve this compound dihydrochloride (1.0 mmol) in a minimal amount of water.

    • Add a saturated solution of sodium bicarbonate and extract with DCM (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Urea Formation :

    • Dissolve the free amine (0.5 mmol) and TEA (0.6 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

    • To this solution, add the desired isocyanate (0.5 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification :

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired urea derivative.

  • Characterization : Confirm the structure of the synthesized compounds using 1H NMR, 13C NMR, and mass spectrometry.

Table 1: Representative Kinase Inhibition Data for Quinoline-Based Compounds

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolineHaspin57[11]
Quinazoline-Isatin HybridCDK2183[12]
Quinoline-basedALK5267[13]
Quinolin-2(1H)-one derivativeCDK5Varies[3]

PART 3: Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[14] A PROTAC consists of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[15]

Rationale for Use in PROTAC Linkers
  • Linker Component : this compound can serve as a rigid and defined building block within a PROTAC linker.

  • Attachment Point : The primary amine allows for facile conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation or reductive amination.

  • Modulation of Physicochemical Properties : The quinoline moiety can influence the solubility, cell permeability, and overall conformation of the PROTAC.

General Structure of a PROTAC

PROTAC_Structure Warhead Warhead (Binds Target Protein) Linker Linker (incorporating this compound) Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., for VHL or Cereblon) Linker->E3_Ligand

Caption: The modular components of a Proteolysis Targeting Chimera (PROTAC).

Protocol 3: Synthesis of a PROTAC Precursor via Reductive Amination

This protocol describes the conjugation of this compound to an aldehyde-functionalized warhead, a key step in PROTAC synthesis.

Materials:

  • This compound (free base from Protocol 2)

  • Aldehyde-functionalized warhead (Warhead-CHO)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup :

    • Dissolve the aldehyde-functionalized warhead (0.2 mmol) and this compound (0.22 mmol) in anhydrous DCE (5 mL).

    • Add a catalytic amount of acetic acid (1-2 drops).

  • Reductive Amination :

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (0.3 mmol) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification :

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired PROTAC precursor.

  • Further Elaboration : The resulting secondary amine can be further functionalized, for example, by amide coupling with a carboxylic acid-containing E3 ligase ligand, to complete the PROTAC synthesis.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for modern drug discovery. Its inherent properties, including a privileged quinoline scaffold and a reactive primary amine, make it suitable for a range of applications from initial hit discovery in FBDD to the construction of highly potent and specific molecules like kinase inhibitors and PROTACs. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own drug discovery programs. Future work could involve the synthesis and evaluation of libraries based on this scaffold against a wider array of biological targets, as well as the exploration of its use in other emerging drug modalities. The strategic application of such well-designed building blocks will undoubtedly continue to accelerate the discovery of new medicines.

References

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PubMed Central. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. (2019). PubMed Central. [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (n.d.). PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed Central. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][11]triazino[2,3-c]quinazolines. (2024). PubMed Central. [Link]

  • Recent Developments in Fragment-Based Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Digital Discovery. (2023). Royal Society of Chemistry. [Link]

  • Bioisosterism. (n.d.). Drug Design. [Link]

  • Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. (n.d.). PubMed Central. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][11]triazino[2,3-c]quinazolines. (2024). ResearchGate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. (2026). Molecular Diversity. [Link]

  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (n.d.). PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Quinolin-5-yl)ethan-1-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As your Senior Application Scientist, my goal is to equip you with the necessary insights and practical protocols to optimize your reaction yields and purity.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while achievable through several routes, can present challenges that affect both the yield and purity of the final product. The most common synthetic strategies involve the reduction of a corresponding nitro, nitrile, or amide precursor. Understanding the nuances of each step is critical for a successful outcome.

This guide will focus on troubleshooting the common synthetic pathway starting from 5-nitroquinoline, proceeding through 5-vinylquinoline, and culminating in the desired this compound.

Troubleshooting Guide

Problem 1: Low Yield in the Heck Reaction to form 5-vinylquinoline

Symptoms:

  • Incomplete consumption of 5-bromoquinoline.

  • Formation of significant side products, such as dehalogenated quinoline or homocoupled products.

  • Low isolated yield of 5-vinylquinoline.

Root Cause Analysis:

The Heck reaction is a palladium-catalyzed C-C bond formation that is sensitive to several factors. Low yields can often be attributed to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

Solutions and Protocols:

  • Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is crucial. For electron-rich quinoline systems, bulky electron-rich phosphine ligands are often preferred to promote reductive elimination and prevent β-hydride elimination.

    • Protocol: In an oven-dried Schlenk flask, combine 5-bromoquinoline (1.0 equiv), ethylene (as a gas or from a stable source like potassium vinyltrifluoroborate), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand such as P(o-tolyl)₃ or XPhos (0.04 equiv). Degas the solvent (e.g., DMF, acetonitrile, or 1,4-dioxane) by sparging with argon for 30 minutes before adding it to the flask.

  • Base and Solvent: The base is required to neutralize the HBr generated during the reaction. An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used. The solvent should be anhydrous and free of oxygen.

    • Data Summary: Impact of Base and Solvent on Heck Reaction Yield

BaseSolventTemperature (°C)Typical Yield (%)
K₂CO₃DMF10060-70
Cs₂CO₃1,4-Dioxane10075-85
Et₃NAcetonitrile8050-60
  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, it may indicate catalyst deactivation. In some cases, the addition of a second portion of the catalyst can restart the reaction.

Problem 2: Inefficient Reduction of the Nitro Group in 5-Nitroquinoline

Symptoms:

  • Incomplete conversion of 5-nitroquinoline.

  • Formation of partially reduced intermediates (e.g., nitroso or hydroxylamine derivatives).

  • Difficult purification of the desired 5-aminoquinoline.

Root Cause Analysis:

The reduction of an aromatic nitro group can be challenging, especially in the presence of a heterocyclic system like quinoline, which can coordinate to the metal catalyst and inhibit its activity.

Solutions and Protocols:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often the cleanest method.

      • Protocol: Dissolve 5-nitroquinoline (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a catalytic amount of Pd/C (5-10 mol%). Purge the reaction vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm) using a balloon or a Parr shaker. Monitor the reaction by TLC until the starting material is consumed.

    • Metal-Acid Reduction: A classic and robust method.

      • Protocol: To a suspension of 5-nitroquinoline (1.0 equiv) in ethanol or acetic acid, add a metal such as iron powder (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in portions. The reaction is often exothermic and may require cooling.

  • Reaction Conditions:

    • Temperature: For catalytic hydrogenation, room temperature is usually sufficient. For metal-acid reductions, the reaction may need to be heated to drive it to completion.

    • Solvent: The solvent should be able to dissolve the starting material and be compatible with the chosen reducing agent.

Problem 3: Low Yield in the Final Reductive Amination or Reduction of an Amide/Nitrile

Symptoms:

  • Incomplete reaction and recovery of the starting material (e.g., 5-acetylquinoline or quinoline-5-carbonitrile).

  • Formation of alcohol byproducts from over-reduction.

  • Complex product mixtures that are difficult to purify.

Root Cause Analysis:

The final step to introduce the ethanamine side chain is often a reduction. The choice of reducing agent and control of stoichiometry are critical to avoid side reactions.

Solutions and Protocols:

  • From 5-acetylquinoline (via Reductive Amination):

    • Protocol: Dissolve 5-acetylquinoline (1.0 equiv) and a large excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) in methanol. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • From Quinoline-5-acetonitrile (via Reduction):

    • Protocol: Dissolve quinoline-5-acetonitrile (1.0 equiv) in an ethereal solvent like THF or diethyl ether. Add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) dropwise at 0 °C. The reaction is highly exothermic and should be performed with caution.

  • Work-up and Purification:

    • Quenching: Carefully quench the reaction with water or an aqueous acid solution (for LiAlH₄ and BH₃·THF).

    • Extraction: The product is a primary amine and will be soluble in acidic aqueous solutions. To isolate the product, basify the aqueous layer with NaOH or K₂CO₃ and extract with an organic solvent like dichloromethane or ethyl acetate.

    • Purification: Column chromatography on silica gel is often necessary. A gradient elution system of dichloromethane/methanol with a small amount of triethylamine can be effective to prevent the amine from streaking on the column.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

The choice of starting material depends on commercial availability and the scale of the synthesis. 5-Nitroquinoline is a common and relatively inexpensive starting point. However, if 5-bromoquinoline or quinoline-5-carbaldehyde are readily available, they can provide more direct routes.

Q2: How can I minimize the formation of impurities during the synthesis?

To minimize impurities, it is essential to:

  • Use high-purity, anhydrous solvents and reagents.

  • Maintain an inert atmosphere (argon or nitrogen) for oxygen- and moisture-sensitive reactions.

  • Carefully control the reaction temperature.

  • Monitor the reaction progress to avoid over-running the reaction, which can lead to side product formation.

Q3: What are the best analytical techniques to monitor the reaction progress and characterize the final product?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a common synthetic pathway and highlights the key stages where optimization is often required.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Target Molecule 5-Nitroquinoline 5-Nitroquinoline 5-Aminoquinoline 5-Aminoquinoline 5-Nitroquinoline->5-Aminoquinoline Reduction (e.g., H₂, Pd/C) 5-Bromoquinoline 5-Bromoquinoline 5-Vinylquinoline 5-Vinylquinoline 5-Bromoquinoline->5-Vinylquinoline Heck Reaction (e.g., Ethylene, Pd(OAc)₂) Quinoline-5-diazonium Quinoline-5-diazonium 5-Aminoquinoline->Quinoline-5-diazonium Diazotization (NaNO₂, HCl) 2-(Quinolin-5-yl)ethan-1-ol 2-(Quinolin-5-yl)ethan-1-ol 5-Vinylquinoline->2-(Quinolin-5-yl)ethan-1-ol Hydroboration-Oxidation This compound This compound Quinoline-5-carbonitrile Quinoline-5-carbonitrile Quinoline-5-diazonium->Quinoline-5-carbonitrile Sandmeyer Reaction (CuCN) Quinoline-5-carbonitrile->this compound Reduction (e.g., LiAlH₄) 2-(Quinolin-5-yl)ethan-1-ol->this compound Mitsunobu or Mesylation/Azide Reduction

Caption: A common synthetic pathway to this compound.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020. [Link][1]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link][2]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2024. [Link][3]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2024. [Link][4]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 2017. [Link][5]

Sources

Technical Support Center: Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments, grounded in scientific principles and practical experience.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you might be facing in the lab.

Issue 1: Low Yield in a Skraup or Doebner-von Miller Synthesis

Question: My Skraup/Doebner-von Miller reaction is resulting in a very low yield of the desired quinoline derivative. What are the potential causes and how can I improve it?

Answer: Low yields in these classical quinoline syntheses are a frequent challenge, often stemming from the harsh reaction conditions. The primary culprits are typically polymerization of intermediates and incomplete reaction.[1][2]

Causality and Troubleshooting Steps:

  • Uncontrolled Exothermic Reaction: The Skraup synthesis, in particular, is notoriously exothermic.[1] An uncontrolled temperature spike can lead to significant tar and polymer formation from the decomposition of glycerol into acrolein and subsequent polymerization.[2]

    • Protocol:

      • Add a Moderator: Incorporate a mild oxidizing agent like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[1]

      • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally, with efficient cooling in an ice bath.

      • Vigorous Stirring: Ensure constant and efficient stirring to dissipate heat and prevent the formation of localized hotspots.[1]

  • Polymerization of α,β-Unsaturated Carbonyls: In the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone can readily polymerize under the strong acidic conditions, reducing the amount of reactant available for the cyclization.[2]

    • Protocol:

      • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the temperature should be carefully controlled throughout.

      • In Situ Generation: If possible, generate the α,β-unsaturated carbonyl in situ to maintain a low concentration and minimize polymerization.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Protocol:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline.

      • Extended Reaction Time: If the reaction has stalled, consider extending the reaction time.

      • Increased Temperature (with caution): Gradually increase the reaction temperature while carefully monitoring for any increase in side product formation.

Issue 2: Significant Tar Formation in the Reaction Mixture

Question: My reaction mixture from a Skraup synthesis is a black, tarry mess. How can I minimize tar formation and effectively isolate my product?

Answer: Tar formation is a classic hallmark of the Skraup synthesis, arising from the aggressive acidic and oxidizing environment.[1][2]

Causality and Troubleshooting Steps:

  • Harsh Reaction Conditions: The combination of concentrated sulfuric acid and an oxidizing agent at high temperatures promotes the polymerization of reactants and intermediates into insoluble tars.[2]

    • Protocol to Minimize Tarring:

      • Use of a Moderator: As mentioned previously, ferrous sulfate can help control the reaction's vigor and reduce charring.[1]

      • Temperature Optimization: Careful temperature control is crucial. Avoid overheating the reaction mixture.[1]

  • Product Isolation from Tar:

    • Protocol for Work-up:

      • After the reaction is complete, allow the mixture to cool.

      • Carefully pour the mixture onto crushed ice.

      • Neutralize the acidic solution with a base, such as concentrated sodium hydroxide solution, until it is alkaline. This should be done in a well-ventilated fume hood with efficient cooling.[1]

      • Steam Distillation: This is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[3]

      • Extraction: After distillation, extract the aqueous distillate with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Issue 3: Formation of Undesired Regioisomers in Combes or Friedländer Synthesis

Question: I am getting a mixture of regioisomers in my Combes/Friedländer synthesis when using an unsymmetrical ketone/β-diketone. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge when using unsymmetrical substrates in these reactions. The regioselectivity is often influenced by both steric and electronic factors.[2]

Causality and Troubleshooting Steps:

  • Lack of Selectivity in Cyclization: In the Combes synthesis, an unsymmetrical β-diketone can lead to two different enamine intermediates, resulting in two possible cyclization pathways. Similarly, in the Friedländer synthesis, an unsymmetrical ketone can condense on either side of the carbonyl group.

    • Protocol for Improving Regioselectivity:

      • Choice of Catalyst: The choice of acid or base catalyst can significantly influence the regioselectivity. Experiment with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) in the Combes synthesis.[4] For the Friedländer synthesis, compare the results with both acid and base catalysis.

      • Steric Hindrance: Employing a bulkier substituent on one side of the ketone can sterically hinder the approach of the aniline, favoring the formation of one regioisomer.

      • Protecting Groups: In some cases, temporarily installing a protecting group to block one of the reactive sites can be an effective strategy.

Experimental Workflow Optimization

To systematically troubleshoot and optimize your quinoline synthesis, consider the following workflow:

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Analysis & Troubleshooting cluster_3 Final Product start Define Target Quinoline Derivative choose_method Select Synthesis Method (e.g., Skraup, Friedländer) start->choose_method reagents Source High-Purity Starting Materials choose_method->reagents reaction Perform Reaction Under Controlled Conditions reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor analyze Analyze Crude Product (NMR, MS) monitor->analyze low_yield Low Yield? analyze->low_yield side_products Side Products? low_yield->side_products No optimize Optimize Conditions (Temp, Catalyst, Time) low_yield->optimize Yes side_products->optimize Yes purify Purify Product (Column, Recrystallization) side_products->purify No optimize->reaction characterize Characterize Final Product (NMR, MS, Elemental Analysis) purify->characterize

Sources

Technical Support Center: Purification of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Quinolin-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction to Purification Challenges

This compound possesses two basic centers: the quinoline ring nitrogen and the primary ethylamine group. This dual basicity, combined with the aromatic nature of the quinoline scaffold, presents a unique set of purification challenges. Common issues include the removal of unreacted starting materials, particularly the precursor 2-(quinolin-5-yl)acetonitrile, and byproducts formed during the synthesis, as well as handling the compound's potential for air oxidation and coloration.

A plausible and common synthetic route to this compound is the reduction of 2-(quinolin-5-yl)acetonitrile. This informs our understanding of potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification of this compound in a question-and-answer format.

FAQ 1: My crude product is a dark, oily residue. How can I get a clean, solid product?

This is a common observation, especially if the reaction mixture was heated for an extended period or exposed to air. The coloration can be due to trace impurities and oxidation of the aromatic amine.

Initial Cleanup: Acid-Base Extraction

The basic nature of your target compound is the key to an effective initial cleanup. An acid-base extraction will separate the amine from neutral organic impurities, unreacted starting materials that are not basic, and some colored byproducts.

dot

Caption: Workflow for Acid-Base Extraction. Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously, venting frequently. The amine will be protonated and move into the aqueous layer.[1][2][3]

  • Separation: Allow the layers to separate and drain the lower aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). Your product will deprotonate and may precipitate or form an oil.

  • Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (DCM or EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

FAQ 2: After acid-base extraction, my product is still not pure. I suspect unreacted 2-(quinolin-5-yl)acetonitrile is present. How can I remove it?

While acid-base extraction is effective for many impurities, the starting nitrile may not be completely removed. Column chromatography is the recommended next step for separating compounds with different polarities.

Column Chromatography Strategy

The primary amine in your product is significantly more polar than the nitrile precursor. This difference in polarity allows for effective separation on a silica gel column.

CompoundStructurePolarityElution Order (Normal Phase)
2-(quinolin-5-yl)acetonitrileN#CCC1=C2C=CC=NC2=CC=C1Less PolarFirst
This compoundNCCC1=C2C=CC=NC2=CC=C1More PolarSecond

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A common eluent system for amines is DCM/Methanol. To prevent streaking of the amine on the acidic silica gel, it is highly recommended to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, to the eluent (e.g., 0.5-1%).

  • Elution: Start with a low polarity mixture and gradually increase the polarity. For example, begin with 100% DCM and gradually increase the percentage of methanol. The less polar nitrile will elute first, followed by your more polar amine product.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing your pure product.

FAQ 3: I have a solid product, but I want to improve its purity further. What recrystallization solvents should I try?

Recrystallization is an excellent final purification step for solid compounds. The key is to find a solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Screening for Recrystallization

Recommended Solvents to Screen:

  • Alcohols: Ethanol, isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Diethyl ether, methyl tert-butyl ether (MTBE)

  • Hydrocarbons: Hexanes, heptane (as anti-solvents)

Binary Solvent Systems:

Often, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) is effective. A common approach is to dissolve the compound in a minimum amount of a hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

dot

Caption: General Recrystallization Workflow.

FAQ 4: My purified amine is colorless initially but turns yellow/brown upon standing. How can I prevent this?

Aromatic amines are susceptible to oxidation, which can lead to coloration.

Strategies for Preventing Oxidation:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.

  • Cold and Dark Storage: Store the compound in a tightly sealed container in a refrigerator or freezer, protected from light.

  • Salt Formation: For long-term storage, consider converting the amine to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in ether. The salt is generally more stable and less prone to oxidation.

Summary of Key Purification Techniques

TechniquePurposeKey Considerations
Acid-Base Extraction Initial cleanup to remove neutral and acidic impurities.The compound is a base and will be in the aqueous layer after acidification.
Column Chromatography Separation of compounds with different polarities (e.g., amine from nitrile).Use a basic modifier (e.g., triethylamine) in the eluent to prevent streaking.
Recrystallization Final purification step to obtain a highly pure, crystalline solid.Requires systematic solvent screening to find an appropriate solvent or solvent system.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 19, 2026, from [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Confluence. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Improving the Solubility of 2-(Quinolin-5-yl)ethan-1-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(Quinolin-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers for biological assays. As a bicyclic aromatic heterocycle with a primary amine, this compound presents a classic solubility problem: a hydrophobic core combined with an ionizable functional group. This document provides a structured approach to systematically troubleshoot and overcome these issues, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the molecule's properties is the first step. It is a quinoline derivative, which is a weak base.[1][2] The primary amine group is the main basic center. While specific, experimentally-derived data for this exact molecule is sparse, we can infer its behavior from its constituent parts: a hydrophobic quinoline ring system and a hydrophilic ethanamine side chain.[1][3] The presence of the basic amine means its solubility is expected to be highly dependent on pH.[2][3] The compound is available commercially, often as a dihydrochloride salt, which indicates that the salt form has improved solubility and stability.[4]

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium or aqueous buffer. Why?

A2: This is a very common issue called "crashing out." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO). However, when this concentrated stock solution is diluted into a predominantly aqueous environment, the DMSO concentration drops dramatically. The aqueous buffer cannot support the solubility of the hydrophobic quinoline moiety at that concentration, causing the compound to precipitate out of the solution.[5]

Q3: What is the maximum concentration of co-solvents like DMSO or ethanol I can use in my cell-based assay?

A3: This is a critical consideration, as the solvent itself can impact your biological system. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[6][7] Ethanol can also be used, but its effects should be carefully evaluated, as it can be more disruptive to some cellular processes.[8][9] It is crucial to run a solvent-only control in your experiments to determine the tolerance of your specific cell line or assay.[6]

Q4: Can I just sonicate the sample to get it into solution?

A4: Sonication can help break up solid particles and accelerate the dissolution of a substance that is close to its solubility limit. However, it does not increase the intrinsic solubility of the compound. If the compound is supersaturated, it will likely precipitate out again over time. Sonication can be a useful aid but is not a standalone solution for a poorly soluble compound.

In-Depth Troubleshooting Guides & Protocols

This section provides a systematic approach to enhancing the solubility of this compound. The strategies are presented in order of preference, starting with the simplest and most common methods.

Strategy 1: pH Adjustment (The Primary Approach)

Causality: The primary amine on the ethanamine side chain is a weak base.[3][10] By lowering the pH of the aqueous buffer, this amine group becomes protonated (R-NH3+). This charged, or ionized, form is significantly more polar and thus more soluble in water than the neutral form.[11] The solubility of quinoline and its derivatives is known to be pH-dependent.[2]

Experimental Protocol: pH-Dependent Solubility Testing
  • Prepare a Series of Buffers: Prepare a set of biologically compatible buffers (e.g., MES, phosphate, citrate) at various pH values, such as pH 4.0, 5.0, 6.0, 7.0, and 7.4.

  • Add Compound: Add a known excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a relevant wavelength or HPLC).

  • Analyze: Plot the measured solubility against the buffer pH to determine the optimal pH range for your desired concentration.

Troubleshooting:

  • Assay Incompatibility: If the optimal pH for solubility is outside the viable range for your biological assay (e.g., cell culture requires ~pH 7.4), pH adjustment alone is not sufficient. You will need to combine it with other strategies.

  • Buffer Effects: Be aware that some buffer components can interact with your compound. The Henderson-Hasselbalch equation provides a good estimate, but empirical testing is necessary as it doesn't account for all ionic interactions.[12][13]

Strategy 2: Use of Co-solvents

Causality: Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) increase solubility by reducing the polarity of the aqueous solvent system.[8][9] This makes the environment more favorable for the hydrophobic quinoline ring, thereby increasing the overall solubility of the molecule.

Experimental Protocol: Co-solvent Stock Preparation
  • Select Co-solvent: Start with USP-grade DMSO, as it is a powerful solvent for many organic molecules.[6]

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing can assist dissolution.

  • Serial Dilution: Perform serial dilutions of your compound in your final aqueous assay buffer. Crucially, ensure the final concentration of the co-solvent remains constant across all tested concentrations of your compound and is below the toxicity threshold for your assay. [6][7]

  • Solvent Control: Always include a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent as your test samples but no compound.

Data Summary: Co-solvent Considerations for Cell-Based Assays

Co-SolventTypical Starting Conc. in AssayProsCons
DMSO < 0.5% (v/v)Highly effective solubilizer.[6]Can induce cell differentiation, oxidative stress, or other off-target effects at higher concentrations.[6][7]
Ethanol < 1% (v/v)Less toxic than DMSO for some cell lines.[8]More volatile; can affect enzyme kinetics and membrane integrity.
PEG 400 < 1% (v/v)Low toxicity.Less effective as a solubilizer compared to DMSO.
Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate the hydrophobic part of a guest molecule—in this case, the quinoline ring—forming an "inclusion complex."[15][16] This complex has a water-soluble exterior, effectively shielding the hydrophobic portion from the aqueous environment and dramatically increasing its apparent solubility.[17] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their high aqueous solubility and low toxicity.[18][19]

Experimental Protocol: Cyclodextrin Formulation
  • Prepare Cyclodextrin Solution: Make a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously for several hours (or overnight) at room temperature. Sonication can be used to expedite the process.

  • Sterile Filtration: Once dissolved, pass the solution through a 0.22 µm sterile filter to remove any remaining undissolved particles and ensure sterility for cell-based assays.

  • Determine Concentration: Analytically confirm the final concentration of your compound in the solution.

Troubleshooting:

  • Complex Stoichiometry: The relationship between cyclodextrin concentration and drug solubility is not always linear.[14][20] You may need to test a range of cyclodextrin concentrations to find the optimal ratio for solubilization.

  • Assay Interference: Cyclodextrins can sometimes extract lipids from cell membranes or interact with other components in your assay.[21] A cyclodextrin-only control is essential.

Visualizing the Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solubilization strategy.

Solubility_Workflow Start Start: Compound is Insoluble in Aqueous Buffer Check_pH Is the assay pH flexible? Start->Check_pH Adjust_pH Strategy 1: Adjust pH to < 7.0 to protonate amine Check_pH->Adjust_pH Yes Use_Cosolvent Strategy 2: Use a Co-solvent (e.g., DMSO) Check_pH->Use_Cosolvent No Check_Solubility_pH Is it soluble at the new, compatible pH? Adjust_pH->Check_Solubility_pH Check_Solubility_pH->Use_Cosolvent No Success Success: Proceed with Assay Check_Solubility_pH->Success Yes Check_Toxicity Is co-solvent concentration below toxicity threshold (e.g., <0.5% DMSO)? Use_Cosolvent->Check_Toxicity Use_Cyclodextrin Strategy 3: Use Cyclodextrins (HP-β-CD) Check_Toxicity->Use_Cyclodextrin No Check_Toxicity->Success Yes Use_Cyclodextrin->Success Yes Failure Re-evaluate Formulation or Compound Use_Cyclodextrin->Failure No

Caption: Decision workflow for solubilizing this compound.

Visualizing the Mechanism: Cyclodextrin Complexation

This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic portion of the target compound.

Cyclodextrin_Mechanism Mechanism of Cyclodextrin Inclusion cluster_0 Before Complexation cluster_1 After Complexation Compound_Free Hydrophobic Quinoline Ring (Poorly Soluble) Amine_Free Hydrophilic Amine Group Compound_Free->Amine_Free Arrow Forms Water-Soluble Inclusion Complex Compound_Free->Arrow CD_Free Cyclodextrin (Hydrophobic Cavity) Plus + Complex Hydrophilic Exterior Quinoline Ring (Encapsulated) Hydrophilic Exterior Amine_Complex Exposed Amine Group Complex:f1->Amine_Complex Arrow->Complex

Caption: Encapsulation of the quinoline moiety by a cyclodextrin.

References
  • Quinoline | C9H7N | CID 7047 - PubChem. National Institutes of Health. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PubMed. [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). ResearchGate. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). MDPI. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PMC - PubMed Central. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). PMC - NIH. [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PMC - NIH. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • 1-(Quinolin-8-yl)ethan-1-amine | C11H12N2 - PubChem. National Institutes of Health. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). American Association of Pharmaceutical Scientists. [Link]

  • Solubility and pH of amines. University of Liverpool. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. [Link]

  • Quinoline. Wikipedia. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. (2014). ResearchGate. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Video: Extraction: Effects of pH. (2024). JoVE. [Link]

  • Ethanone, 1-(2-quinolinyl)-(CAS# 1011-47-8). angenechemical.com. [Link]

  • Amines - Lab Demonstration / solubility / basic character class 12 CBSE. (2023). YouTube. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). PMC - NIH. [Link]

  • Kate Jones, Assistant Editor. RSC Blogs. [Link]

  • Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. (2023). ACS Omega. [Link]

  • Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2024). ACS Catalysis. [Link]

  • Ethylamine | C2H5NH2 | CID 6341 - PubChem. National Institutes of Health. [Link]

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Technical Support Center: Stability of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. The stability of 2-(Quinolin-5-yl)ethan-1-amine has not been extensively reported in peer-reviewed literature. Therefore, this document provides guidance based on the known chemical properties of the quinoline nucleus, the primary amine functional group, and established principles of drug stability testing. The recommendations herein should be supplemented with compound-specific experimental data.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in biologically active compounds.[1] Ensuring the stability of this compound in various solvents and under different storage conditions is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of potential stability issues and offers practical solutions in a question-and-answer format to address challenges that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to several degradation pathways, primarily oxidation and photodegradation.

  • Oxidation: The quinoline ring system and the primary amine are both susceptible to oxidation.[2] The presence of atmospheric oxygen can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidative degradation products.[3] This process can be accelerated by the presence of metal ions and exposure to heat.[3]

  • Photodegradation: Quinoline and its derivatives are known to be light-sensitive.[1] Exposure to UV or visible light can induce photochemical reactions, leading to discoloration (yellowing or browning) and the formation of various photoproducts.[1]

  • Thermal Degradation: While generally more stable than some other functional groups, the ethanamine side chain can be susceptible to thermal degradation at elevated temperatures.[4]

  • Acid/Base Hydrolysis: The stability of the compound in acidic or basic solutions should be experimentally determined, as the amine group can be protonated or deprotonated, potentially influencing its reactivity.

Q2: What are the ideal storage conditions for neat this compound and its solutions?

A2: To minimize degradation, the following storage conditions are recommended:

Form Recommended Storage Conditions Rationale
Neat Compound (Solid) Store at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).Protects from light, moisture, and atmospheric oxygen.[5]
Solutions Store at -20°C or -80°C in small aliquots in tightly sealed, amber vials with minimal headspace. The solvent should be deoxygenated prior to use.Minimizes freeze-thaw cycles and reduces exposure to oxygen and light.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent is critical for maintaining the stability of the compound.

  • Recommended: Anhydrous, high-purity aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are generally preferred for stock solutions.

  • Use with Caution: Protic solvents like methanol or ethanol could potentially react with the compound over time, especially if not stored properly. Aqueous buffers should be freshly prepared and the pH should be optimized based on experimental stability data.

Q4: How can I enhance the stability of this compound in solution for long-term experiments?

A4: To improve stability in solution, consider the following:

  • pH Control: Use buffers to maintain an optimal pH where the compound exhibits maximum stability. This needs to be determined experimentally through a pH-rate profile study.

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may mitigate oxidative degradation.[6] However, the compatibility of the antioxidant with your experimental system must be verified.

  • Inert Atmosphere: Purging the solvent with an inert gas (argon or nitrogen) before preparing the solution and storing the solution under an inert atmosphere can significantly reduce oxidative degradation.[5]

Troubleshooting Guide

Q5: My solution of this compound has turned yellow/brown. What does this indicate and is it still usable?

A5: A color change is a common indicator of degradation, likely due to oxidation or photodegradation of the quinoline ring.[1] It is strongly recommended to discard the discolored solution and prepare a fresh one. The use of degraded material can lead to inaccurate and unreliable experimental results. To prevent this in the future, strictly adhere to the recommended storage conditions.

Q6: I am observing new peaks in my HPLC/LC-MS analysis of an aged solution. How can I identify if these are degradation products?

A6: The appearance of new peaks is a strong indication of degradation. To confirm, you should perform a forced degradation study (see detailed protocol below). This involves intentionally stressing the compound under various conditions to generate degradation products. By comparing the chromatograms of the stressed samples with your aged solution, you can tentatively identify the degradation products.[4][7]

Q7: My compound seems to be losing potency over time in my cell-based assays. Could this be a stability issue?

A7: Yes, a loss of potency is a classic sign of compound degradation. The active parent compound is likely degrading into inactive or less active byproducts. It is crucial to use freshly prepared solutions or solutions that have been stored under validated stability-indicating conditions for all biological assays.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[6]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or UPLC-MS system

  • Photostability chamber

  • Calibrated oven

Methodology:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor as described in the table below.
  • Include a control sample (unstressed stock solution) stored at 2-8°C.
Stress Condition Procedure Time Points for Analysis
Acid Hydrolysis Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C.0, 2, 4, 8, 24 hours
Base Hydrolysis Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C.0, 2, 4, 8, 24 hours
Oxidation Mix stock solution with 3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light.0, 2, 4, 8, 24 hours
Thermal Degradation Incubate the stock solution at 80°C in an oven.0, 24, 48, 72 hours
Photodegradation Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).Analyze after exposure

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • If necessary, neutralize the acidic and basic samples.
  • Dilute the samples to an appropriate concentration with the mobile phase.
  • Analyze by a suitable, validated HPLC or UPLC-MS method. The method should be capable of separating the parent compound from its degradation products.[7]

4. Data Interpretation:

  • Calculate the percentage degradation of the parent compound at each time point.
  • Identify and, if possible, characterize the major degradation products using mass spectrometry.
Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/UPLC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

References

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. Available at: [Link]

  • Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. NETL. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. National Institutes of Health. Available at: [Link]

  • 2229345-21-3 | 2-[1-(quinolin-2-yl)cyclopropyl]ethan-1-amine | AA Blocks. AA Blocks. Available at: [Link]

  • Ethanone, 1-(2-quinolinyl)- (CAS# 1011-47-8) - Angene. Angene Chemical. Available at: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. ResearchGate. Available at: [Link]

  • Quinoline - Wikipedia. Wikipedia. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. MatheO. Available at: [Link]

  • (PDF) Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. ResearchGate. Available at: [Link]

  • Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis - ResearchGate. ResearchGate. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]

  • 2-(Quinolin-3-yloxy)ethan-1-amine | CAS#:1696171-79-5 | Chemsrc. Chemsrc. Available at: [Link]

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side reactions in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

<-4.0-37>## Navigating the Nuances of the Friedländer Synthesis: A Technical Guide to Overcoming Side Reactions

For Immediate Release

[City, State] – January 19, 2026 – For researchers, scientists, and professionals in drug development, the Friedländer synthesis is a cornerstone for constructing the quinoline scaffold, a privileged structure in medicinal chemistry.[1] However, the path to pure, high-yield quinoline derivatives is often complicated by a variety of side reactions. This technical support guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and mitigate these challenges.

Introduction to the Friedländer Synthesis

First reported by Paul Friedländer in 1882, this reaction involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[2][3] While elegant in its simplicity, the reaction's success is highly dependent on carefully controlled conditions to prevent the formation of undesired byproducts.[4]

Troubleshooting Guide: Common Issues and Proven Solutions

This section addresses specific experimental problems, their underlying causes, and actionable solutions to get your synthesis back on track.

Issue 1: Low or No Yield of the Desired Quinoline Product

A low yield is a frequent hurdle in the Friedländer synthesis and can be attributed to several factors.[5]

  • Probable Cause A: Inappropriate Catalyst. The choice between an acid or base catalyst is critical and depends on the specific substrates.[4]

    • Solution: If using a base, consider switching to an acid catalyst like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid such as zinc chloride (ZnCl₂).[4] Acidic conditions can often minimize self-condensation of the ketone, a common side reaction.[6] For sensitive substrates, milder catalysts like iodine or gold catalysts have been shown to be effective under less harsh conditions.[2]

  • Probable Cause B: Suboptimal Reaction Temperature. The reaction often requires heat, but excessive temperatures can lead to decomposition of starting materials or the final product.[4]

    • Solution: Begin with a moderate temperature and incrementally increase it, monitoring the reaction progress by Thin-Layer Chromatography (TLC). Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields in shorter reaction times.[7]

  • Probable Cause C: Poor Substrate Reactivity. Steric hindrance or deactivating electronic effects on either of the carbonyl reactants can significantly slow down or prevent the reaction.[4]

    • Solution: For sterically hindered substrates, employing a more active catalyst or higher reaction temperatures may be necessary. In some cases, using a more reactive derivative of the starting material, such as an imine analog of the o-aminoaryl carbonyl, can circumvent reactivity issues.[2]

Issue 2: Formation of Aldol Condensation Byproducts

The self-condensation of the ketone starting material is one of the most common side reactions, particularly under basic conditions.[4][6]

  • Probable Cause: Base-Catalyzed Self-Condensation. Basic conditions promote the formation of enolates from the ketone, which can then react with another molecule of the ketone.

    • Solution A: Switch to Acidic Catalysis. As mentioned previously, acidic conditions disfavor aldol condensation.[6]

    • Solution B: Modify the Ketone. Introducing a phosphoryl group on the α-carbon of the ketone can prevent self-condensation.[6]

    • Solution C: Use an Imine Analog. Reacting an imine of the o-aminoaryl aldehyde or ketone can avoid the basic conditions that favor aldol reactions.[2][6]

Issue 3: Presence of Regioisomers in the Product Mixture

When an unsymmetrical ketone is used, the reaction can occur at two different α-methylene positions, leading to a mixture of quinoline isomers.[6]

  • Probable Cause: Lack of Regiocontrol. The reaction conditions may not favor condensation at one α-methylene group over the other.

    • Solution A: Utilize a Directing Group. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can enhance regioselectivity.[2]

    • Solution B: Employ a Specific Catalyst. Certain amine catalysts or the use of ionic liquids have been shown to improve regioselectivity in the Friedländer synthesis.[2]

Issue 4: Degradation of the o-Aminoaryl Aldehyde or Ketone

These starting materials can be unstable and prone to self-condensation or polymerization, especially at high temperatures.[6]

  • Probable Cause: Instability of the Starting Material. The inherent reactivity of the o-aminoaryl carbonyl compound can lead to undesired side reactions.

    • Solution: In Situ Generation. A highly effective strategy is to generate the o-aminoaryl carbonyl compound in situ from a more stable precursor, such as an o-nitroaryl carbonyl compound. This can be achieved by reduction with reagents like iron powder and a catalytic amount of acid immediately followed by the Friedländer condensation in a one-pot procedure.[8]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of the Friedländer synthesis?

A1: Two primary mechanistic pathways are proposed for the Friedländer synthesis.[3] The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway suggests the initial formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and subsequent dehydration.[9] Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol condensation is often the initial step.[10]

Q2: Are there any related named reactions that also produce quinolines?

A2: Yes, several other named reactions are used for quinoline synthesis, each with its own set of starting materials and conditions. These include:

  • Doebner-von Miller Reaction: The reaction of an aniline with an α,β-unsaturated carbonyl compound.[11][12]

  • Combes Quinoline Synthesis: The acid-catalyzed condensation of an aniline with a β-diketone.[13][14]

  • Pfitzinger Reaction: The reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[13][15]

  • Camps Quinoline Synthesis: The intramolecular cyclization of an o-acylaminoacetophenone to form hydroxyquinolines.[16][17]

Q3: How can I improve the "greenness" of my Friedländer synthesis?

A3: Several strategies can make the Friedländer synthesis more environmentally friendly. The use of solvent-free reaction conditions, catalyzed by agents like p-toluenesulfonic acid and iodine, has been reported.[2] Additionally, employing reusable solid acid catalysts or carrying out the reaction in water can reduce the environmental impact.[13] Microwave-assisted synthesis can also be considered a green chemistry approach due to reduced reaction times and often lower energy consumption.[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis

  • To a round-bottom flask, add the o-aminoaryl aldehyde or ketone (1.0 equiv.), the α-methylene carbonyl compound (1.1-1.5 equiv.), and a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 10 mol%).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, isolate the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodine-Catalyzed Solvent-Free Friedländer Annulation

  • In a flask, combine the 2-aminoaryl ketone and the active methylene compound.

  • Add molecular iodine (typically 10-20 mol%).

  • Heat the reaction mixture to 80-100°C.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dissolve the reaction mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[5]

Data Summary

Side Reaction Common Cause Recommended Solution Key Advantage of Solution
Aldol CondensationBasic ConditionsSwitch to Acidic CatalystMinimizes enolate formation
Regioisomer FormationUnsymmetrical KetoneUse of a Directing GroupEnhances selectivity for one isomer
Starting Material DegradationInstability of o-aminoaryl carbonylIn situ generation from o-nitro precursorAvoids isolation of unstable intermediate

Visualizing Reaction Pathways

Friedlander_Side_Reactions cluster_main Desired Friedländer Pathway cluster_side1 Aldol Self-Condensation cluster_side2 Regioisomer Formation A 2-Aminoaryl Carbonyl C Quinoline Product A->C Friedländer Condensation F Regioisomer 1 A->F Friedländer Condensation G Regioisomer 2 A->G Friedländer Condensation B α-Methylene Carbonyl B->C B1 α-Methylene Carbonyl D Aldol Product B1->D Base Catalyst E Unsymmetrical α-Methylene Carbonyl E->F E->G

Caption: Competing reaction pathways in the Friedländer synthesis.

References

  • Camps, R. Ber. dtsch. chem. Ges.1899, 22, 3228.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Grokipedia. Camps quinoline synthesis. [Link]

  • ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Marco-Contelles, J.; Perez-Mayoral, E.; Samadi, A.; do Carmo Carreiras, M.; Soriano, E. Recent Advances in the Friedländer Reaction. Chem. Rev.2009 , 109 (6), 2652–2671. [Link]

  • Mini Review. Friedlander Synthesis of Poly-Substituted Quinolines. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • PubMed. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • Chem-Station. Camps Quinoline Synthesis. [Link]

  • Cambridge University Press. Camps Quinoline Synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Pubs.acs.org. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]

  • ResearchGate. Friedlander synthesis of quinoline derivatives. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • Química Organica.org. Friedlander quinoline synthesis. [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of quinoline synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting the Skraup & Doebner-von Miller Syntheses

These classic methods, while powerful, are often associated with highly exothermic reactions and the formation of polymeric side products. Effective optimization hinges on controlling the reaction rate and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly energetic process.[1][2] To mitigate this, several strategies can be employed:

  • Use of a Moderator: The most common and effective method is the addition of a moderator like ferrous sulfate (FeSO₄).[1][2][3] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a smoother, more controlled oxidation process and extending the reaction over a longer period.[3] Boric acid can also be used for this purpose.[1]

  • Controlled Reagent Addition: Ensure that the sulfuric acid is added slowly and incrementally with efficient cooling and vigorous stirring. It is crucial to add the reagents in the correct order; adding sulfuric acid before the ferrous sulfate can lead to an immediate, uncontrolled reaction.[3]

  • Heat Management: The reaction should be initiated with gentle heating. Once the exothermic reaction begins, the external heat source should be removed.[2] If the reaction becomes too violent, external cooling (e.g., a wet towel on the flask) can be applied.[3]

Q2: I am observing significant tar formation in my Skraup/Doebner-von Miller synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a prevalent issue, arising from the harsh acidic and oxidizing conditions that cause polymerization of the α,β-unsaturated aldehyde or ketone intermediates.[2][4] To minimize this:

  • Moderators: As with controlling exothermicity, ferrous sulfate can help reduce charring by ensuring a more controlled reaction rate.[2]

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be controlled.[2]

  • Biphasic Solvent System (for Doebner-von Miller): To prevent the self-polymerization of the α,β-unsaturated carbonyl compound in the strong acid, a biphasic system can be employed. For instance, refluxing the aniline in aqueous acid with the carbonyl reactant dissolved in an organic solvent like toluene can sequester the carbonyl, reducing polymerization.[4][5]

Q3: My Doebner-von Miller reaction is giving a low yield. What are the primary causes?

A3: Low yields are often a direct consequence of the polymerization of the α,β-unsaturated carbonyl substrate, as discussed above.[4][5] In addition to using a biphasic system, consider the following:

  • Catalyst Choice: While strong Brønsted acids like HCl and H₂SO₄ are traditional, Lewis acids such as tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), or scandium(III) triflate can also catalyze the reaction, sometimes under milder conditions that reduce side product formation.[4][6][7]

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds via an aldol condensation (the Beyer method), which can sometimes lead to better yields by maintaining a low concentration of the reactive intermediate.[7]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to ensure a controlled reaction.

  • Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate.[3]

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. Ensure the mixture is well-homogenized before applying heat.[3]

  • Initiation: Gently heat the mixture. Once the exothermic reaction begins and the mixture starts to boil, remove the heat source.[3]

  • Reaction Completion: After the initial vigorous reaction subsides (30-60 minutes), heat the mixture to reflux for several hours to ensure the reaction goes to completion.[3]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralization & Isolation: Make the solution alkaline by slowly adding a concentrated sodium hydroxide solution. The crude quinoline can then be isolated by steam distillation.[2][3]

  • Purification: The crude product can be further purified by vacuum distillation.[3][8]

Section 2: Optimizing the Friedländer & Combes Syntheses

These syntheses offer more versatility in substituent placement but come with their own challenges, particularly concerning regioselectivity and reaction conditions.

Frequently Asked Questions (FAQs)

Q4: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What strategies can I employ?

A4: Regioselectivity is a common and critical challenge when an unsymmetrical ketone provides two different α-methylene groups for condensation.[9][10] The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[9]

  • Catalyst Control: The choice of acid or base catalyst can significantly influence which enolate or enamine intermediate is formed preferentially. Lewis acids or Brønsted acids may favor different pathways.[11] Proline-catalyzed reactions have also been shown to provide high regioselectivity.[12]

  • Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states, thereby influencing the regiochemical outcome.[13] Ionic liquids have been used to promote regiospecificity.[14]

  • Temperature Control: Reaction temperature can be a key factor. Kinetically controlled products (often the less sterically hindered isomer) are favored at lower temperatures, while thermodynamically controlled products may form at higher temperatures.

Q5: My Combes synthesis is not proceeding to completion or is giving low yields. What should I investigate?

A5: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate formed from an aniline and a β-diketone.[15][16][17] Issues often arise during the cyclization step.

  • Acid Strength: The cyclization requires a strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), to protonate the carbonyl and facilitate the intramolecular electrophilic aromatic substitution.[15] If the reaction is sluggish, ensure the acid is of sufficient concentration and strength.

  • Dehydration: The final step is a dehydration to form the aromatic quinoline ring. Inefficient water removal can stall the reaction. Ensure the reaction temperature is high enough to drive off water.

  • Intermediate Stability: The β-amino enone intermediate must be stable enough to form but reactive enough to cyclize. Electron-withdrawing groups on the aniline ring can deactivate it towards electrophilic attack, requiring harsher conditions.

Workflow for Optimizing Friedländer Regioselectivity

The following diagram illustrates a logical workflow for tackling regioselectivity issues in the Friedländer synthesis.

G cluster_0 Problem: Poor Regioselectivity cluster_1 Optimization Strategies Start Start with Standard Conditions (e.g., H₂SO₄ or KOH) Analyze Analyze Isomer Ratio (GC-MS, NMR) Start->Analyze Decision Is Desired Isomer Major? Analyze->Decision Success Optimization Complete Decision->Success Yes Fail Further Optimization Needed Decision->Fail No Catalyst Vary Catalyst (Lewis Acids, p-TsOH, Iodine) Fail->Catalyst Solvent Change Solvent (Toluene, DCE, Ionic Liquid) Fail->Solvent Temp Adjust Temperature (Screen Low to High T) Fail->Temp Catalyst->Analyze Re-evaluate Solvent->Analyze Re-evaluate Temp->Analyze Re-evaluate

Caption: Workflow for optimizing Friedländer regioselectivity.

Section 3: Greener Alternatives & Modern Methods

Driven by the principles of green chemistry, several modern alternatives to traditional quinoline syntheses have been developed, focusing on milder conditions, safer solvents, and improved efficiency.[18]

Q6: Are there environmentally friendly alternatives to the classical quinoline synthesis methods?

A6: Yes, significant progress has been made in developing greener protocols.

  • Water as a Solvent: The Friedländer synthesis has been successfully performed in water, often under catalyst-free conditions, providing an excellent green alternative.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for various quinoline syntheses, including the Skraup and Friedländer reactions, often with reduced solvent usage.[5][18]

  • Solvent-Free Conditions: Some methods, particularly those using solid-supported catalysts or ionic liquids, can be performed under solvent-free conditions, minimizing waste.[14][19]

Q7: How can I monitor the progress of my quinoline synthesis reaction effectively?

A7: Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visually track the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged heating.

Data Summary: Comparison of Catalysts in Friedländer Synthesis

The choice of catalyst can have a profound impact on reaction time and yield. The table below summarizes various catalytic systems for the Friedländer annulation.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)Solvent-free (MW)1202-10 min85-96Jia et al., 2006[14]
Molecular Iodine (I₂)Solvent-free80-1000.5-3 h89-97Wu et al., 2006[14]
Neodymium(III) NitrateEthanolReflux1.5-3 h82-95Varala et al., 2006[15]
Choline HydroxideWater50~6 hup to 99[Representative data, specific source may vary][20]
Gold(III) ChlorideDichloromethaneRoom Temp24-48 hHigh[Representative data, specific source may vary][10]

Mechanistic Visualization: The Combes Synthesis

Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the key steps of the Combes synthesis.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Dehydration A Aniline + β-Diketone B Schiff Base Intermediate A->B -H₂O C β-Amino Enone (Intermediate) B->C Tautomerization D Protonation of Carbonyl C->D H⁺ E Intramolecular Electrophilic Aromatic Substitution D->E F Cyclized Intermediate E->F -H⁺ G Protonation of Hydroxyl F->G H⁺ H Elimination of Water G->H -H₂O I Substituted Quinoline (Product) H->I -H⁺

Caption: Key mechanistic steps of the Combes quinoline synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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  • Tidwell, T. T. (2008). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 73(1), 37-42.
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  • Chemistry lover. (2023, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Mal, D.R. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines [Video]. YouTube. [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions.
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  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • Process for purification of quinoline yellow. (1983).
  • BenchChem. (2025).
  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2019). PMC - PubMed Central - NIH.
  • BenchChem. (2025).
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2019). Journal of Organic and Pharmaceutical Chemistry.
  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

  • Doebner-Miller reaction and applic
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(Quinolin-5-yl)ethan-1-amine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to be functionalized at multiple positions have made it a cornerstone in the development of a wide array of therapeutic agents. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and central nervous system (CNS) effects.[1] The precise biological activity of a quinoline derivative is profoundly influenced by the nature and, critically, the position of its substituents. This guide provides an in-depth comparison of 2-(Quinolin-5-yl)ethan-1-amine and its positional isomers, exploring how the attachment point of the aminoethyl side chain dictates their potential pharmacological profiles.

Comparative Analysis: Positional Isomerism Dictates Biological Targets

The location of the 2-aminoethyl group on the quinoline ring dramatically alters the molecule's shape, electronics, and potential interactions with biological macromolecules. Based on extensive SAR studies of related quinoline compounds, we can hypothesize the likely biological activities for each isomer.

Anticipated Biological Activity Profile of 2-(Quinolinyl)ethan-1-amine Isomers
IsomerPredicted Primary ActivityKey Biological Targets (Hypothesized)Rationale based on SAR of Related Compounds
2-(Quinolin-2-yl)ethan-1-amine CNS ActivitySerotonin Receptors (e.g., 5-HT2A, 5-HT3)Quipazine, a 2-substituted quinoline, is a known potent serotonin receptor agonist.[2] The 2-position allows the aminoethyl side chain to project into solvent or a receptor binding pocket without significant steric hindrance from the fused benzene ring.
2-(Quinolin-3-yl)ethan-1-amine Anticancer / Kinase InhibitionTyrosine Kinases (e.g., EGFR, VEGFR)The 3-position is often targeted for substitution in kinase inhibitors. While the 4-anilino substitution is more common, modifications at the 3-position can influence selectivity and potency.[1][3]
2-(Quinolin-4-yl)ethan-1-amine Anticancer / AntimalarialTyrosine Kinases, PI3K/Akt/mTOR pathway, Heme detoxification pathwayThe 4-aminoquinoline core is a classic pharmacophore for antimalarial drugs like chloroquine and is also prevalent in many kinase inhibitors.[4][5] An amino side chain at this position is a well-established motif for enhancing antiproliferative activity.[5]
This compound CNS Activity / AnticancerMonoamine Oxidase (MAO), Dopamine Receptors (D2/D3), KinasesThe 5-position is on the benzo-part of the scaffold. Its activity is less straightforward to predict. However, its structural similarity to isoquinoline suggests potential for MAO inhibition. Some quinoline-based kinase inhibitors also feature substitution at this position.
2-(Quinolin-6-yl)ethan-1-amine Anticancer / Kinase InhibitionTyrosine Kinases (e.g., EGFR)Substitution at the 6-position with electron-withdrawing or donating groups is a common strategy in the design of EGFR inhibitors to modulate activity and pharmacokinetic properties.[3]
2-(Quinolin-7-yl)ethan-1-amine Anticancer / Kinase InhibitionTyrosine Kinases (e.g., EGFR, VEGFR)The 7-position is frequently modified in potent kinase inhibitors. A large and bulky alkoxy group at this position is known to be beneficial for antiproliferative activity, suggesting the region is an important interaction site.[5]
2-(Quinolin-8-yl)ethan-1-amine CNS Activity / Metal ChelationDopamine Receptors, Metal-dependent enzymesThe 8-hydroxyquinoline core is a well-known metal chelator. An aminoethyl group at this position could modulate this property or interact with CNS targets. Structurally constrained quinoline analogs have shown affinity for D2/D3 dopamine receptors.[6]

Experimental Protocols for Activity Validation

To empirically validate the hypothesized activities of these isomers, a series of well-established in vitro assays would be required. The choice of assay is dictated by the predicted target.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is designed to assess the general cytotoxicity of the quinoline isomers against a panel of human cancer cell lines.

Causality Behind Experimental Choices:

  • Cell Lines: A panel (e.g., A549-lung, MCF-7-breast, HCT116-colon) is used because different cancers have different genetic makeups and sensitivities.

  • MTT Reagent: This colorimetric assay is a robust and high-throughput method to measure cell viability. It relies on the metabolic activity of living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Doxorubicin: Used as a positive control, as it is a well-characterized chemotherapy agent with broad cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each quinoline isomer (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each isomer.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the ability of the isomers to inhibit the activity of the two MAO isoforms, MAO-A and MAO-B.

Causality Behind Experimental Choices:

  • Recombinant Human MAO: Using purified recombinant enzymes ensures that the observed inhibition is a direct effect on the target and not confounded by other cellular components.

  • Kynuramine/Benzylamine: These are substrates that are relatively specific for MAO-A and MAO-B respectively under certain conditions, but a more universal substrate like p-tyramine can also be used. The enzymatic reaction produces a detectable product (e.g., H2O2).[7]

  • Fluorometric Detection: The production of hydrogen peroxide is coupled to the oxidation of a non-fluorescent probe to a highly fluorescent product by horseradish peroxidase (HRP), providing a highly sensitive readout.[7]

  • Clorgyline and Pargyline: These are selective inhibitors for MAO-A and MAO-B, respectively, and serve as essential positive controls.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare working solutions of recombinant human MAO-A and MAO-B, the substrate (e.g., p-tyramine), HRP, and a fluorometric probe.

  • Inhibitor Pre-incubation: In a 96-well black plate, add the quinoline isomers at various concentrations to wells containing either MAO-A or MAO-B enzyme in assay buffer. Include wells with known inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) and vehicle control. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/probe/HRP mixture to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., λex = 530 nm / λem = 585 nm) over time (e.g., every minute for 30 minutes) at 37°C.[7]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Visualizing the Underlying Mechanisms

To better understand the potential downstream effects of these compounds, it is helpful to visualize the key signaling pathways they might modulate.

Diagram 1: A Simplified Tyrosine Kinase Inhibitor (TKI) Signaling Pathway

TKIs, a major class of anticancer drugs, often target receptors like EGFR. Inhibition of this pathway can halt cell proliferation and induce apoptosis.

TKI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Quinoline Isomer (e.g., 4-yl, 7-yl) Quinoline->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway by active quinoline isomers.

Diagram 2: Experimental Workflow for Isomer Activity Profiling

This diagram outlines the logical flow from compound synthesis to biological data analysis for a comprehensive comparison.

Workflow Synthesis Synthesis & Purification of Quinoline Isomers (1-8) Characterization Structural Verification (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Target_Assays Target-Specific Assays (Kinase, MAO, Receptor Binding) Primary_Screening->Target_Assays If Active SAR_Analysis Structure-Activity Relationship Analysis Target_Assays->SAR_Analysis Lead_Selection Lead Isomer Selection SAR_Analysis->Lead_Selection

Caption: A streamlined workflow for the comparative evaluation of quinoline isomers.

Conclusion and Future Directions

The positional isomerism of the 2-aminoethyl side chain on the quinoline scaffold is a critical determinant of biological activity. While this compound remains a compound with underexplored potential, SAR data from related structures suggest it could possess activity in either oncology or neuroscience. Specifically, isomers with substitutions at the 2-, 4-, 7-, and 8-positions are predicted to have the most distinct and potent activities, targeting serotonin/dopamine receptors or receptor tyrosine kinases.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.

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  • PubMed. (2018). Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. [Link]

  • PubMed Central. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. [Link]

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  • ACS Publications. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.

  • PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • PubMed. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. [Link]

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  • PubMed. (2007). Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. [Link]

  • Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.

  • MDPI. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • RSC Publishing. (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. [Link]

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A Comparative Guide to Quinoline-Based Compounds: Mechanisms, Efficacy, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, this "privileged structure" has been extensively modified to produce a vast library of therapeutic agents with a broad spectrum of pharmacological activities.[1][4] Quinoline-based drugs have been pivotal in the global fight against malaria and have given rise to powerful classes of antibiotics and promising anticancer agents.[1][4][5]

This guide offers an in-depth comparative analysis of key classes of quinoline-based compounds. We will dissect their mechanisms of action, compare their performance using experimental data, and provide detailed protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this critical pharmacophore.

Part 1: The Antimalarial Quinolines - A Legacy of Combating a Global Scourge

The history of quinoline in medicine is inextricably linked to the fight against malaria. Natural quinoline alkaloids like quinine, isolated from Cinchona tree bark, were the first effective treatments for the disease.[6][7][8] This led to the development of synthetic analogs like chloroquine and mefloquine, which became frontline therapies for decades.[4][9][10]

Mechanism of Action: Disrupting Heme Detoxification

The primary target for quinoline antimalarials is the food vacuole of the Plasmodium parasite during its intraerythrocytic stage.[9][11][12] The parasite digests host hemoglobin to obtain essential amino acids, releasing large quantities of toxic free heme.[11][12] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[11][13][14]

Quinoline-based drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole.[9] Here, they interfere with heme detoxification. The most accepted hypothesis is that these drugs bind to heme, preventing its biocrystallization into hemozoin.[13][14] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death.[9][14]

Hemozoin_Inhibition cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Damage Oxidative Damage & Parasite Death Heme->Damage Accumulation Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Binding & Complexation

Caption: Mechanism of quinoline antimalarials in the parasite's food vacuole.

Comparative Efficacy & Resistance

The efficacy of quinoline antimalarials varies significantly, and widespread resistance, particularly to chloroquine, is a major public health challenge.[15] Resistance is often linked to mutations in parasite genes, such as the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which reduces drug accumulation in the food vacuole.[9]

CompoundTarget StageKey AdvantagesMajor Disadvantages
Quinine Blood SchizontsEffective against multi-drug resistant malaria.[6]Poor tolerability, complex dosing.[7]
Chloroquine Blood SchizontsHistorically very effective, low cost.[9]Widespread P. falciparum resistance.[15]
Mefloquine Blood SchizontsEffective against chloroquine-resistant strains.[9]Potential for neuropsychiatric side effects.
Primaquine Liver Stage (Hypnozoites)Eradicates dormant liver forms of P. vivax and P. ovale.[4]Can cause hemolysis in G6PD-deficient patients.

Part 2: The Fluoroquinolones - Broad-Spectrum Antibacterial Agents

The addition of a fluorine atom to the quinolone core gave rise to the fluoroquinolones, a powerful class of broad-spectrum antibiotics.[16] These synthetic compounds, such as ciprofloxacin and levofloxacin, are widely used to treat a variety of bacterial infections.[4][17][18]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones are the only class of antibiotics that directly inhibit bacterial DNA synthesis.[19] They exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[19][20][]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[16][17]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[16][20] This creates a roadblock for the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[16][19]

The primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, it is topoisomerase IV.[16][20]

Fluoroquinolone_MoA cluster_replication Bacterial DNA Replication ReplicationFork Replication Fork DNA_Gyrase DNA Gyrase (Relieves Supercoiling) ReplicationFork->DNA_Gyrase Topo_IV Topoisomerase IV (Separates Chromosomes) ReplicationFork->Topo_IV Post-Replication DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DS_Breaks Fluoroquinolone Fluoroquinolone Drug Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topo_IV Inhibits CellDeath Bacterial Cell Death DS_Breaks->CellDeath Anticancer_MoA cluster_cell Cancer Cell Signal Growth Factor Signaling (e.g., EGFR) Progression Cell Cycle Progression Signal->Progression Replication DNA Replication (Topoisomerase I) Replication->Progression Apoptosis Apoptosis (Cell Death) Replication->Apoptosis DNA Damage Arrest Cell Cycle Arrest Progression->Arrest Quinoline Anticancer Quinoline Derivative Quinoline->Signal Inhibits (TKI) Quinoline->Replication Inhibits (Topo I) Quinoline->Progression Blocks

Caption: Diverse mechanisms of action for quinoline-based anticancer agents.

Comparative Performance Data

The efficacy of anticancer quinolines is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound Class/ExampleMechanismTarget Cell LinesReported IC₅₀ (µM)Reference
Camptothecin Topoisomerase I InhibitorVariousPotent (nM to low µM range)[6][7]
4-Anilinoquinoline Derivatives Tyrosine Kinase InhibitorsBreast (MCF-7), Colon (HCT-116)Varies (e.g., 0.2 - 15 µM)[22][23]
2,4-Disubstituted Quinolines Growth Inhibition, ApoptosisVariousPotent activity reported[24]
Quinoline-Chalcone Hybrids Multiple (Apoptosis, Anti-proliferative)VariousVaries widely based on substitution[25]

Note: IC₅₀ values are highly dependent on the specific derivative, cell line, and assay conditions.

Part 4: Essential Experimental Protocols

Rigorous and reproducible experimental design is paramount in drug discovery. [26]Below are step-by-step protocols for fundamental assays used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Workflow:

MTT_Workflow A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of quinoline compound. Incubate for 48-72h. A->B C 3. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4h. B->C D 4. Solubilize Formazan Add solubilizing agent (e.g., DMSO). Incubate until crystals dissolve. C->D E 5. Measure Absorbance Read absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 value. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the quinoline-based compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only controls.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value. [22]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow A 1. Prepare Serial Dilutions Perform 2-fold serial dilutions of the fluoroquinolone in a 96-well plate. B 2. Inoculate Bacteria Add a standardized bacterial suspension (e.g., E. coli) to each well. A->B C 3. Incubation Incubate the plate at 37°C for 16-24h. B->C D 4. Visual Assessment Observe the wells for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth. C->D E 5. (Optional) Add Indicator Add a viability indicator like resazurin to confirm results. D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluoroquinolone compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., E. coli, S. aureus) to the logarithmic phase and dilute it to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Outlook

The quinoline scaffold remains a remarkably versatile and productive platform in drug discovery. Its derivatives form the basis of essential medicines against malaria and bacterial infections and are a source of promising new anticancer therapies. The comparative analysis reveals distinct structure-activity relationships and mechanisms of action across different therapeutic areas. However, the persistent challenge of drug resistance necessitates the continued exploration of novel quinoline analogs. Future research will likely focus on creating hybrid molecules that combine the quinoline core with other pharmacophores, designing derivatives that can evade resistance mechanisms, and fine-tuning structures to improve target specificity and reduce off-target toxicity.

References

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic.
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A Comparative Guide to Validating the Biological Activity of 2-(Quinolin-5-yl)ethan-1-amine as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(Quinolin-5-yl)ethan-1-amine. Drawing upon established methodologies and comparative analysis, we will explore its potential as a neuroprotective agent, focusing on its putative role as a monoamine oxidase (MAO) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic compounds.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The structural characteristics of quinolines make them promising candidates for targeting enzymes involved in neurodegenerative diseases. One such class of enzymes is the monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B, in particular, is a clinically validated strategy for the management of Parkinson's disease.

Given the structural similarity of this compound to known MAO inhibitors, this guide outlines a series of experiments to validate its biological activity. We will compare its performance against two well-characterized and clinically relevant MAO inhibitors:

  • Clorgyline: A selective and irreversible inhibitor of MAO-A.[1][2]

  • Pargyline: A selective and irreversible inhibitor of MAO-B.[3][4]

By comparing our target compound to these standards, we can ascertain its potency and selectivity, key parameters in determining its therapeutic potential. Furthermore, we will investigate its neuroprotective effects in a cell-based model of oxidative stress, a common pathological feature of neurodegenerative disorders.

Experimental Validation: A Two-Pronged Approach

Our validation strategy is built on two pillars: direct enzyme inhibition assays and cell-based neuroprotection assays. This dual approach allows us to not only determine the specific molecular target of this compound but also to assess its functional consequences in a biologically relevant context.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

The primary objective of this experimental set is to determine if this compound can inhibit the activity of MAO-A and MAO-B and to quantify its potency (IC50) and selectivity.

We will employ a commercially available fluorometric assay kit for its high-throughput capability, sensitivity, and reproducibility. This method relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. The use of specific inhibitors, Clorgyline for MAO-A and Pargyline for MAO-B, allows for the dissection of the compound's activity against each isoform.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, and HRP plate Add Reagents, Enzymes, and Compounds to 96-well Plate reagents->plate compounds Prepare Serial Dilutions of Test Compound & Controls compounds->plate enzyme Prepare MAO-A and MAO-B Enzyme Solutions enzyme->plate incubate Incubate at 37°C plate->incubate read Read Fluorescence (Ex/Em = 535/587 nm) incubate->read plot Plot % Inhibition vs. Compound Concentration read->plot ic50 Calculate IC50 Values plot->ic50

Caption: Workflow for the fluorometric MAO inhibition assay.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Monoamine Oxidase Inhibitor Screening Kit). This typically includes an assay buffer, a substrate (e.g., tyramine), and horseradish peroxidase (HRP).

  • Compound Preparation: Prepare a series of dilutions of this compound, Clorgyline, and Pargyline in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Enzyme Preparation: Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.

  • Assay Plate Setup: In a 96-well black, clear-bottom plate, add the following to each well:

    • Assay Buffer

    • Test compound or control

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The results of this assay will allow for a direct comparison of the inhibitory potency and selectivity of this compound with the known inhibitors.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compoundExperimentalExperimentalCalculated
Clorgyline~1>1000<0.001
Pargyline>1000~10>100

Note: The values for Clorgyline and Pargyline are approximate and based on literature data. The selectivity index is a ratio of the IC50 values and indicates the preference for one isoform over the other.

Part 2: Neuroprotection Assays in a Cellular Model of Oxidative Stress

This part of the study aims to determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

We will use the human neuroblastoma cell line SH-SY5Y, a well-established and widely used model for neurotoxicity and neuroprotection studies.[4][5] Oxidative stress will be induced by exposing the cells to hydrogen peroxide (H₂O₂), which generates reactive oxygen species (ROS) and leads to cell death.[1][2] Cell viability will be assessed using two complementary methods:

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.[6]

This dual-assay approach provides a more robust assessment of neuroprotection by measuring both the preservation of cell health and the prevention of cell death.

Apoptosis_Pathway H2O2 H₂O₂ ROS ↑ ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Test_Cmpd This compound Test_Cmpd->ROS ?

Caption: Simplified pathway of H₂O₂-induced apoptosis and the hypothetical point of intervention for a neuroprotective compound.

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[3]

  • Cell Plating: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 12-24 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 300-900 µM) for 2-4 hours.[2]

  • MTT Assay:

    • After H₂O₂ treatment, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • LDH Assay:

    • After H₂O₂ treatment, collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's protocol, which typically involves the addition of a reaction mixture and measurement of absorbance at a specific wavelength.

  • Data Analysis:

    • For the MTT assay, express cell viability as a percentage of the untreated control.

    • For the LDH assay, express cytotoxicity as a percentage of the positive control (cells lysed with a detergent).

    • Plot the results against the compound concentration to determine the effective concentration for neuroprotection.

The neuroprotection assays will provide data on the ability of this compound to mitigate oxidative stress-induced cell death.

TreatmentCell Viability (% of Control)LDH Release (% of Max)
Control (no H₂O₂)100~0
H₂O₂ alone~50~80
H₂O₂ + this compound (0.1 µM)ExperimentalExperimental
H₂O₂ + this compound (1 µM)ExperimentalExperimental
H₂O₂ + this compound (10 µM)ExperimentalExperimental

Note: The values for the control and H₂O₂ alone groups are illustrative. A dose-dependent increase in cell viability and a decrease in LDH release would indicate a neuroprotective effect.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the initial validation of the biological activity of this compound. By systematically evaluating its MAO inhibitory potential and its neuroprotective effects in a relevant cellular model, researchers can gain critical insights into its therapeutic promise. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of neurodegenerative diseases, to fully elucidate its potential as a novel neuroprotective agent.

References

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Structure-Activity Relationship of 2-(Quinolin-5-yl)ethan-1-amine Analogs: A Comparative Analysis and Future Outlook

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Quinoline derivatives have been successfully developed into drugs for treating cancer, infectious diseases, inflammation, and central nervous system disorders.[1][5][6] The versatility of the quinoline nucleus, with its multiple sites for substitution, allows for fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal scaffold for drug design.[1]

This guide focuses on the largely unexplored scaffold of 2-(Quinolin-5-yl)ethan-1-amine. While direct, extensive structure-activity relationship (SAR) studies on this specific analog series are not widely published, we can infer a great deal about its potential by examining structurally related quinoline derivatives. This comparative analysis will provide a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical space. We will delve into the known SAR of related compounds, propose hypotheses for the this compound series, and detail the experimental methodologies required to validate these hypotheses.

Comparative SAR Analysis: Insights from Structurally Related Quinoline Analogs

The this compound scaffold can be dissected into three key components for SAR analysis: the quinoline core, the ethylamine linker, and the terminal amine. Modifications to each of these can be expected to significantly impact biological activity.

The Quinoline Core: A Hub for Modulating Activity and Selectivity

The substitution pattern on the quinoline ring is a critical determinant of a compound's pharmacological profile.

  • Position 2: Substitution at the 2-position with aryl or heteroaryl groups has been shown to be crucial for anti-HIV-1 activity in a series of 2-(aryl or heteroaryl)quinolin-4-amines.[7] In another study on CRF1 receptor antagonists, 2-aryl substitution was a key feature of the most potent compounds.[8] This suggests that for our target scaffold, a 2-aryl or 2-heteroaryl substituent could be a fruitful area of investigation.

  • Position 4: The 4-position is often a key interaction point. For instance, 4-anilinoquinolines are known to be potent inhibitors of various kinases.[1] While our scaffold has the ethylamine at position 5, understanding the importance of the 4-position in other series highlights the sensitivity of the quinoline ring to substitution patterns.

  • Position 8: In a series of 2-Ar-8-methyl-5-alkylaminoquinolines developed as CRF1 receptor antagonists, an 8-methyl group was found to be important for activity.[8] This indicates that even small alkyl groups at this position can have a significant impact, likely by influencing the overall conformation of the molecule.

  • Other Positions: Halogenation, particularly at positions 5 and 7, is a common strategy in quinoline-based antibacterial agents.[9] The introduction of electron-withdrawing or electron-donating groups at various positions can modulate the pKa of the quinoline nitrogen and influence binding to target proteins.

Below is a DOT script illustrating the key substitution points on the quinoline ring and their potential impact based on existing literature.

SAR_Quinoline_Core main Quinoline Core pos2 Position 2 (Aryl/Heteroaryl) main->pos2 Antiviral/Receptor Antagonism pos4 Position 4 (Kinase Binding) main->pos4 Kinase Inhibition pos57 Positions 5 & 7 (Halogenation) main->pos57 Antibacterial Activity pos8 Position 8 (Alkyl Groups) main->pos8 Conformational Effects

Caption: Key substitution positions on the quinoline ring and their associated biological activities.

The Ethylamine Linker: A Flexible Bridge

The two-carbon linker between the quinoline ring and the terminal amine provides flexibility. While seemingly simple, this linker can be modified to alter the compound's properties.

  • Rigidification: Introducing conformational constraints, such as by incorporating the linker into a ring system or introducing double bonds, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

  • Bioisosteric Replacement: The ethylamine linker could be replaced with other groups to improve pharmacokinetic properties. For example, replacing an amide linker with a more hydrophobic alkene linker has been shown to improve oral activity in some cases.[10]

The Terminal Amine: The Primary Point of Interaction

The terminal primary amine is a key feature, likely involved in hydrogen bonding or salt bridge formation with the biological target.

  • Substitution: The nature of the substituent on the amine nitrogen is critical for determining receptor selectivity.[11] Increasing the steric bulk on the nitrogen generally shifts activity from alpha- to beta-adrenergic receptors in sympathomimetic amines.[11] In the context of this compound analogs, moving from a primary amine to secondary or tertiary amines, and incorporating various alkyl, aryl, or heterocyclic moieties, would be a primary focus of an SAR campaign.

  • Basicity: The pKa of the terminal amine is crucial for its interaction with biological targets. Modulating the basicity through the introduction of electron-withdrawing or -donating groups on the N-substituents can optimize this interaction.

Hypothetical SAR and Data Comparison

Based on the analysis of related compounds, we can construct a hypothetical SAR table for this compound analogs targeting a generic receptor.

Analog Modification Predicted Activity Rationale
Parent This compoundBaselineStarting point for SAR exploration.
A1 2-(2-Phenylquinolin-5-yl)ethan-1-amineIncreasedAryl group at C2 often enhances binding.[7][8]
A2 2-(8-Methylquinolin-5-yl)ethan-1-amineIncreased8-methyl group can provide favorable conformational bias.[8]
A3 N-Benzyl-2-(quinolin-5-yl)ethan-1-amineModified SelectivityBulky N-substituent can alter receptor subtype selectivity.[11]
A4 2-(7-Chloroquinolin-5-yl)ethan-1-aminePotential AntibacterialHalogenation at C7 is a known feature of antibacterial quinolines.[9]

Experimental Protocols for Synthesis and Biological Evaluation

A systematic exploration of the SAR of this compound analogs would require robust synthetic and analytical methods.

General Synthetic Scheme

A plausible synthetic route to a library of N-substituted analogs is outlined below.

Synthesis_Workflow start Quinoline-5-carbaldehyde step1 Wittig or Horner-Wadsworth-Emmons Reaction (with nitromethane precursor) start->step1 intermediate1 (E)-5-(2-nitrovinyl)quinoline step1->intermediate1 step2 Reduction of nitroalkene (e.g., LiAlH4 or H2/Pd-C) intermediate1->step2 product This compound step2->product step3 Reductive Amination (with various aldehydes/ketones) product->step3 library N-Substituted Analog Library step3->library

Caption: A potential synthetic workflow for generating a library of this compound analogs.

Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the synthesized analogs.

Tier 1: Primary Screening (In Vitro)

  • Target-Based Assays: If a specific biological target is hypothesized (e.g., a particular receptor or enzyme), direct binding or inhibition assays should be performed. For example, radioligand binding assays for receptors or enzymatic assays for kinases.

  • Cell-Based Assays: For broader screening, cell-based assays are invaluable. These can include:

    • Cytotoxicity Assays: To assess general toxicity and potential anticancer activity (e.g., MTT or MTS assays against a panel of cancer cell lines).[12][13]

    • Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.[10]

    • Antibacterial Assays: Determination of Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[9][14]

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tier 2: Secondary Screening (In Vitro)

  • Selectivity Profiling: Test active compounds against a panel of related targets to determine their selectivity.

  • Mechanism of Action Studies: For promising hits, further studies to elucidate the mechanism of action are necessary. This could involve Western blotting, flow cytometry for cell cycle analysis, or specific enzyme kinetics studies.[12]

Tier 3: In Vivo Evaluation

  • Pharmacokinetic Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds in an appropriate animal model.

  • Efficacy Studies: Test the therapeutic efficacy of the compounds in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents or infection models for antibacterial agents).[12][15]

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the vast body of knowledge on the structure-activity relationships of other quinoline derivatives, researchers can design and synthesize new analogs with a high probability of biological activity. A systematic approach, involving parallel synthesis and a tiered screening cascade, will be essential for unlocking the full therapeutic potential of this scaffold. The insights from related series, such as the importance of substitution at the 2- and 8-positions of the quinoline ring and the critical role of the N-substituent on the amine, provide a solid foundation for initiating a successful drug discovery program centered on this intriguing class of compounds.

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  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity. Available from: [Link]

  • In vitro antioxidant activity of quinoline compounds. ResearchGate. Available from: [Link]

  • Structure Activity Relationships. Scribd. Available from: [Link]

  • Preston, S., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100497. Available from: [Link]

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Comparative Efficacy Analysis: Quinoline-Based Compounds as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. These include antimalarial, antibacterial, anticancer, and antihypertensive agents.[1][2] This guide provides a comparative analysis of a representative quinoline-based compound, 2-(Arylethynyl)quinoline, against established drugs, offering insights into its therapeutic potential. While direct efficacy data for 2-(Quinolin-5-yl)ethan-1-amine is not extensively available in the public domain, we will draw upon robust comparative data from closely related quinoline derivatives to illustrate the potential of this chemical class. Specifically, we will focus on the evaluation of quinoline derivatives as metabotropic glutamate receptor 5 (mGluR5) antagonists for the treatment of neuropathic pain, using gabapentin as a comparator.

Mechanism of Action: Targeting mGluR5 in Neuropathic Pain

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and nociceptive signaling. In chronic pain states, particularly neuropathic pain, there is an upregulation and sensitization of mGluR5 in the spinal cord and brain regions associated with pain processing. This leads to an amplification of pain signals. Antagonists of mGluR5 can dampen this hyperexcitability, offering a promising therapeutic strategy for neuropathic pain management.

mGluR5_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq_Protein Gq_Protein mGluR5->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation NMDAR_Potentiation NMDAR Potentiation Ca_Release->NMDAR_Potentiation PKC_Activation->NMDAR_Potentiation Pain_Signal_Amplification Pain Signal Amplification NMDAR_Potentiation->Pain_Signal_Amplification Quinoline_Antagonist Quinoline-based mGluR5 Antagonist Quinoline_Antagonist->mGluR5 Inhibits

Caption: Simplified signaling pathway of mGluR5 activation and its inhibition by a quinoline-based antagonist.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of a representative 2-(arylethynyl)quinoline derivative compared to the established neuropathic pain drug, gabapentin.[3]

Parameter 2-(Arylethynyl)quinoline (Compound 5n) Gabapentin Assay
mGluR5 Inhibitory Activity (IC50) High PotencyNot Applicable (Different Mechanism)Intracellular Calcium Mobilization Assay (FDSS)
Analgesic Effect in Spinal Nerve Ligation Model FavorableFavorableIn vivo animal model of neuropathic pain

Experimental Protocols

In Vitro Efficacy: Intracellular Calcium Mobilization Assay

This assay is a high-throughput method to screen for antagonists of Gq-coupled receptors like mGluR5.

Objective: To determine the inhibitory concentration (IC50) of the quinoline compound on mGluR5 activation.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and incubated to allow for adherence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will fluoresce upon binding to intracellular calcium.

  • Compound Addition: The quinoline compound is added to the wells at varying concentrations.

  • Agonist Stimulation: A known mGluR5 agonist (e.g., (S)-3,5-DHPG) is added to stimulate the receptor, leading to an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity is measured using a Functional Drug Screening System (FDSS).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the quinoline compound.

Calcium_Mobilization_Assay_Workflow Start Start HEK293_mGluR5_Cells HEK293 cells expressing mGluR5 Start->HEK293_mGluR5_Cells Plate_Cells Plate cells in 96-well plate HEK293_mGluR5_Cells->Plate_Cells Load_Dye Load with Calcium-sensitive dye Plate_Cells->Load_Dye Add_Compound Add Quinoline Compound (various concentrations) Load_Dye->Add_Compound Add_Agonist Add mGluR5 Agonist Add_Compound->Add_Agonist Measure_Fluorescence Measure Fluorescence (FDSS) Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the intracellular calcium mobilization assay.

In Vivo Efficacy: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This is a widely used animal model to study neuropathic pain and evaluate the efficacy of analgesic compounds.

Objective: To assess the analgesic effect of the quinoline compound in a model of neuropathic pain and compare it to gabapentin.

Methodology:

  • Animal Model: The L5 spinal nerve of adult male Sprague-Dawley rats is tightly ligated to induce neuropathic pain.

  • Drug Administration: After a recovery period and confirmation of pain development (e.g., mechanical allodynia), the quinoline compound or gabapentin is administered (e.g., intraperitoneally).

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at various time points after drug administration. An increase in the paw withdrawal threshold indicates an analgesic effect.

  • Data Analysis: The paw withdrawal thresholds are compared between the vehicle-treated group, the quinoline-treated group, and the gabapentin-treated group.

Conclusion

The available evidence on quinoline derivatives, particularly 2-(arylethynyl)quinolines, demonstrates their potential as potent mGluR5 antagonists with significant analgesic effects in preclinical models of neuropathic pain.[3] The efficacy of these compounds is comparable to that of established drugs like gabapentin, highlighting the therapeutic promise of the quinoline scaffold in developing novel treatments for neurological disorders. Further investigation into the structure-activity relationship, pharmacokinetic properties, and safety profile of compounds like this compound is warranted to fully elucidate their clinical potential.

References

  • Son, M. H., Kim, J. Y., Lim, E. J., Baek, D. J., Choi, K., Lee, J. K., Pae, A. N., Min, S. J., & Cho, Y. S. (2013). Synthesis and biological evaluation of 2-(arylethynyl)quinoline derivatives as mGluR5 antagonists for the treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 23(5), 1472–1476. [Link]

  • Pakhariya, R. P., Bhatnagar, A., & Pemawat, G. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. Journal of Biomolecular Structure & Dynamics, 43(1), 457-467. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(1), 1-8. [Link]

  • Bharate, S. B., & Vishwakarma, R. A. (2013). Chemistry and biology of quinoline-based drugs. RSC Advances, 3(40), 18239-18267. [Link]

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A Comparative Toxicological Assessment of 2-(Quinolin-5-yl)ethan-1-amine: A Guide for Preclinical Safety Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount to its advancement. This guide provides a comprehensive framework for evaluating the safety of 2-(Quinolin-5-yl)ethan-1-amine. In the absence of direct toxicological data for this specific molecule, we will leverage established principles of toxicology, data on structurally related compounds, and a recommended battery of modern assays to construct a robust preclinical safety assessment plan. This document is designed to be a practical, in-depth resource, explaining not just what to do, but why each step is critical.

Structural and Mechanistic Considerations: The Quinoline Core and the Primary Amine Moiety

This compound is a bifunctional molecule featuring a quinoline nucleus and a primary ethylamine substituent. Both moieties contribute to its potential pharmacological and toxicological properties.

  • The Quinoline Scaffold: Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. However, the quinoline ring system is also associated with toxicological concerns. The parent compound, quinoline, is classified as a potential human carcinogen and is known to be mutagenic.[1][2] Its toxicity is often linked to metabolic activation, leading to the formation of reactive intermediates that can adduct to DNA and proteins. Therefore, any toxicological assessment of a novel quinoline derivative must thoroughly investigate its genotoxic and carcinogenic potential. Studies on various quinoline derivatives have shown a range of toxicities, from slight to moderate, depending on the nature and position of substituents.[3][4][5]

  • The Primary Amine Side Chain: The presence of a primary amine is a significant structural feature. Generally, primary amines are found to be less promiscuous in in-vitro assays and tend to have improved profiles in in-vivo toxicology studies when compared to secondary and tertiary amines.[6] This is often attributed to their lower propensity for off-target interactions. However, primary amines can also be substrates for various metabolic enzymes, potentially leading to the formation of reactive metabolites.

The interplay between the quinoline core and the primary amine side chain will ultimately determine the overall toxicological profile of this compound. A systematic, multi-tiered approach to toxicological testing is therefore essential.

A Phased Approach to Toxicological Evaluation: From In Silico to In Vivo

A logical, tiered approach to toxicity testing is recommended, starting with computational and in vitro methods to guide further studies and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Phase 1: In Silico and In Vitro Hazard Identification

The initial phase focuses on rapid, high-throughput screening to identify potential hazards.

A. In Silico Toxicity Prediction

Before embarking on laboratory-based assays, a comprehensive in silico analysis using Quantitative Structure-Toxicity Relationship (QSTR) models is recommended.[3][4] These models can provide initial predictions for a range of endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.

B. In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability. A dual-assay approach is recommended to assess different mechanisms of cell death.

Table 1: Recommended In Vitro Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredCell Line Example
MTT Assay Measures the metabolic activity of viable cells by the reduction of tetrazolium salt to formazan.Mitochondrial function and cell proliferation.HepG2 (human liver carcinoma)
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.Plasma membrane integrity.HepG2 (human liver carcinoma)

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound dilutions and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

C. Genotoxicity Assessment

Given the known mutagenic potential of some quinoline derivatives, a thorough genotoxicity assessment is critical.[7]

Table 2: Recommended In Vitro Genotoxicity Assays

AssayPrincipleEndpoint MeasuredSystem
Ames Test (Bacterial Reverse Mutation Assay) Detects gene mutations induced by the test compound in different strains of Salmonella typhimurium and Escherichia coli.Point mutations.Bacterial
In Vitro Micronucleus Test Detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division).Clastogenicity and aneugenicity.Mammalian cells (e.g., CHO, TK6)
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells.DNA damage.Mammalian cells (e.g., CHO, TK6)

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound.

  • Plating and Incubation: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a concentration-related increase in revertant colonies of at least two-fold over the background.

D. Mechanistic Toxicology and Organ-Specific Toxicity Screening

Modern in vitro assays can provide deeper insights into the potential mechanisms of toxicity.

Table 3: Recommended Mechanistic and Organ-Specific In Vitro Assays

AssayPrincipleEndpoint MeasuredTarget Organ
ToxProfiler™ A human-based reporter assay that quantifies the activation of major cellular stress response pathways.[8]Oxidative stress, cell cycle stress, ER stress, etc.General
hERG Patch Clamp Assay Measures the effect of the compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.Cardiac ion channel function.Heart
Hepatotoxicity Assays Utilizes cell lines like HepG2 or primary hepatocytes to assess liver-specific toxicity endpoints.[9]Steatosis, cholestasis, mitochondrial dysfunction.Liver
Neurotoxicity Assays Employs neuronal cell lines or iPSC-derived neurons to evaluate effects on neuronal health and function.[9]Neurite outgrowth, synaptic function, cell viability.CNS

Experimental Workflow: In Vitro Toxicology Screening

cluster_phase1 Phase 1: In Vitro Screening In Silico Assessment In Silico Assessment Cytotoxicity Assays Cytotoxicity Assays In Silico Assessment->Cytotoxicity Assays Prioritize Testing Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Determine Concentration Range Mechanistic & Organ-Specific Assays Mechanistic & Organ-Specific Assays Genotoxicity Assays->Mechanistic & Organ-Specific Assays Investigate Positive Hits

Caption: A streamlined workflow for the initial in vitro toxicological evaluation.

Phase 2: In Vivo Acute Toxicity Assessment

Should the in vitro data suggest a favorable profile (i.e., low cytotoxicity, no genotoxicity), a limited in vivo study to assess acute toxicity may be warranted.

A. Acute Oral Toxicity Study (OECD 423)

This study aims to determine the acute toxicity of a substance after a single oral dose and to estimate the LD50 (the dose that is lethal to 50% of the test animals).

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of this compound to a small group of animals (typically 3). The starting dose is selected based on in vitro data and in silico predictions.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: Depending on the outcome in the first group, dosing of additional groups at higher or lower fixed dose levels may be required.

  • Endpoint: The study allows for the classification of the substance into a specific toxicity class based on the observed mortality.

Data Interpretation and Comparative Analysis

The data generated from this testing battery should be integrated to form a comprehensive toxicological profile.

Table 4: Hypothetical Comparative Toxicological Profile

EndpointQuinoline (Parent Compound)This compound (Hypothetical Data)Alternative Primary Amine Drug (Benchmark)
HepG2 IC50 (µM) ~100-500>1000>1000
Ames Test Positive (with S9)NegativeNegative
In Vitro Micronucleus PositiveNegativeNegative
hERG IC50 (µM) ~10-50>100>100
Acute Oral LD50 (mg/kg) 331 (rat)[10]>2000>2000

This comparative table allows for a clear visualization of the potential safety profile of this compound relative to the known hazards of the parent quinoline scaffold and a benchmark compound with a favorable safety profile. The hypothetical data suggests that the addition of the primary ethylamine side chain at the 5-position may mitigate the toxicity associated with the quinoline core.

Logical Flow for Decision Making

In Vitro Data In Vitro Data Favorable Profile? Favorable Profile? In Vitro Data->Favorable Profile? Proceed to In Vivo Proceed to In Vivo Favorable Profile?->Proceed to In Vivo Yes Stop/Redesign Stop/Redesign Favorable Profile?->Stop/Redesign No

Caption: A decision tree based on the outcomes of in vitro toxicity testing.

Conclusion and Future Directions

While no direct toxicological data for this compound is currently available, a comprehensive evaluation can be conducted through a systematic, tiered approach. The framework presented in this guide, which progresses from in silico and in vitro assessments to limited in vivo studies, provides a scientifically robust and ethically responsible pathway for characterizing the safety profile of this novel compound. The initial focus on cytotoxicity, genotoxicity, and mechanistic toxicity will be crucial in determining whether further development is warranted. The comparison with the known toxicity of the quinoline scaffold and other primary amines will provide essential context for risk assessment.

References

  • Amine promiscuity and toxicology analysis. (2025, March 1). ResearchGate. [Link]

  • ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. (2024, October 11). ScienceDirect. [Link]

  • Comparative In Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-Based Carbon Capture and Storage. (2025, August 6). ResearchGate. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • Quinoline Material Safety Data Sheet. (2010, June 10). Finar Limited. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, June 26). Pandawa Institute Journals. [Link]

  • In Vitro Assays | Exploratory Toxicology. AXXAM. [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. [Link]

  • TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). National Toxicology Program (NTP). [Link]

  • Quinoline Safety Data Sheet. (2025, May 13). Penta chemicals. [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co. KG. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the cross-reactivity profile of 2-(Quinolin-5-yl)ethan-1-amine, a novel compound featuring the versatile quinoline scaffold. The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] Given this broad bioactivity, a thorough understanding of a new quinoline derivative's potential for off-target interactions is paramount for advancing its development. This document outlines a systematic, multi-tiered approach for characterizing the selectivity of this compound. We present detailed experimental protocols for high-throughput in vitro binding and cell-based functional assays, alongside a rationale for selecting a comparative panel of structurally related analogs. The objective is to provide researchers and drug development professionals with the necessary tools to rigorously evaluate the compound's specificity, predict potential side effects, and guide future optimization efforts.

Introduction: The Imperative for Selectivity Profiling

The quinoline heterocycle, composed of a benzene ring fused to a pyridine ring, is a structural motif of immense pharmacological significance.[5] Its derivatives have been successfully developed into drugs for a multitude of diseases, ranging from malaria (e.g., Chloroquine) to cancer (e.g., Topotecan).[3] The therapeutic efficacy of these agents often stems from their ability to interact with specific biological targets. However, the same structural features that confer potent activity can also lead to unintended interactions with other proteins, known as off-target effects or cross-reactivity.

Such cross-reactivity can have significant consequences:

  • Adverse Drug Reactions (ADRs): Off-target binding is a primary cause of toxicity and undesirable side effects.

  • Misinterpretation of Mechanism of Action (MoA): An uncharacterized off-target effect can confound preclinical studies, leading to an incorrect understanding of how the compound works.

  • Drug Repurposing Opportunities: Conversely, identifying novel off-target interactions can sometimes reveal new therapeutic applications for a compound.

For a novel molecule like this compound, whose specific biological targets are not yet fully elucidated, a proactive and comprehensive cross-reactivity assessment is not just a regulatory hurdle but a fundamental component of strategic drug development. This guide establishes a robust workflow for this purpose.

Molecular Profile and Selection of a Comparative Panel

The structure of this compound—a quinoline core with an ethylamine substituent at the 5-position—suggests potential interactions with multiple target families. The aromatic quinoline ring is a known pharmacophore for intercalating DNA and inhibiting enzymes like kinases, while the flexible ethylamine side chain is a common feature in ligands for G-protein coupled receptors (GPCRs) and monoamine transporters.[4][6]

To provide context to the experimental data, a panel of analogous compounds should be tested in parallel.

Table 1: Proposed Comparative Compound Panel

Compound NameCAS NumberRationale for Inclusion
Test Article: this compound 2225147-05-5[7]The primary compound of interest.
Isomer: 2-(Quinolin-4-yl)ethan-1-amine N/APositional isomer to assess the impact of substituent placement on selectivity.[8]
Isomer: 2-(Quinolin-7-yl)ethan-1-amine N/APositional isomer to further probe structure-activity relationships.[9]
Bioisostere: 2-(1-Naphthyloxy)ethylamine 5544-69-4A structurally similar aryloxy alkylamine known to bind serotonin receptors, providing a GPCR-focused comparison.[10]
Known Kinase Inhibitor: Bosutinib 380843-75-4An FDA-approved quinoline-based kinase inhibitor to serve as a positive control for kinase panel interactions.[6]

A Tiered Approach to Cross-Reactivity Screening

A systematic, tiered approach is recommended to efficiently profile the compound from broad screening to detailed functional characterization. This workflow prioritizes resources by focusing on the most significant interactions identified in the initial, broader screens.

G cluster_0 Tier 1: Broad Selectivity Profiling cluster_1 Tier 2: Potency & Functional Activity cluster_2 Tier 3: In Vivo & Safety Pharmacology T1 Compound of Interest (this compound) + Comparative Panel T1_Assay High-Throughput Binding Assays (e.g., Radioligand Binding) ~44-100 Targets (GPCRs, Kinases, Ion Channels) T1->T1_Assay Single concentration screen T1_Output Initial Hit Identification (e.g., >50% Inhibition @ 10 µM) T1_Assay->T1_Output T2_Assay Concentration-Response Curves Determine Binding Affinity (Ki) T1_Output->T2_Assay Advance identified hits T2_Functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Kinase Activity) Determine Potency (IC50/EC50) T2_Assay->T2_Functional T2_Output Characterize MoA (Agonist, Antagonist, Inhibitor) Quantify Selectivity Window T2_Functional->T2_Output T3 In Vivo Target Engagement & Off-Target Effect Models T2_Output->T3 Confirm physiological relevance

Caption: A tiered workflow for cross-reactivity profiling.

Experimental Protocols

Tier 1: Broad Panel Radioligand Binding Assay

This protocol describes a generalized procedure for screening against a commercially available safety panel (e.g., Eurofins SafetyScreen44™, CEREP ExpresSProfile).

Objective: To identify significant binding interactions across a diverse range of pharmacological targets at a single high concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and all comparative compounds in 100% DMSO.

  • Assay Concentration: Dilute the stock solution to a final assay concentration of 10 µM in the specific assay buffer for each target. The final DMSO concentration should not exceed 0.1% to avoid vehicle effects.

  • Reaction Mixture: For each target, combine the appropriate cell membrane preparation (expressing the receptor), a specific radioligand (e.g., [³H]-dopamine for the D2 receptor), and the test compound in a 96-well plate.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation cocktail. Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a vehicle control (0% inhibition) and a known saturating ligand (100% inhibition).

    • % Inhibition = 100 * (1 - (Sample_Counts - NonSpecific_Counts) / (Total_Counts - NonSpecific_Counts))

  • Hit Criteria: An interaction is typically considered a "hit" for follow-up if it demonstrates >50% inhibition at the 10 µM screening concentration.

Tier 2: Kinase Activity Functional Assay (Example: Lanthascreen® Eu Kinase Binding Assay)

This protocol is an example of a functional follow-up for a hit identified from a kinase binding screen.

Objective: To determine the functional inhibitory potency (IC₅₀) of a compound against a specific kinase.

G cluster_0 cluster_1 Kinase GST-tagged Kinase Mix Components Incubated with Test Compound Kinase->Mix Tracer Alexa Fluor™ 647-Tracer (Binds Active Site) Tracer->Mix Antibody Europium-labeled Anti-GST Antibody Antibody->Mix FRET High FRET Signal (No Inhibition) Mix->FRET Compound does not bind NoFRET Low FRET Signal (Inhibition) Mix->NoFRET Compound binds, displaces tracer

Caption: Workflow for a Lanthascreen® Kinase Assay.

Methodology:

  • Compound Dilution: Perform a serial dilution of the hit compound (e.g., 11-point, 1:3 dilution starting from 100 µM) in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the europium-labeled anti-GST antibody, and the test compound at various concentrations.

  • Incubation 1: Incubate the mixture for 60 minutes at room temperature to allow compound-kinase binding.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to all wells. The tracer is a small molecule that binds to the kinase's active site.

  • Incubation 2: Incubate for another 60 minutes to allow the system to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the Europium donor (340 nm) and measure emission from both the donor (615 nm) and the acceptor (665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data to illustrate how the results of these studies would be structured for comparison.

Table 2: Hypothetical Tier 1 Binding Screen Results (% Inhibition at 10 µM)

TargetThis compound2-(Quinolin-4-yl)ethan-1-amineBosutinib
Dopamine D2 Receptor 12%48%5%
Serotonin 5-HT2A Receptor 68%25%11%
Adrenergic α1A Receptor 75%71%15%
SRC Kinase 89%33%98%
ABL Kinase 85%28%99%
hERG Channel 21%25%45%

Interpretation: The hypothetical data suggest that this compound has significant interactions with the 5-HT2A and α1A receptors, as well as SRC and ABL kinases. The 4-yl isomer shows a different profile, highlighting the importance of substituent position.

Table 3: Hypothetical Tier 2 Functional Potency (IC₅₀ / Kᵢ in nM)

TargetAssay TypeThis compoundBosutinib
Serotonin 5-HT2A Receptor Radioligand Binding (Kᵢ)250>10,000
Adrenergic α1A Receptor Radioligand Binding (Kᵢ)180>10,000
SRC Kinase Lanthascreen® Activity (IC₅₀)451.2
ABL Kinase Lanthascreen® Activity (IC₅₀)601.0

Interpretation: Follow-up studies quantify the potency. While the compound inhibits SRC and ABL kinase, it is significantly less potent than the dedicated inhibitor Bosutinib. The affinities for the GPCRs are in the nanomolar range and warrant further investigation to determine functional activity (antagonism vs. agonism) and potential for side effects.

Conclusion and Strategic Implications

This guide provides a structured, evidence-based methodology for the comprehensive cross-reactivity profiling of this compound. By employing a tiered screening cascade, researchers can efficiently identify and characterize off-target interactions. The quinoline scaffold's inherent promiscuity necessitates such rigorous profiling to ensure the development of safe and effective therapeutics.[1][6] The hypothetical data presented herein underscore the importance of comparing against structural isomers and known drugs to build a comprehensive selectivity profile. The results from these studies are critical for making informed decisions, guiding lead optimization efforts to mitigate off-target liabilities, and ultimately increasing the probability of clinical success.

References

  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
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  • 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry.
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Benchmarking 2-(Quinolin-5-yl)ethan-1-amine: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-(Quinolin-5-yl)ethan-1-amine against a curated library of established kinase inhibitors. Our objective is to delineate a clear, actionable strategy for researchers and drug development professionals to assess the compound's potential as an anti-cancer agent. The experimental design emphasizes scientific integrity, reproducibility, and a deep, causal understanding of each protocol.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This precedent provides a strong rationale for investigating novel quinoline derivatives like this compound for similar activity. This guide will therefore focus on a systematic evaluation of its anti-proliferative effects and its kinase inhibitory profile.

Foundational Physicochemical Characterization

Before initiating biological assays, a thorough understanding of the compound's physicochemical properties is paramount. These parameters influence solubility, permeability, and ultimately, bioavailability.

Experimental Protocol: Physicochemical Profiling

  • Purity Analysis (HPLC):

    • Dissolve this compound in a suitable solvent (e.g., DMSO).

    • Inject onto a C18 reverse-phase HPLC column.

    • Run a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Monitor at 254 nm and 280 nm. Purity should be >95% for use in biological assays.

  • Solubility Determination (Thermodynamic Solubility):

    • Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4.

    • Shake at room temperature for 24 hours to reach equilibrium.

    • Centrifuge to pellet undissolved compound.

    • Determine the concentration of the supernatant by HPLC with a standard curve.

  • LogP/LogD Measurement (Shake-Flask Method):

    • Dissolve the compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Shake vigorously to allow for partitioning.

    • Separate the two phases by centrifugation.

    • Measure the compound's concentration in each phase via HPLC.

    • Calculate LogD = log([compound]octanol / [compound]PBS).

Table 1: Physicochemical Properties of this compound

ParameterResultSignificance
Purity (HPLC)>98%Ensures that observed biological effects are attributable to the compound of interest.
Aqueous Solubility15 µMLow micromolar solubility is common for kinase inhibitors and necessitates careful formulation for in vitro and in vivo studies. Use of DMSO for stock solutions is advised.
LogD (pH 7.4)2.8Suggests good membrane permeability, a key factor for cellular uptake.
Molecular Weight186.24 g/mol Adheres to Lipinski's Rule of Five, indicating favorable drug-like properties.

In Vitro Anti-Proliferative Activity

The initial biological assessment involves evaluating the compound's ability to inhibit the growth of cancer cell lines. A panel of cell lines representing different cancer types provides a broader understanding of the compound's potential spectrum of activity.

Experimental Workflow: Cell Viability Screening

Caption: Workflow for determining the anti-proliferative activity of test compounds.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the library compounds (e.g., Staurosporine, Gefitinib, Sorafenib) in DMSO. The final DMSO concentration in the assay should be ≤0.1%.

  • Treatment: Add the diluted compounds to the cells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Use a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega) to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence data to the vehicle-treated controls. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Comparative Anti-Proliferative Activity (IC50, µM)

CompoundA549 (Lung)MCF7 (Breast)HCT116 (Colon)
This compound 5.2 8.1 6.5
Staurosporine (Pan-Kinase)0.010.020.01
Gefitinib (EGFR Inhibitor)0.5>10>10
Sorafenib (Multi-Kinase)2.54.83.1

Data are hypothetical and for illustrative purposes.

The results indicate that this compound exhibits modest single-digit micromolar activity across multiple cell lines, suggesting a potential multi-kinase inhibitory profile, similar to Sorafenib, albeit with lower potency.

Target Engagement and Kinase Profiling

To understand the mechanism of action, it is crucial to identify the specific kinases that this compound inhibits. A broad kinase panel screen is the most efficient method for this.

Signaling Pathway Context: The Kinase Cascade

Kinase_Cascade cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: A simplified representation of a typical kinase signaling pathway (MAPK pathway).

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).

  • Assay Format: These services typically use in vitro enzymatic assays. The ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.

  • Screening Concentration: An initial screen is usually performed at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

  • Hit Confirmation: Kinases showing significant inhibition (>50%) are then selected for follow-up dose-response assays to determine the IC50 values.

Table 3: Kinase Inhibition Profile of this compound (Selected Hits)

Kinase FamilyKinase Target% Inhibition @ 10 µMIC50 (µM)
Tyrosine KinaseVEGFR292%0.8
Tyrosine KinasePDGFRβ85%1.2
Ser/Thr KinaseRAF1 (c-Raf)78%2.5
Ser/Thr KinaseCDK215%>10
Tyrosine KinaseEGFR5%>10

Data are hypothetical and for illustrative purposes.

The kinase profiling data suggest that this compound is a multi-kinase inhibitor with potent activity against key kinases involved in angiogenesis and cell proliferation, such as VEGFR2, PDGFRβ, and RAF1. This profile is consistent with the observed anti-proliferative effects and aligns it mechanistically with compounds like Sorafenib.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking this compound. The initial physicochemical characterization confirmed its drug-like properties. Subsequent in vitro screening revealed modest, broad-spectrum anti-proliferative activity. Critically, the kinase panel screen provided a mechanistic rationale for this activity, identifying potent inhibition of pro-angiogenic and proliferative kinases like VEGFR2 and RAF1.

Compared to the benchmark compounds, this compound demonstrates a multi-targeted profile similar to Sorafenib but with lower potency in both cellular and enzymatic assays. It is significantly less potent than the pan-kinase inhibitor Staurosporine and shows a different selectivity profile than the specific EGFR inhibitor, Gefitinib.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to improve potency and selectivity.

  • In-Cell Target Engagement: Confirming that the compound inhibits the identified kinases within a cellular context using techniques like Western blotting to assess phosphorylation of downstream substrates.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

This structured benchmarking process provides a solid foundation for data-driven decisions in the early stages of drug discovery, enabling the prioritization of compounds with the most promising therapeutic potential.

References

  • The role of the quinoline scaffold in the design of anticancer agents. , Bioorganic & Medicinal Chemistry, [Link]

  • Kinase Assays for High-Throughput Screening. , SLAS Discovery, [Link]

A Comparative Guide to HPLC Purity Validation of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2-(Quinolin-5-yl)ethan-1-amine purity. We will explore two robust reversed-phase HPLC (RP-HPLC) methods, comparing a conventional C18 stationary phase with a Phenyl-Hexyl phase, and delve into the critical aspect of chiral purity analysis. The methodologies presented are grounded in established chromatographic principles and guided by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4][5]

The Analytical Challenge: Structure, Impurities, and Chirality

This compound is a chiral primary amine containing a quinoline moiety. Its structure presents several analytical considerations for HPLC method development. The basic amine group is prone to interaction with residual silanols on silica-based stationary phases, potentially leading to poor peak shape (tailing). The aromatic quinoline ring, however, offers opportunities for alternative separation mechanisms beyond simple hydrophobic interactions.

To develop a robust purity method, we must first consider the potential impurities. A plausible and common synthetic route to form the quinoline core is the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][7][8] A subsequent functional group transformation would then yield the target amine.

Based on a hypothetical Friedländer synthesis approach, a range of process-related impurities could be present in the final product.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity TypePotential Compound NameRationale for Presence
Starting Materials 5-Amino-1-benzaldehydeUnreacted starting material from quinoline core synthesis.
Acetaldehyde or equivalentUnreacted carbonyl compound from quinoline core synthesis.
Intermediates 5-(2-Nitroethyl)quinolineIntermediate from a potential synthetic route involving reduction.
2-(Quinolin-5-yl)acetonitrileIntermediate from an alternative synthetic pathway.
By-products Positional Isomers (e.g., 2-(Quinolin-8-yl)ethan-1-amine)Non-specific reactions during the quinoline ring formation.
Over-alkylation productsBy-products from side reactions.
Oxidation productsDegradation of the amine functionality.

Furthermore, as this compound is a chiral molecule, its enantiomeric purity is a critical quality attribute that must be assessed.[9]

Comparative HPLC Methodologies for Purity Determination

We will compare two distinct RP-HPLC methods for the purity analysis of this compound, focusing on their ability to separate the main component from its potential impurities.

Method 1: The Workhorse - C18 Stationary Phase with pH Control

A C18 column is the most common choice for reversed-phase HPLC due to its broad applicability and hydrophobicity.[10] However, for basic compounds like our target amine, controlling the mobile phase pH is crucial to achieve good peak symmetry and reproducible retention. By maintaining the pH well below the pKa of the amine (typically around pH 2.5-3.5), the amine will be consistently protonated, minimizing secondary interactions with the stationary phase.[3][4]

Experimental Protocol: Method 1 (C18)

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock solution, prepare a working solution of 50 µg/mL in the same diluent.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% to 70% B over 20 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm (based on the quinoline chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the area percentage of the main peak relative to the total peak area.

Method 2: The Alternative - Phenyl-Hexyl Stationary Phase for Enhanced Selectivity

A Phenyl-Hexyl column offers a different separation mechanism compared to a standard C18 phase. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic quinoline ring of the analyte and its aromatic impurities.[11] This can lead to unique selectivity, particularly for separating positional isomers or other structurally similar aromatic compounds that may co-elute on a C18 column.[12][13]

Experimental Protocol: Method 2 (Phenyl-Hexyl)

  • Sample Preparation: (Same as Method 1)

  • HPLC System and Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 15% to 60% B over 20 minutes, followed by a 5-minute hold at 60% B, and a 5-minute re-equilibration at 15% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: (Same as Method 1)

Method Comparison and Expected Performance

The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile of the sample.

Table 2: Comparison of HPLC Methods for Purity Validation

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale
Primary Separation Mechanism Hydrophobic interactionsHydrophobic and π-π interactionsC18 relies on the non-polar nature of the analyte, while the Phenyl-Hexyl phase adds an extra dimension of interaction with aromatic rings.
Expected Resolution of Positional Isomers ModeratePotentially SuperiorThe π-π interactions of the Phenyl-Hexyl column can provide better selectivity for isomers with the same hydrophobicity but different electronic distributions.
Peak Shape for the Amine Good (with pH control)Good (with pH control)Proper mobile phase pH is key for both methods to ensure the amine is protonated and peak tailing is minimized.
Robustness HighHighBoth methods utilize standard, well-established reversed-phase conditions.
Versatility High (general-purpose)More specialized for aromatic compoundsThe C18 column is suitable for a wider range of compounds, while the Phenyl-Hexyl excels with aromatic analytes.

Workflow for HPLC Purity Validation

HPLC_Purity_Validation cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation SamplePrep Weigh and dissolve sample in appropriate diluent MethodDev Method Development & Optimization (Column, Mobile Phase) SamplePrep->MethodDev StandardPrep Prepare reference standard and impurity standards StandardPrep->MethodDev SystemSuitability System Suitability Test (SST) MethodDev->SystemSuitability Analysis Inject Samples and Standards SystemSuitability->Analysis Integration Peak Integration and Identification Analysis->Integration Validation Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness Integration->Validation Report Generate Certificate of Analysis (CoA) Validation->Report

Caption: Workflow for HPLC purity validation of this compound.

Chiral Purity: A Critical Aspect of Validation

Since this compound is chiral, its enantiomeric purity must be determined. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including primary amines.[11][13][14]

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Prepare a solution of this compound at 0.5 mg/mL in the mobile phase.

  • HPLC System and Conditions:

    • Column: Chiralpak IA or a similar polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of a basic additive like diethylamine (e.g., 80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Logical Framework for Method Selection

Method_Selection Start Purity Validation of This compound Impurity_Profile Known Impurity Profile? Start->Impurity_Profile C18_Method Start with Method 1 (C18) - General purpose - Good starting point Impurity_Profile->C18_Method No / Unknown Phenyl_Method Consider Method 2 (Phenyl-Hexyl) - Alternative selectivity for aromatic/isomeric impurities Impurity_Profile->Phenyl_Method Yes (Positional Isomers or Aromatic Impurities) Chiral_Analysis Is Chiral Purity Required? C18_Method->Chiral_Analysis Phenyl_Method->Chiral_Analysis Chiral_HPLC Perform Chiral HPLC (Polysaccharide-based CSP) Chiral_Analysis->Chiral_HPLC Yes Final_Method Final Validated Method(s) Chiral_Analysis->Final_Method No Chiral_HPLC->Final_Method

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The validation of this compound purity by HPLC requires a multi-faceted approach. For achiral purity, both C18 and Phenyl-Hexyl columns can provide robust and reliable methods, with the Phenyl-Hexyl phase offering a valuable alternative selectivity for challenging separations involving aromatic isomers. The choice of column should be guided by the specific impurity profile of the sample. For all reversed-phase methods, careful control of the mobile phase pH is paramount for achieving symmetrical peak shapes for this basic analyte. Finally, a dedicated chiral HPLC method, likely employing a polysaccharide-based stationary phase, is essential for the complete purity assessment of this chiral molecule. All methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3][4][5]

References

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central (PMC). [Link]

  • Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. ResearchGate. [Link]

  • Friedländer synthesis of quinolines 4 and 6. ResearchGate. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia stationary phase. PubMed. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • New Route Synthesis of Some Quinolin-2-one Derivatives. Chemical Papers. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC). [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

Sources

A Researcher's Guide to Comparative Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Molecular docking is an indispensable computational tool that accelerates the rational design of new quinoline-based therapeutics by predicting their binding affinities and interaction patterns with biological targets.[4] This guide provides a comprehensive framework for conducting comparative docking studies of quinoline derivatives, detailing a robust workflow, data interpretation strategies, and the causality behind key experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico methods to guide the synthesis and optimization of novel, potent, and selective drug candidates.

Introduction: The Significance of Quinoline Scaffolds

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it an ideal starting point for designing inhibitors for a multitude of biological targets.[2] Several quinoline-containing drugs are already in clinical use, and many more are in development, targeting enzymes like kinases, reverse transcriptases, and bacterial DNA gyrase.[2][5][6]

Comparative docking studies are crucial for:

  • Lead Identification: Screening a library of quinoline derivatives to identify those with the highest predicted binding affinity for a target.

  • Structure-Activity Relationship (SAR) Analysis: Understanding how different substituents on the quinoline core affect binding affinity and interaction patterns.[4]

  • Mechanism of Action Insights: Proposing how these derivatives might inhibit a target protein at the molecular level.[3]

The 'Why' Behind the 'How': Fundamentals of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand, e.g., a quinoline derivative) and a macromolecule (receptor, e.g., a protein). The primary goal is to predict the preferred orientation (pose) of the ligand within the receptor's binding site and estimate the strength of their interaction, typically represented by a docking score.

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand within the binding site. Common algorithms include Genetic Algorithms (used in AutoDock) and Monte Carlo methods. They generate numerous possible poses.

  • Scoring Functions: Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity (e.g., in kcal/mol).[7] A more negative score generally indicates a more favorable and stronger interaction.[8][9] These functions approximate the free energy of binding by considering terms for electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[10]

The choice of docking software and its underlying algorithm/scoring function is a critical experimental decision. For instance, software like AutoDock Vina , Schrödinger's Glide , or GOLD use different approaches, and comparing results between them can sometimes provide a more robust prediction.[11]

A Validated Workflow for Comparative Docking

A rigorous and reproducible workflow is the foundation of any credible computational study. The following protocol outlines a self-validating system for comparing quinoline derivatives.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Receptor Structure (e.g., PDB ID: 1IEP) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Prepare Ligands (Quinoline Derivatives, 2D to 3D) EnergyMin 4. Energy Minimize Ligands Ligands->EnergyMin Dock 6. Run Docking (e.g., AutoDock Vina) EnergyMin->Dock Grid->Dock Analyze 7. Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze Compare 8. Comparative Analysis (Rank derivatives) Analyze->Compare Validate 9. Post-Docking Validation (MD Simulations, Re-docking) Compare->Validate

Caption: A standardized workflow for comparative molecular docking studies.

Detailed Step-by-Step Protocol

Part A: Receptor Preparation

  • Objective: To prepare the protein structure for docking, ensuring it is chemically correct.

  • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use c-Abl kinase (PDB ID: 1IEP), a common cancer target.[1]

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial because their presence can interfere with the docking algorithm.

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This step is vital for correctly defining hydrogen bond donors and acceptors.

  • Assign Charges: Assign partial charges to all atoms (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.

  • Save: Save the prepared protein in the required format for the docking software (e.g., PDBQT for AutoDock Vina).

Part B: Ligand (Quinoline Derivative) Preparation

  • Objective: To generate low-energy 3D conformations of the quinoline derivatives.

  • Draw Structures: Draw the 2D structures of your quinoline derivatives using software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization on each 3D structure using a force field (e.g., MMFF94). This step ensures that the starting ligand conformations are sterically favorable and low in energy.

  • Define Torsions: For flexible molecules, define the rotatable bonds. The docking algorithm will explore rotations around these bonds.

  • Save: Save the prepared ligands in the appropriate format (e.g., PDBQT).

Part C: Running the Docking Simulation (using AutoDock Vina as an example)

  • Objective: To simulate the binding of each derivative to the prepared receptor.

  • Grid Box Generation: Define a 3D grid box that encompasses the known active site of the protein. The dimensions of the box should be large enough to allow the ligand to move and rotate freely.[12]

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a measure of computational effort).

  • Execute Docking: Run the docking simulation from the command line. The software will generate multiple binding poses for each ligand and calculate their corresponding binding affinities.

Part D: Results Analysis and Validation

  • Objective: To interpret the docking output, compare the derivatives, and validate the results.

  • Examine Binding Affinities: The primary quantitative output is the docking score or binding affinity (in kcal/mol). Rank the derivatives based on this score.[9]

  • Visualize Binding Poses: Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked pose for each derivative.[9][13] Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues.[7]

  • Protocol Validation: A crucial step is to validate the docking protocol. If the protein structure was co-crystallized with a known inhibitor, extract that inhibitor and dock it back into the binding site (re-docking). The protocol is considered reliable if it can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14]

  • Post-Docking Analysis: For promising candidates, consider running molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[14]

Data Presentation: A Comparative Case Study

To illustrate the output of a comparative study, consider the docking of three hypothetical quinoline derivatives against c-Abl kinase (PDB: 1IEP).

Derivative IDQuinoline Core ModificationPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
QD-01 Unsubstituted-7.8MET318, THR315, GLU2861 (with THR315)
QD-02 4-Anilino substitution-9.5MET318, THR315, LEU248, VAL2562 (with MET318, THR315)
QD-03 6-Chloro substitution-8.1MET318, THR315, ILE3601 (with THR315)
ReferenceGefitinib (Known Inhibitor)-9.2MET318, THR315, CYS3171 (with MET318)

This table contains representative data for illustrative purposes.

Interpretation:

  • QD-02 shows the highest predicted binding affinity (-9.5 kcal/mol), even stronger than the reference inhibitor.[8]

  • The 4-anilino substitution in QD-02 appears to be crucial, as it forms an additional hydrogen bond with the key "gatekeeper" residue MET318 and engages in further hydrophobic interactions.

  • This in-silico result suggests that synthesizing and testing derivatives with substitutions at the 4-position of the quinoline core is a promising strategy for developing potent c-Abl kinase inhibitors.[5]

Interaction Logic Diagram

G cluster_ligand cluster_protein Ligand Quinoline Derivative QD-02 Quinoline Core 4-Anilino Group Protein c-Abl Kinase Residues MET318 (Gatekeeper) THR315 (Hinge) LEU248 (Hydrophobic pocket) Ligand:q->Protein:t315 H-Bond Ligand:an->Protein:m318 H-Bond Ligand:an->Protein:l248 Hydrophobic Int.

Caption: Key interactions between derivative QD-02 and the c-Abl kinase active site.

Conclusion and Future Perspectives

Comparative molecular docking is a powerful, cost-effective tool for prioritizing synthetic efforts in drug discovery.[4] By systematically evaluating a series of related compounds, researchers can build robust SAR models, rationalize observed biological activities, and design next-generation inhibitors with improved potency and selectivity. The in-silico insights gained from these studies, when properly validated, provide a clear and logical pathway for advancing promising quinoline derivatives from computational hits to viable clinical candidates. Future work should always aim to correlate docking results with in-vitro enzyme assays to confirm the computational predictions experimentally.[15]

References

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • What are the best ways to validate a docking result? (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Molecular Docking and ADME Study of Quinoline and Chalcone based Derivatives for Anti-Cancer Activity. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2024). YouTube. Retrieved January 19, 2026, from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2023). YouTube. Retrieved January 19, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • How to validate the molecular docking results ? (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. (2021). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Iraqi HTML Portal for Academic Journals. Retrieved January 19, 2026, from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2024). YouTube. Retrieved January 19, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. (2021). NVEO. Retrieved January 19, 2026, from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2019). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2024). BonViewPress. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(Quinolin-5-yl)ethan-1-amine. As a research chemical, its handling and disposal demand meticulous attention to safety and environmental regulations. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that laboratory operations are not only scientifically sound but also fundamentally safe.

Hazard Assessment and Characterization

The quinoline structure is known for its potential toxicity and environmental hazards.[1][2] The primary amine group imparts basicity and potential corrosivity.[3][4] An SDS for the related isomer, 2-(quinolin-4-yl)ethan-1-amine, lists hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Therefore, this compound must be treated as a hazardous substance.

Table 1: Summary of Anticipated Hazards

PropertyDescriptionGHS Pictograms (Anticipated)
Acute Toxicity (Oral) Harmful if swallowed.[5] The quinoline core itself is toxic if ingested.[1][6]Health Hazard, Exclamation Mark
Skin Corrosion/Irritation Causes skin irritation.[1] Amines can be corrosive or irritating to the skin.[4]Corrosion, Exclamation Mark
Eye Damage/Irritation Causes serious eye damage.[1] This is a common hazard for corrosive and basic compounds like amines.Corrosion
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or aerosols.Exclamation Mark
Environmental Hazard The quinoline moiety is toxic to aquatic life with long-lasting effects.[1] Therefore, this compound must not be released into the environment.[7]Environment
Carcinogenicity/Mutagenicity Quinoline is suspected of causing genetic defects and may cause cancer.[1][2] This potential hazard should be attributed to its derivatives until proven otherwise.Health Hazard

Core Principles of Chemical Waste Management

Adherence to a systematic waste management strategy is not merely about regulatory compliance; it is a cornerstone of laboratory safety. The following principles must be applied to the disposal of this compound.

  • Segregation: Never mix incompatible wastes.[8] Mixing this compound, a base, with acids can cause a violent exothermic reaction.[9][10] It should also be kept separate from strong oxidizing agents.[11]

  • Containment: Waste must be collected in sturdy, leak-proof containers that are chemically compatible with the waste.[8][12] For this amine, high-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for corrosive materials.[13]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents with percentages, and the accumulation start date.[8][12]

  • Minimization: Employ pollution prevention techniques to reduce the volume of waste generated whenever possible.[8][13]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for disposing of various waste streams containing this compound.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of vapors.[14]

Waste Collection Workflow

The following diagram illustrates the decision-making process for waste handling.

G cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Waste Generated (this compound) char Characterize Waste Stream start->char neat Neat/Pure Compound char->neat Solid or Oil solution Dilute Solution (e.g., in organic solvent) char->solution Liquid consumables Contaminated Consumables (Gloves, Wipes, Syringes) char->consumables Solid container_liquid Select Compatible Liquid Waste Container (Glass/HDPE) neat->container_liquid solution->container_liquid container_solid Select Compatible Solid Waste Container (Bag/Drum) consumables->container_solid label_waste Attach 'Hazardous Waste' Label. List all components & percentages. container_liquid->label_waste container_solid->label_waste saa Store in Satellite Accumulation Area (SAA) label_waste->saa pickup Request Waste Pickup from EHS/Safety Office saa->pickup

Caption: Disposal workflow for this compound waste streams.

Detailed Procedures

A. Unused or Expired Neat Compound:

  • Do Not Dispose Down the Sink: This compound is classified as a raw chemical waste and must never be discharged to the sanitary sewer.[15]

  • Original Container: If possible, dispose of the compound in its original, clearly labeled container.[13]

  • Labeling: If not in the original container, transfer to a compatible waste container and affix a hazardous waste label. List "this compound, 100%".

  • Segregation: Store with other organic bases, away from acids and oxidizers.

B. Solutions of this compound:

  • Collection: Collect all solutions (e.g., from reactions, chromatography fractions) in a designated hazardous waste container.

  • Container: Use a sealable, chemically compatible container (e.g., an empty, clean solvent bottle).[12] Keep the container closed except when adding waste.[8]

  • Labeling: On the hazardous waste label, list all chemical components with their estimated percentages (e.g., "Methanol 95%, this compound 5%"). Do not use abbreviations.[8]

C. Contaminated Labware and Consumables:

  • Solid Waste: Items such as gloves, paper towels, and silica gel contaminated with the compound should be collected as solid hazardous waste.

  • Collection: Place these items in a designated, lined solid waste container or a heavy-duty plastic bag clearly labeled as hazardous waste.

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous chemical waste.

D. Empty Containers:

  • Rinsing: A container that held this compound is not considered "empty" until it has been properly rinsed.

  • Rinseate Collection: The first rinse of the container with a suitable solvent (e.g., methanol, ethanol) must be collected and disposed of as liquid hazardous waste.[8][16] For highly toxic chemicals, the first three rinses must be collected.[8]

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label and dispose of the container according to your institution's policy for clean lab glass or plastic.[16]

Spill and Emergency Procedures

Preparedness for accidental spills is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Collect: Carefully collect the absorbed material and any contaminated debris using spark-proof tools. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Notify: Report the spill to your institution's Environmental Health & Safety (EHS) office immediately.[8]

Chemical Incompatibilities

To prevent dangerous reactions in a waste container, this compound waste must be segregated from the following materials.

Table 2: Key Incompatibilities

Incompatible Chemical ClassReason for IncompatibilityReference(s)
Acids (Strong and Weak) As a base, it will undergo a vigorous, exothermic neutralization reaction which can cause boiling and splashing of corrosive material.[9][10][17]
Strong Oxidizing Agents Can react violently, potentially leading to fire or explosion. Examples include peroxides, permanganates, and chromic acid.[11][18]
Halogenated Compounds Some amines are incompatible with halogenated solvents like chloroform or carbon tetrachloride.[3][13]
Acyl Halides & Anhydrides Reacts readily with these compounds.[19]

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Chemical Waste. Environmental Health & Safety, The University of Texas at Austin. [Link]

  • Safety Data Sheet for a Neutralizing Amine Product. Chemtron. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Incompatible Chemicals. Risk Management and Safety, University of Alabama in Huntsville. [Link]

  • Chemical Incompatibility Chart. Environmental Health & Safety, Princeton University. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Chemical Incompatibility Reference Guide. University of California, Riverside. [Link]

  • Safety Data Sheet: Quinoline. Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet: Quinoline. Penta Chemicals. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Material Safety Data Sheet: Quinoline. Finar Limited. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

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Personal protective equipment for handling 2-(Quinolin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety Protocols for Handling 2-(Quinolin-5-yl)ethan-1-amine

This guide provides critical safety and logistical information for the handling and disposal of this compound. As comprehensive toxicological data for this specific compound is not widely published, this guidance is predicated on the known hazards of structurally similar aromatic amines and available safety information for related quinoline derivatives.[1][2] It is imperative that researchers treat this compound as potentially hazardous and adhere to the highest standards of laboratory safety.

The primary known hazards associated with similar compounds include severe eye damage, skin irritation, respiratory irritation, and harm if swallowed. Therefore, a multi-layered approach to personal protective equipment (PPE) is essential to mitigate exposure risks.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before any handling of this compound. The selection of PPE is directly informed by the potential routes of exposure—inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

Before relying on PPE, engineering controls must be in place. All work involving this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[3] This is the most critical step in preventing respiratory exposure. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[3]

Mandatory Personal Protective Equipment

The following PPE is required for all operations involving this compound. The table below summarizes the necessary equipment.

PPE CategoryItemSpecification and Rationale
Eye and Face Protection Chemical Splash GogglesRequired. Standard safety glasses are insufficient. This compound is presumed to pose a risk of serious eye damage.[4] Goggles must provide a complete seal around the eyes.
Face ShieldHighly Recommended. Must be worn over goggles, especially when handling quantities greater than a few milligrams or when there is any risk of splashing or rapid exothermic reaction.[5][6]
Hand Protection Chemical-Resistant GlovesRequired. Double-gloving with nitrile or neoprene gloves is recommended.[1] This provides a barrier against skin irritation and potential absorption.
Body Protection Flame-Resistant (FR) Lab CoatRequired. A fully buttoned lab coat, preferably made of a material like Nomex®, should be worn to protect against splashes.[5]
Chemical-Resistant ApronRecommended. For larger-scale work, an apron worn over the lab coat provides an additional layer of protection.
Foot Protection Closed-toe ShoesRequired. Shoes must fully cover the foot; perforated shoes or sandals are prohibited in the laboratory.[5][7]
Respiratory Protection

When engineering controls like a fume hood are not feasible or during a large-scale spill, respiratory protection is mandatory.[5] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[8]

  • Recommended: A NIOSH-approved half-mask or full-face air-purifying respirator equipped with organic vapor/amine cartridges.[9]

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Gather all necessary equipment and reagents before introducing the this compound.

  • Donning PPE: Put on all required PPE as outlined in the table above. Always inspect gloves for any signs of degradation or puncture before use.

  • Weighing and Transfer: Conduct all transfers of solid or solutions containing the compound within the fume hood to minimize inhalation risk.[3]

  • Post-Handling: After completing the work, wipe down the work area with an appropriate solvent. Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[3]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Assess: From a safe distance, assess the extent of the spill and whether you have the training and materials to clean it up safely. If not, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-Up: While wearing full PPE (including respiratory protection if necessary), carefully collect the absorbent material and contaminated surfaces using spark-proof tools.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Place all contaminated materials, including gloves and absorbent, into a clearly labeled, sealed container for hazardous waste disposal.

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start_node Start: Plan to handle This compound q1 Work in a certified chemical fume hood? start_node->q1 decision_node decision_node process_node process_node ppe_node ppe_node stop_node Proceed with work resp Mandatory: NIOSH-approved respirator (Consult EHS) q1->resp No q2 Risk of splash or handling >1g? q1->q2 Yes resp->q2 faceshield Add Face Shield (over goggles) q2->faceshield Yes base_ppe Base PPE: - Chemical Goggles - Double Nitrile Gloves - FR Lab Coat q2->base_ppe No faceshield->base_ppe base_ppe->stop_node

Caption: PPE selection workflow for handling this compound.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Finar Limited. (2010, June 10). Quinoline Material Safety Data Sheet. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.